molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decane CAS No. 177-10-6

1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805
CAS No.: 177-10-6
M. Wt: 142.2 g/mol
InChI Key: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]decane is a valuable spirocyclic building block in chemical synthesis, offering a versatile platform for creating complex molecules in pharmaceutical and material science research . Its unique structure features a cyclohexane ring connected to a 1,3-dioxolane ring via a spiro carbon atom, imparting stability and rigidity that makes it a favored scaffold for constructing compounds with specific properties . This ketal, also known as cyclohexanone ethylene ketal, is characterized as a colorless to light yellow clear liquid with a boiling point of approximately 471.81 K (198.66 °C) and a specific gravity of 1.03 . It has a flash point of 69 °C and should be handled as a combustible liquid . Researchers value this compound for its reactivity, which allows for selective functionalization at different positions, enabling tailored derivatization to achieve desired characteristics in target molecules . It demonstrates greater solubility in organic solvents like ethanol and acetone than in water, making it versatile for various chemical processes . The product is moisture-sensitive and is recommended to be stored as a clear liquid in a cool, dark place, preferably under inert gas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use, therapeutic use, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170234
Record name 1,4-Dioxaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-10-6
Record name 1,4-Dioxaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro(4.5)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-pentamethylene-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Dioxaspiro(4.5)decane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY2BN9VJ8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]decane, also commonly known as cyclohexanone (B45756) ethylene (B1197577) ketal, is a heterocyclic organic compound that serves as a crucial protecting group for cyclohexanones and as a versatile spirocyclic scaffold in the synthesis of complex molecular architectures. Its rigid, three-dimensional structure imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and the synthesis of key derivatives, and its applications in drug development.

Fundamental Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below.

Chemical Identity
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, 2,2-Pentamethylene-1,3-dioxolane, (Ethylenedioxy)cyclohexane[1]
CAS Number 177-10-6[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
SMILES C1CCC2(CC1)OCCO2[1]
InChI InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2[1]
InChIKey GZGPRZYZKBQPBQ-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueUnitReference
Appearance Colorless to pale yellow liquid-
Boiling Point 73 (at 16 mmHg)°C
Density 1.02g/mL
Refractive Index 1.459-
LogP (Octanol/Water) 1.4-[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Representative data are available in various databases.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows signals for the ethylene bridge protons and the cyclohexane (B81311) ring protons.

  • ¹³C NMR: The carbon NMR spectrum provides characteristic signals for the spiro carbon, the ethylene bridge carbons, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-O stretching vibrations characteristic of the ketal functional group, typically in the range of 1100 cm⁻¹.

Mass Spectrometry

Mass spectrometry data can be used to confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is available through the NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key derivatives are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

This protocol describes the acid-catalyzed ketalization of cyclohexanone with ethylene glycol.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product Cyclohexanone Cyclohexanone Reaction Reflux with water removal Cyclohexanone->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Apparatus Dean-Stark Apparatus Apparatus->Reaction Wash Wash with NaHCO3 (aq) and brine Reaction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product G cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction Start 1,4-Dioxaspiro[4.5]decan-8-one Reagents1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol Intermediate 1,4-Dioxaspiro[4.5]decan-8-one oxime Reagents2 Raney nickel, H2 (50 psi), Methanol Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Reagents1->Intermediate Room temperature, 4-6 hours Reagents2->Product Room temperature, 12-18 hours

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]decane, also known as cyclohexanone (B45756) ethylene (B1197577) ketal, is a heterocyclic organic compound with the chemical formula C₈H₁₄O₂.[1][2][3][4] It belongs to the class of spiro compounds, characterized by a single atom common to two rings. This unique structural feature imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis. In the pharmaceutical industry, the this compound moiety is utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its presence can influence the parent molecule's conformational rigidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][2][3][4]
Molecular Weight 142.20 g/mol [1][2][5]
Appearance Liquid[6]
Boiling Point 73 °C at 16 mmHg[2]
Density 1.02 g/mL[2]
Refractive Index (n20/D) 1.459[2]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 177-10-6[1][2][3][4]
IUPAC Name This compound[1]
InChI InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2[1][3][4]
InChIKey GZGPRZYZKBQPBQ-UHFFFAOYSA-N[1][3][4]
SMILES C1CCC2(CC1)OCCO2[2][5]
Synonyms Cyclohexanone ethylene acetal, Cyclohexanone ethylene ketal, 2,2-Pentamethylene-1,3-dioxolane[1][3][4][5]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the quality control and application of this compound. The following sections detail the methodologies for measuring its key properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the liquid fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn into the capillary. The temperature at which the liquid enters the capillary is the boiling point.

Apparatus:

  • Thiele tube or aluminum block

  • Thermometer (0-200 °C)

  • Fusion tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin (B1166041) or heating oil

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Add a few milliliters of this compound into the fusion tube.

  • Place the capillary tube, with its sealed end uppermost, into the fusion tube.

  • Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube, making sure the heating oil level is above the liquid in the fusion tube.

  • Gently heat the side arm of the Thiele tube.[1]

  • Observe the capillary tube. A stream of bubbles will emerge from the open end.

  • When a rapid and continuous stream of bubbles is observed, stop heating.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of this compound.[1][7]

Determination of Density

Density is the mass per unit volume of a substance.

Principle: The mass of a known volume of the liquid is measured, and the density is calculated.

Apparatus:

  • Pycnometer (specific gravity bottle) or a volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine the mass of the empty, dry pycnometer (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the mark, dry the outside of the pycnometer, and measure its mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat step 3.

  • Adjust the liquid level to the mark, dry the outside, and measure the mass (m₃).

  • The density of this compound can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Principle: An Abbe refractometer is used to measure the critical angle of total reflection at the interface between the sample and a prism of high refractive index.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.[3]

  • Close the prisms firmly.

  • Adjust the mirror to provide optimal illumination of the field of view.

  • Rotate the coarse adjustment knob until the boundary between the light and dark fields appears in the eyepiece.

  • If a colored band is visible, adjust the compensator to obtain a sharp, achromatic borderline.

  • Use the fine adjustment knob to center the borderline on the crosshairs.

  • Read the refractive index value from the scale.[3]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: The solubility of this compound is tested in various solvents to classify it based on its polarity and chemical properties.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Solvents (e.g., water, diethyl ether, ethanol, 5% NaOH, 5% HCl)

Procedure:

  • Place approximately 0.1 mL of this compound into a small test tube.

  • Add 1 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[5]

  • Observe whether the compound dissolves completely to form a single phase (soluble) or if two distinct layers remain or the compound remains undissolved (insoluble).

  • Record the solubility in each solvent. For compounds soluble in water, the pH can be tested with litmus (B1172312) paper to check for acidic or basic properties.

Logical and Experimental Workflows

While this compound is not known to be directly involved in specific biological signaling pathways, its role as a synthetic intermediate is critical. The following diagrams illustrate a typical workflow for its synthesis and subsequent quality control analysis.

G cluster_synthesis Synthesis of this compound Reactants Cyclohexanone + Ethylene Glycol Reaction Ketalization Reaction (Dean-Stark Apparatus) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation under reduced pressure) Workup->Purification Product Pure this compound Purification->Product G cluster_qc Quality Control Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Data_Analysis Data Analysis and Comparison with Reference Spectra GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Decision Purity and Identity Confirmation Data_Analysis->Decision Pass Meets Specifications Decision->Pass Yes Fail Further Purification Required Decision->Fail No

References

A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-Dioxaspiro[4.5]decane, a key chemical intermediate and structural motif in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Core Chemical Identity

CAS Number: 177-10-6[1][2][3]

Molecular Structure:

IUPAC Name: this compound[4]

Synonyms: Cyclohexanone (B45756) ethylene (B1197577) ketal, Cyclohexanone ethylene acetal, (Ethylenedioxy)cyclohexane, Spiro[cyclohexane-1,2'-[4][5]dioxolane][1][2][4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[1][2][4]
Molecular Weight142.20 g/mol [1][4]
Boiling Point73 °C (16 mmHg)[5]
Density1.02 g/mL[5]
Refractive Index1.459[5]
LogP1.4[4]
InChIInChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2[1][4]
InChIKeyGZGPRZYZKBQPBQ-UHFFFAOYSA-N[1][4]
SMILESC1CCC2(CC1)OCCO2[4]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/ShiftsReference
¹H NMRSpectral data available, often for derivatives. For 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂).[6]
¹³C NMRSpectral data available for derivatives.[7]
IR (Infrared)Available as Vapor Phase IR and FTIR.[2][4][8]
Mass SpectrometryTop peaks at m/z 99, 55, and 86.[4]

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. This reaction is a reversible process where water is removed to drive the equilibrium towards the product.

Synthesis_of_1_4_Dioxaspiro_4_5_decane cluster_reactants Reactants Cyclohexanone Cyclohexanone Reaction Ketalization Cyclohexanone->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction catalysis Product This compound Reaction->Product Water Water (removed) Reaction->Water by-product

Synthesis of this compound.
Detailed Experimental Protocol: Ketalization of Cyclohexanone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene (B28343) or benzene (B151609) (as a solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using techniques like TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The this compound scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets.[9]

Protecting Group for Ketones

The primary application of the reaction to form this compound is the protection of the cyclohexanone carbonyl group. The resulting ketal is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the ketone. The protecting group can be readily removed under acidic conditions.

A Versatile Building Block in Medicinal Chemistry

Derivatives of this compound are valuable intermediates in the synthesis of complex bioactive molecules. The spirocyclic core can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[9]

  • 5-HT1A Receptor Agonists: Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine have been investigated as potent and selective agonists for the serotonin (B10506) 1A (5-HT1A) receptor, which is a target for treating anxiety and depression.[9] The rigid spirocyclic scaffold helps to orient pharmacophoric groups in a specific spatial arrangement, enhancing receptor binding.[9]

  • Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine serves as a key intermediate in the synthesis of inhibitors for Cathepsin S, a cysteine protease implicated in inflammatory and autoimmune diseases.[9]

Application_in_Drug_Discovery cluster_workflow Synthetic Workflow Start This compound Derivative Step1 Chemical Modification 1 Start->Step1 Step2 Chemical Modification 2 Step1->Step2 Step3 ... Step2->Step3 Bioactive Bioactive Molecule (e.g., 5-HT1A Agonist) Step3->Bioactive

Use as a building block in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. It is stable under normal temperatures and pressures. Avoid contact with strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile compound in organic synthesis and medicinal chemistry. Its primary role as a protecting group for cyclohexanones and the use of its derivatives as rigid scaffolds for the development of novel therapeutics underscore its importance to researchers, scientists, and drug development professionals. The straightforward synthesis and stable nature of this compound make it a fundamental tool in the construction of complex molecular architectures.

References

IUPAC name for cyclohexanone ethylene ketal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane (Cyclohexanone Ethylene (B1197577) Ketal)

Abstract

This technical guide provides a comprehensive overview of this compound, the ethylene ketal of cyclohexanone (B45756). It is a crucial intermediate and protecting group in organic synthesis, particularly in the development of pharmaceuticals and complex molecules. This document details its nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its role in drug discovery and development. Spectroscopic data for characterization and detailed experimental procedures are also provided to aid researchers and scientists.

Nomenclature and Identification

The compound commonly known as cyclohexanone ethylene ketal is systematically named This compound according to IUPAC nomenclature.[1] The name describes a spiro compound where a cyclohexane (B81311) ring and a 1,3-dioxolane (B20135) ring are joined at a single carbon atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, 2,2-Pentamethylene-1,3-dioxolane, (Ethylenedioxy)cyclohexane[1][2]
CAS Number 177-10-6[1][2]
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [1][4]
InChI Key GZGPRZYZKBQPBQ-UHFFFAOYSA-N[1][2]
SMILES C1CCC2(CC1)OCCO2[1]

Physicochemical Properties

This compound is a stable compound under standard conditions, making it an effective protecting group. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 73 °C at 16 mmHg[3]
Density 1.02 g/mL[3]
Refractive Index (n²⁰/D) 1.459[3]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone with ethylene glycol. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Synthesis of this compound

The following diagram illustrates the general synthetic scheme.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product Cyclohexanone Cyclohexanone Catalyst Acid Catalyst (e.g., p-TsOH) - H₂O (Dean-Stark) Cyclohexanone->Catalyst EthyleneGlycol Ethylene Glycol EthyleneGlycol->Catalyst Ketal This compound Catalyst->Ketal Ketalization

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Add toluene as the solvent to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure this compound.

Applications in Organic Synthesis

The primary utility of this compound is as a protecting group for the carbonyl functionality of cyclohexanone and its derivatives. Ketal formation renders the carbonyl group unreactive towards nucleophiles and reducing agents, allowing for chemical transformations on other parts of the molecule.

Protection and Deprotection

The stability of the ketal to basic and nucleophilic conditions makes it an ideal protecting group. Deprotection is readily achieved by acid-catalyzed hydrolysis, regenerating the ketone.

The following workflow demonstrates the utility of this compound in a multi-step synthesis, a common strategy in drug development.

G A Starting Material (with Ketone and Ester) B Protection Step: React with Ethylene Glycol, H⁺ A->B Protect Ketone C Protected Intermediate (Ketal formed) B->C D Selective Reaction: Reduction of Ester with LiAlH₄ C->D Modify other functional group E Alcohol Intermediate D->E F Deprotection Step: Aqueous Acid (H₃O⁺) E->F Unmask Ketone G Final Product (Ketone and Alcohol) F->G

Caption: Workflow of a protecting group strategy using a ketal.

Role in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents.[5] The spirocyclic core provides a rigid scaffold that can be used to orient functional groups in a precise three-dimensional arrangement, which is often crucial for high-affinity binding to biological targets such as enzymes and receptors.[6] For example, derivatives of this compound are key building blocks in the synthesis of potent enzyme inhibitors and 5-HT1A receptor agonists.[5][6]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃)δ (ppm): ~3.9 (s, 4H, -O-CH₂-CH₂-O-), ~1.6-1.4 (m, 10H, cyclohexyl protons)[1]
¹³C NMR (CDCl₃)δ (ppm): ~108 (spiro C), ~64 (-O-C H₂-C H₂-O-), ~35 (cyclohexyl C-2,6), ~25 (cyclohexyl C-4), ~24 (cyclohexyl C-3,5)[1]
IR (neat)ν (cm⁻¹): ~2930, 2860 (C-H stretch), ~1100 (C-O stretch, strong)[7]

The absence of a strong carbonyl (C=O) absorption band around 1715 cm⁻¹ in the IR spectrum is a key indicator of successful ketal formation.

Conclusion

This compound is a fundamentally important molecule in modern organic chemistry. Its role as a robust protecting group for ketones is indispensable in multi-step syntheses. For researchers and professionals in drug development, understanding the properties and protocols associated with this compound is crucial for the efficient construction of complex molecular architectures with potential therapeutic applications. This guide provides the core technical information required for the effective utilization of this compound in a laboratory setting.

References

In-depth Technical Guide: 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a detailed synthesis protocol for 1,4-Dioxaspiro[4.5]decane. This compound, a common ketal, serves as a crucial protecting group for cyclohexanone (B45756) in multi-step organic syntheses, making it a valuable tool for drug development and complex molecule synthesis.

Core Properties and Data

This compound, also known as cyclohexanone ethylene (B1197577) ketal, is a heterocyclic organic compound. Its molecular structure consists of a cyclohexane (B81311) ring spiro-fused to a 1,3-dioxolane (B20135) ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Registry Number 177-10-6
IUPAC Name This compound
Synonyms Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, 2,2-Pentamethylene-1,3-dioxolane, (Ethylenedioxy)cyclohexane
SMILES C1CCC2(CC1)OCCO2
InChI InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
InChIKey GZGPRZYZKBQPBQ-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a top peak at m/z 99. Other significant peaks are observed at m/z 55 and 86.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for C-O and C-H bonds. The vapor phase IR spectrum is available for reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR data are available for this compound.[1] These spectra are crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

Experimental Protocols

The most common and straightforward synthesis of this compound is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol.[3][4][5]

Synthesis of this compound

Objective: To synthesize this compound by the acid-catalyzed reaction of cyclohexanone and ethylene glycol.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add cyclohexanone, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound reagents Combine Cyclohexanone, Ethylene Glycol, p-Toluenesulfonic Acid, and Toluene reflux Heat to Reflux with Azeotropic Removal of Water (Dean-Stark) reagents->reflux Reaction workup Cool and Quench with Saturated NaHCO3 Solution reflux->workup Completion extraction Separate Organic Layer and Wash with Brine workup->extraction drying Dry Organic Layer over Anhydrous MgSO4 extraction->drying evaporation Filter and Concentrate under Reduced Pressure drying->evaporation product Purify by Distillation to obtain This compound evaporation->product Purification

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Conceptual Role as a Protecting Group

In complex organic synthesis, it is often necessary to protect a reactive functional group while transformations are carried out on other parts of the molecule. This compound is the product of protecting the ketone functional group of cyclohexanone.

G Conceptual Use as a Protecting Group start Cyclohexanone (Reactive Ketone) protect Protection (React with Ethylene Glycol, H+) start->protect protected This compound (Protected Ketone) protect->protected transform Chemical Transformation on another part of the molecule protected->transform Stable during reaction deprotect Deprotection (Aqueous Acid) transform->deprotect final_product Modified Cyclohexanone (Ketone Regenerated) deprotect->final_product

Caption: A diagram showing the role of ketal formation in protecting a ketone during a chemical reaction.

References

Solubility Profile of 1,4-Dioxaspiro[4.5]decane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-Dioxaspiro[4.5]decane in organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are considering the use of this spirocyclic compound in their work. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility information inferred from a closely related compound and presents a general experimental protocol for determining precise solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with a spirocyclic structure. This unique three-dimensional arrangement offers a rigid scaffold that is of increasing interest in medicinal chemistry. The incorporation of the this compound moiety into drug candidates can impart favorable physicochemical properties, including enhanced metabolic stability and, potentially, improved solubility. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and as a building block for novel therapeutic agents.

Solubility Data

Table 1: Inferred Qualitative Solubility of this compound in Select Organic Solvents

Organic SolventSolvent ClassInferred Qualitative Solubility
ChloroformHalogenated HydrocarbonSoluble
MethanolAlcoholSoluble
AcetoneKetoneSoluble
Methylene ChlorideHalogenated HydrocarbonSoluble
EthanolAlcoholSoluble

Disclaimer: The qualitative solubility data presented in this table is inferred from the reported solubility of 1,4-Dioxaspiro[4.5]decan-8-one and has not been experimentally confirmed for this compound. Researchers are strongly advised to determine the quantitative solubility for their specific application and conditions.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetone, toluene, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Determine the mass of the collected solution in the volumetric flask.

    • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

    • Once the solvent is completely evaporated, weigh the volumetric flask containing the dried solute.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the volumetric flask.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-calibrated analytical method such as GC-MS or HPLC.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for determining solubility and the logical process for evaluating a compound's suitability in drug development based on its solubility.

G cluster_0 Experimental Workflow: Solubility Determination start Start: Excess Solute + Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate settle Settle Undissolved Solid (≥2h) agitate->settle filter Filter Supernatant settle->filter quantify Quantify Solute Concentration filter->quantify calculate Calculate Solubility quantify->calculate end_exp End: Solubility Value calculate->end_exp

Experimental workflow for determining solubility.

G cluster_1 Logical Workflow: Drug Development Suitability compound Compound of Interest (e.g., this compound derivative) sol_screen Solubility Screening in Biorelevant Media compound->sol_screen high_sol High Solubility sol_screen->high_sol Acceptable low_sol Low Solubility sol_screen->low_sol Unacceptable form_dev Proceed to Formulation Development high_sol->form_dev sol_enhance Solubility Enhancement Strategies (e.g., salt formation, co-solvents) low_sol->sol_enhance end_dev Optimized Formulation form_dev->end_dev sol_enhance->form_dev

Logical workflow for drug development suitability.

References

Synthesis of 1,4-Dioxaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxaspiro[4.5]decane is a crucial heterocyclic compound widely utilized as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its primary function is often as a protecting group for the carbonyl functionality of cyclohexanone (B45756), enabling selective reactions at other positions of the molecule. This technical guide provides an in-depth overview of the core synthetic strategies for this compound, focusing on the prevalent starting materials and reaction conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and workflows are presented to aid researchers in the efficient synthesis of this versatile compound.

Core Synthetic Strategy: Acid-Catalyzed Ketalization

The most common and direct route to this compound is the acid-catalyzed reaction between cyclohexanone and ethylene (B1197577) glycol.[1][2] This reaction, a classic example of ketal formation, involves the nucleophilic addition of the diol to the ketone's carbonyl group. The presence of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[3]

The reaction is an equilibrium process, and to drive it towards the formation of the desired ketal, the water generated as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[2]

Starting Materials and Reagents

The primary starting materials for this synthesis are readily available and commercially sourced.

Starting Material/ReagentRoleMolar Equivalent (Typical)
CyclohexanoneKetone source1.0
Ethylene GlycolDiol source1.0 - 1.5[4]
Acid CatalystCatalystCatalytic amount
Solvent (e.g., Toluene (B28343), Benzene)Azeotropic removal of waterVaries
Catalysts

A variety of Brønsted and Lewis acids can be employed to catalyze the ketalization reaction.[5] The choice of catalyst can influence reaction times and yields.

Catalyst TypeExamples
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)[5][6]
Lewis Acids Titanium tetrachloride (TiCl₄)[5]
Heterogeneous Catalysts Acidic ion-exchange resins, Tungstosilicic acid on activated carbon[4][7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the acid-catalyzed ketalization mechanism and a general experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_start cluster_end ketone Cyclohexanone protonated_ketone Protonated Cyclohexanone ketone->protonated_ketone ethylene_glycol_attack protonated_ketone->ethylene_glycol_attack hemiacetal Hemiketal Intermediate protonated_hemiacetal Protonated -OH Group hemiacetal->protonated_hemiacetal Protonation carbocation Resonance-Stabilized Carbocation protonated_hemiacetal->carbocation -H₂O ketal This compound carbocation->ketal Intramolecular Attack h_plus_out H+ ketal->h_plus_out Deprotonation h_plus_in H+ h_plus_in->ketone Protonation h2o_out H₂O ethylene_glycol_in Ethylene Glycol ethylene_glycol_in->ethylene_glycol_attack Nucleophilic Attack ethylene_glycol_attack->hemiacetal

Caption: Acid-catalyzed ketalization mechanism.

Experimental_Workflow reagents 1. Combine Cyclohexanone, Ethylene Glycol, Solvent, and Acid Catalyst reflux 2. Heat to Reflux with Dean-Stark Trap reagents->reflux monitor 3. Monitor Reaction (e.g., by TLC or GC) reflux->monitor workup 4. Aqueous Workup (Neutralize Acid) monitor->workup extraction 5. Extract with Organic Solvent workup->extraction drying 6. Dry Organic Layer (e.g., with Na₂SO₄) extraction->drying purification 7. Purify by Distillation or Chromatography drying->purification product Pure this compound purification->product

Caption: General experimental workflow.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq), and a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap, and the reaction is deemed complete by an appropriate monitoring technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported for the synthesis of this compound and related ketals.

CatalystReactant Ratio (Ketone:Diol)Temperature (°C)Reaction TimeYield (%)Reference
Acetic Acid1:1.1 (from diketal)6511 min80[8]
Weak Acid Cationic Exchange Resin1:1 (from diketal)701.6 h65[7]
Tungstosilicic Acid/Carbon1:1.5Reflux1.0 h56.7 - 87.9[4]
Brønsted Acidic Ionic Liquids1:140 - 70VariesNot specified[9]
Polymer-supported TiCl₄1:140 - 55VariesNot specified[10]

Alternative Starting Materials

While cyclohexanone is the most direct precursor, 1,4-Dioxaspiro[4.5]decan-8-one can also be synthesized from other starting materials, such as 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization.[7][8] This diketal can be hydrolyzed under acidic conditions, with one of the ketal groups being selectively removed to yield the desired product. Another reported synthesis starts from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol.[11]

Conclusion

The synthesis of this compound is a well-established and robust process, primarily relying on the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. The reaction is versatile, with a range of effective catalysts and conditions that can be adapted to specific laboratory or industrial needs. The provided protocols, data, and diagrams offer a comprehensive guide for researchers to successfully and efficiently synthesize this important chemical intermediate.

References

discovery and history of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane: Synthesis, Properties, and Historical Context

Introduction

This compound and its derivatives are significant compounds in organic synthesis and medicinal chemistry. The core structure, often referred to as cyclohexanone (B45756) ethylene (B1197577) ketal, serves as a crucial protecting group for the carbonyl functionality of cyclohexanone. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to this compound and its pivotal precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The information is tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of ketals as protecting groups for ketones in organic synthesis. The acid-catalyzed reaction of a ketone with a diol, such as ethylene glycol, to form a cyclic acetal (B89532) is a fundamental transformation that allows for the temporary masking of the ketone's reactivity.[1][2] This strategy enables chemists to perform reactions on other parts of a multifunctional molecule without affecting the carbonyl group.[1] While a singular "discovery" paper for this specific spiro compound is not prominent in the historical literature, its synthesis is a classic example of this widely applied protective group chemistry.

The derivative, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione (B43130) monoethylene ketal, is an exceptionally useful bifunctional synthetic intermediate.[3][4] It has been extensively used in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides.[4] Its utility lies in the presence of both a protected ketone and a free ketone within the same molecule, allowing for selective chemical transformations. This compound is a key building block in the preparation of potent analgesic compounds and in the synthesis of tritium-labeled probes for studying the dopamine (B1211576) reuptake complex.[3][5]

Physicochemical Properties

The physical and chemical properties of this compound and its key derivative, 1,4-Dioxaspiro[4.5]decan-8-one, are summarized below. This data is essential for their handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound (CAS: 177-10-6)

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[6][7]
Molecular Weight142.20 g/mol [6][8]
Boiling Point184°C at 760 mmHg[6]
73°C at 16 mmHg[9]
Density1.02 g/mL[9]
Refractive Index1.459[9]
IUPAC NameThis compound[8]
SynonymsCyclohexanone ethylene ketal, Cyclohexanone ethylene acetal[8][10]

Table 2: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)

PropertyValueReference
Molecular FormulaC₈H₁₂O₃[11]
Molecular Weight156.18 g/mol [11]
Melting Point70-73°C[3][5]
74-76°C[11]
Boiling Point268.3°C at 760 mmHg[3]
112°C[5]
AppearanceWhite to Off-white crystalline powder[3][11]
SolubilitySoluble in chloroform (B151607) and methanol (B129727)[3][5]
IUPAC Name1,4-dioxaspiro[4.5]decan-8-one[11]
Synonyms1,4-Cyclohexanedione monoethylene ketal[3][11]

Synthesis and Experimental Protocols

The synthesis of the this compound core is a straightforward acid-catalyzed ketalization. More complex derivatives are built upon this fundamental structure.

General Synthesis of this compound

The formation of this compound is achieved through the acid-catalyzed reaction of cyclohexanone with ethylene glycol. This reaction is an equilibrium process, and often, water is removed to drive the reaction to completion.[1]

G Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product AcidCatalyst Acid Catalyst (e.g., H+) AcidCatalyst->Product catalysis Water Water (removed) Product->Water elimination

Caption: Acid-catalyzed synthesis of this compound.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4]

Experimental Protocol:

  • Prepare a 5:1 (v/v) mixture of acetic acid and water.[12]

  • Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.[12]

  • Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes.[12]

  • Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

  • Upon completion, cool the reaction mixture.[12]

  • Isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.[12] Under these optimized conditions, yields can reach up to 80%.[4]

G Start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Conditions Acetic Acid / Water (5:1) 65°C, 11 min Start->Conditions Product 1,4-Dioxaspiro[4.5]decan-8-one Conditions->Product

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This primary amine is a valuable building block in medicinal chemistry and is typically synthesized from 1,4-Dioxaspiro[4.5]decan-8-one via reductive amination.[13][14]

Experimental Protocol: Reductive Amination

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in an anhydrous solvent like methanol or dichloromethane.[13]

  • Add an ammonia (B1221849) source, such as a 5-10 fold excess of ammonium (B1175870) acetate (B1210297).[13]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[13]

  • Cool the reaction mixture to 0°C in an ice bath.[13]

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5-2.0 equivalents) or sodium cyanoborohydride (1.5-2.0 equivalents), in portions.[13]

  • Adjust the pH to 6-7 with glacial acetic acid and continue stirring at room temperature for 12-24 hours.[12]

  • Monitor the reaction by TLC or LC-MS.[12]

  • Quench the reaction by the slow addition of water.[12]

  • Work up the reaction by basifying the aqueous residue and extracting the product with an organic solvent.[12]

  • Purify the crude product by column chromatography if necessary.[12]

G Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate Imine Intermediate Start->Intermediate + Step1 Ammonia Source (e.g., NH4OAc) Step1->Intermediate Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Intermediate->Product Reduction Step2 Reducing Agent (e.g., NaBH(OAc)₃) Step2->Product

Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Alternative Synthesis via Oxime Intermediate

An alternative two-step process involves the conversion of the ketone to its oxime, followed by reduction.[13]

Experimental Protocol: Oxime Formation and Reduction

  • Oxime Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a mixture of ethanol (B145695) and water. Add hydroxylamine (B1172632) hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate (1.1-1.5 equivalents). Heat the mixture to reflux for 1-4 hours and monitor by TLC.[13]

  • Oxime Reduction: The crude oxime can be reduced using various methods. For example, dissolve the oxime in methanol and add Raney nickel (approx. 10% by weight). Pressurize the vessel with hydrogen gas (50 psi) and stir for 12-18 hours.[15] Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used.[13]

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product, which can then be purified.[15]

G Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate 1,4-Dioxaspiro[4.5]decan-8-one oxime Start->Intermediate Step 1 Step1 Hydroxylamine HCl, Base Step1->Intermediate Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Intermediate->Product Step 2 Step2 Reduction (e.g., Raney Ni, H₂ or LiAlH₄) Step2->Product

Caption: Alternative synthesis via oxime reduction.

Applications in Research and Development

The this compound scaffold is of significant interest to drug development professionals. Its rigid, three-dimensional structure provides a unique framework for creating novel therapeutic agents.[15] Derivatives have been investigated as potent and selective 5-HT1A receptor agonists.[15] Furthermore, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, indicating its potential in developing treatments for neurological disorders.[12] The spirocyclic system is also found in ligands developed for the σ1 receptor, which are potent tumor imaging agents.[16]

Conclusion

This compound, born from the fundamental principles of carbonyl protection chemistry, has evolved into a versatile scaffold in modern organic synthesis. Its derivatives, particularly the readily accessible 1,4-Dioxaspiro[4.5]decan-8-one, serve as critical building blocks for a wide array of complex molecules, including promising pharmaceutical candidates. The detailed protocols and physicochemical data provided in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

Structural Analogues of 1,4-Dioxaspiro[4.5]decane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-Dioxaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutic agents. Its rigid conformation allows for precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the structural analogues of this compound, focusing on their synthesis, biological activities, and therapeutic potential. We present a comprehensive summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.

Introduction

Spirocyclic systems have garnered significant interest in drug design due to their inherent structural rigidity and three-dimensionality, which can lead to improved metabolic stability, solubility, and target-binding affinity compared to their more flexible or planar counterparts. Among these, the this compound core has been successfully incorporated into a range of biologically active molecules. This guide explores the diverse structural analogues of this scaffold, highlighting their interactions with key protein targets implicated in a variety of disease states.

Key Biological Targets and Structural Analogues

Analogues of this compound have demonstrated significant activity at several important biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The primary focus of research has been on the development of ligands for the 5-HT1A receptor, Cathepsin S, the σ1 receptor, and M1 muscarinic receptors.

5-HT1A Receptor Agonists

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a well-established target for the treatment of anxiety and depression.[1] Structural analogues of this compound have been investigated as potent and selective 5-HT1A receptor agonists.[1] The spirocyclic core helps to orient the pharmacophoric elements in a specific spatial arrangement, which is crucial for high-affinity binding to the receptor.[1]

Table 1: Biological Activity of this compound Analogues as 5-HT1A Receptor Agonists

Compound IDStructurepD2Emax (%)Receptor Affinity (Ki, nM)Selectivity (5-HT1A/α1d)
1 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine8.61--18
14 A derivative with a more flexible amine chain---80
15 A derivative with a more flexible amine chain9.5874--

Data compiled from a study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.

Cathepsin S Inhibitors

Cathepsin S is a cysteine protease that plays a critical role in the inflammatory response and autoimmune diseases.[1] The primary amine of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine serves as a key attachment point for the synthesis of diverse compound libraries, including inhibitors of Cathepsin S.[1] The spirocyclic moiety can be incorporated into the inhibitor structure to modulate its potency, selectivity, and pharmacokinetic profile.[1]

σ1 Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. A series of novel piperidine (B6355638) compounds incorporating the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as σ1 receptor ligands.[2]

Table 2: Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Analogue for σ1 Receptors

Compound IDStructureKi (nM) for σ1Selectivity (σ2/σ1)
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold

Data from a study on (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives as σ1 Receptor Radioligands.[2]

M1 Muscarinic Receptor Agonists

M1 muscarinic acetylcholine (B1216132) receptors are a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and assessed as M1 muscarinic agonists.

Synthesis and Experimental Protocols

The synthesis of this compound analogues typically starts from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

A common and efficient method for the preparation of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, is through reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Protocol 1: Reductive Amination

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium (B1175870) acetate (B1210297), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), anhydrous methanol (B129727), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM.

    • Add a large excess of ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0°C.

    • Slowly add NaBH(OAc)₃ (1.5-2.0 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

An alternative two-step synthesis involves the formation of an oxime intermediate followed by its reduction.

Protocol 2: Synthesis via Oxime Intermediate

  • Step 1: Oxime Formation

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol.

    • Add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[1]

    • Stir at room temperature for 4-6 hours.[1]

    • Remove the solvent and extract the crude oxime with ethyl acetate.[1]

  • Step 2: Oxime Reduction

    • Dissolve the crude oxime in methanol.

    • Add Raney nickel (approx. 10% by weight) under an inert atmosphere.[1]

    • Pressurize the vessel with hydrogen gas (50 psi) and stir for 12-18 hours.[1]

    • Filter the catalyst and concentrate the filtrate to obtain the crude product.[1]

    • Purify by column chromatography.[1]

Biological Evaluation Protocols

Protocol 3: 5-HT1A Receptor Radioligand Binding Assay

  • Materials: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor, [³H]8-hydroxy-DPAT (radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]8-hydroxy-DPAT.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Cathepsin S Enzymatic Assay

  • Materials: Recombinant human Cathepsin S, fluorogenic substrate (e.g., Z-VVR-AFC), assay buffer, test compounds, black microplate.

  • Procedure:

    • Pre-incubate Cathepsin S with various concentrations of the test compound in the assay buffer.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Determine the initial reaction velocity for each concentration of the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

5-HT1A Receptor Signaling Pathway

Activation of the G-protein coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.

5-HT1A_Receptor_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ) cAMP cAMP AC->cAMP Blocks conversion Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Leads to Agonist This compound Analogue (Agonist) Agonist->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: 5-HT1A Receptor Signaling Pathway.

Cathepsin S Signaling in Antigen Presentation

Cathepsin S plays a key role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). Inhibition of Cathepsin S can modulate the immune response.

Cathepsin_S_Signaling cluster_endosome Endosome/Lysosome Ii_MHCII Invariant Chain (Ii) - MHC Class II Complex CatS Cathepsin S Ii_MHCII->CatS Substrate for CLIP_MHCII CLIP - MHC Class II CatS->CLIP_MHCII Processes to Antigen_MHCII Antigen Peptide - MHC Class II CLIP_MHCII->Antigen_MHCII Antigen peptide replaces CLIP Inhibitor This compound Analogue (Inhibitor) Inhibitor->CatS Inhibits Antigen Exogenous Antigen Antigen->Antigen_MHCII T_Cell_Activation T-Cell Activation Antigen_MHCII->T_Cell_Activation Presents to T-Cell

Caption: Role of Cathepsin S in Antigen Presentation.

General Workflow for Synthesis and Screening

The discovery and development of novel analogues follow a systematic workflow from synthesis to biological characterization.

Experimental_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening (e.g., Binding Assay) Characterization->Screening Hit_Identified Hit Compound Identified? Screening->Hit_Identified Hit_Identified->Synthesis No, Redesign Secondary_Assay Secondary Functional Assays (e.g., Cell-based Assays) Hit_Identified->Secondary_Assay Yes Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization

Caption: General Experimental Workflow.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of novel drug candidates. Its unique structural features have been successfully exploited to develop potent and selective ligands for a range of important biological targets. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds for therapeutic applications. Further investigation into the structure-activity relationships and pharmacokinetic properties of these analogues will be crucial in advancing them towards clinical development.

References

Methodological & Application

Synthesis of 1,4-Dioxaspiro[4.5]decane Derivatives: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic protocols for 1,4-Dioxaspiro[4.5]decane derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets.[1] This application note details various synthetic routes, presents quantitative data in a structured format, and provides step-by-step experimental protocols for key transformations.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives primarily originates from the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. This starting material can be synthesized through several methods, including the acid-catalyzed selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[2] Once obtained, 1,4-Dioxaspiro[4.5]decan-8-one can be further functionalized to introduce various substituents, with a particular focus on the aminomethyl group at the 8-position, which serves as a crucial handle for further chemical modifications.[1][3]

Several reliable methods for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-Dioxaspiro[4.5]decan-8-one have been established, including a two-step Van Leusen reaction followed by reduction, direct reductive amination, and a two-step process via an oxime intermediate.[1][4] These derivatives have shown potential as 5-HT1A receptor agonists for treating central nervous system disorders and as intermediates for cathepsin S inhibitors.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of key this compound derivatives.

Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Starting MaterialCatalyst/ReagentSolventReaction TimeTemperatureYieldReference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid/Water (5:1 v/v)-11 min65°C80%[2]
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneWeak acid acrylic cationic exchange resinWater0.5 - 4 h20 - 95°C65%[5]

Table 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives

Starting MaterialMethodKey ReagentsSolventReaction TimeYieldReference
1,4-Dioxaspiro[4.5]decan-8-oneVan Leusen Reaction & Reduction1. TosMIC, NaH 2. LiAlH₄THF12-16 h (Step 1), 4-6 h (Step 2)High (not specified)[1]
1,4-Dioxaspiro[4.5]decan-8-oneReductive AminationNH₄OAc, NaBH(OAc)₃ or NaBH₃CNMethanol (B129727) or DCM1-2 h (imine form.), not spec. (red.)60-90% (typical)[4]
1,4-Dioxaspiro[4.5]decan-8-oneOxime Formation & Reduction1. NH₂OH·HCl, NaOAc 2. LiAlH₄1. Ethanol/Water 2. THF or Diethyl Ether1-4 h (Step 1), 4-8 h (Step 2)Not specified[4]

Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization[2]

This protocol describes the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid

  • Water

Procedure:

  • Prepare a 5:1 (v/v) mixture of acetic acid and water.

  • Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C and maintain for 11 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.

Two-Step Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine[1]

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via a Van Leusen reaction followed by reduction.

Step 1: Synthesis of this compound-8-carbonitrile (Van Leusen Reaction)

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • To a flask containing a suspension of NaH (1.2 equiv) in anhydrous THF, add a solution of TosMIC (1.2 equiv) in anhydrous THF dropwise at 0°C.

  • Stir the mixture at 0°C for an additional 30 minutes.

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Reduction of this compound-8-carbonitrile

Materials:

  • This compound-8-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous NaOH solution

Procedure:

  • Prepare a suspension of LiAlH₄ (equiv. not specified) in anhydrous THF and cool to 0°C.

  • Add a solution of this compound-8-carbonitrile (1.0 equiv) in anhydrous THF dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one[4]

This one-pot reaction directly converts the ketone to the primary amine.

Materials:

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM, add an excess of ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C.

  • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Diagrams

The following diagrams illustrate the key synthetic workflows described in this document.

Synthesis_of_1_4_Dioxaspiro_decan_8_one start 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane product 1,4-Dioxaspiro[4.5]decan-8-one start->product Selective Deketalization reagents Acetic Acid / H₂O 65°C, 11 min

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Two_Step_Synthesis_of_Amine cluster_step1 Step 1: Van Leusen Reaction cluster_step2 Step 2: Reduction start 1,4-Dioxaspiro[4.5]decan-8-one intermediate This compound-8-carbonitrile start->intermediate Nitrile Formation product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate->product Reduction reagents1 TosMIC, NaH THF, 0°C to rt reagents2 1. LiAlH₄, THF, 0°C to reflux 2. H₂O, NaOH(aq)

Caption: Two-step synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Reductive_Amination_Workflow start 1,4-Dioxaspiro[4.5]decan-8-one product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine start->product Reductive Amination reagents NH₄OAc, NaBH(OAc)₃ Methanol or DCM

Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

References

Application Notes and Protocols: 1,4-Dioxaspiro[4.5]decane as a Protecting Group for Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the selective transformation of one functional group in the presence of others is a paramount challenge. Protecting groups are indispensable tools that temporarily mask a reactive functional group, allowing chemical modifications to be carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to a wide range of reagents and reaction conditions.

The 1,4-dioxaspiro[4.5]decane moiety, formed from the reaction of a ketone with cyclohexane-1,2-diol, serves as a robust and versatile protecting group for ketones. This spiroketal offers excellent stability in basic, nucleophilic, and reductive environments, making it a valuable asset in complex synthetic strategies. Its formation is typically achieved under acidic conditions, and its removal is readily accomplished by acid-catalyzed hydrolysis, regenerating the parent ketone. These application notes provide detailed protocols for the protection and deprotection of ketones using cyclohexane-1,2-diol and summarize relevant quantitative data to facilitate its application in research and development.

Applications of this compound as a Protecting Group

The primary application of the this compound protecting group is to shield the electrophilic carbonyl carbon of a ketone from nucleophilic attack and reduction. This allows for a wide array of chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with the presence of a ketone.

Key Advantages:

  • Stability: The this compound group is stable under most alkaline reaction conditions, as well as to many oxidizing and reducing agents.[1] This stability allows for the use of a broad range of reagents, including:

    • Grignard and Organolithium Reagents: Enables carbon-carbon bond formation at other sites in the molecule.

    • Hydride Reducing Agents: Allows for the selective reduction of other functional groups, such as esters or amides, in the presence of the protected ketone. Sodium borohydride (B1222165) is a common reducing agent that does not affect the ketal.

    • Basic and Nucleophilic Conditions: The protecting group is inert to common bases like hydroxides, alkoxides, and amines.

  • Ease of Formation and Cleavage: The protection and deprotection steps are generally high-yielding and can be achieved under relatively mild acidic conditions.

Experimental Protocols

Protocol 1: Protection of a Ketone using Cyclohexane-1,2-diol (Ketalization)

This protocol describes a general procedure for the formation of a this compound ketal from a ketone and cyclohexane-1,2-diol.

Materials:

  • Ketone (e.g., Cyclohexanone, Acetophenone)

  • Cyclohexane-1,2-diol (a mixture of cis and trans isomers can be used)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a Lewis acid)

  • Anhydrous solvent (e.g., Toluene, Benzene, or Dichloromethane)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq), cyclohexane-1,2-diol (1.1 - 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).

  • Add a sufficient amount of an anhydrous solvent (e.g., toluene) to fill the flask and the Dean-Stark trap.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure this compound derivative.

Protocol 2: Deprotection of a this compound Ketal (Deketalization)

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a this compound ketal to regenerate the corresponding ketone.

Materials:

  • This compound protected ketone

  • Aqueous acid solution (e.g., dilute hydrochloric acid, sulfuric acid, or acetic acid)

  • Organic solvent (e.g., Acetone (B3395972), Tetrahydrofuran (THF), or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound protected ketone (1.0 eq) in a suitable organic solvent (e.g., acetone or THF).

  • Add an aqueous acid solution (e.g., 1-3 M HCl) to the mixture. The amount of acid and the reaction temperature can be adjusted based on the stability of the substrate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude ketone can be purified by column chromatography, recrystallization, or distillation.

Data Presentation

The following tables summarize representative data for the formation and cleavage of spiroketals derived from diols. While specific data for a wide range of ketones with cyclohexane-1,2-diol is not extensively reported in a single source, the provided data for similar systems can serve as a valuable reference for estimating reaction conditions and expected yields.

Table 1: Ketalization of Various Ketones with Diols

KetoneDiolCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanonePropane-1,2-diolCoCl₂/DH₂Solvent-free70195.3 (conversion)[2]
CyclohexanoneEthane-1,2-diolCoCl₂/DH₂Solvent-free70199.2 (conversion)[2]
Ethyl acetoacetateEthane-1,2-diolCoCl₂/DH₂Solvent-free70896.7[2]
Various aldehydes & ketonesVarious diolsHCl (0.1 mol%)MethanolAmbient0.5HighN/A

Table 2: Deprotection of Spiroketals

Protected CompoundReagentSolventTemperature (°C)TimeYield (%)Reference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic acid/Water (5:1)-6511 min80[3]
General cyclic acetalsAqueous AcidAcetone/WaterRoom Temp - RefluxVariableHighN/A

Mandatory Visualization

Ketalization_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Ketone R-CO-R' Protonated_Ketone Protonated Ketone [R-C(OH+)-R'] Ketone->Protonated_Ketone + H+ Diol Cyclohexane-1,2-diol Hemiketal Hemiketal Protonated_Ketone->Hemiketal + Diol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H2O Ketal This compound Derivative Carbocation->Ketal Intramolecular Nucleophilic Attack Catalyst H+

Caption: Acid-catalyzed formation of a this compound ketal.

Deprotection_Mechanism cluster_reactants Reactant cluster_intermediates Reaction Intermediates cluster_products Products Ketal This compound Derivative Protonated_Ketal Protonated Ketal Ketal->Protonated_Ketal + H+ Carbocation Carbocation Intermediate Protonated_Ketal->Carbocation Ring Opening Protonated_Hemiketal Protonated Hemiketal Carbocation->Protonated_Hemiketal + H2O Hemiketal Hemiketal Protonated_Hemiketal->Hemiketal - H+ Ketone R-CO-R' Hemiketal->Ketone Decomposition Diol Cyclohexane-1,2-diol Hemiketal->Diol Decomposition Catalyst H+ Water H2O

Caption: Acid-catalyzed hydrolysis (deprotection) of a this compound ketal.

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start_Ketone Starting Ketone Protection React with Cyclohexane-1,2-diol and Acid Catalyst Start_Ketone->Protection Protected_Ketone This compound Derivative Protection->Protected_Ketone Reaction Perform Desired Reactions (e.g., Grignard, Reduction) Protected_Ketone->Reaction Intermediate Modified Molecule with Protected Ketone Reaction->Intermediate Deprotection Acid-Catalyzed Hydrolysis Intermediate->Deprotection Final_Product Final Product with Regenerated Ketone Deprotection->Final_Product

Caption: General experimental workflow utilizing the this compound protecting group.

References

Application Notes and Protocols for the Reactions and Functionalization of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactions and functionalization strategies for 1,4-dioxaspiro[4.5]decane. The focus is on providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis. The spirocyclic ketal motif serves as a protective group for one of the carbonyls in 1,4-cyclohexanedione (B43130), allowing for selective functionalization at other positions of the cyclohexane (B81311) ring.[1] This structural feature is particularly useful in the synthesis of complex molecules, including potent analgesics, liquid crystals, and probes for studying dopamine (B1211576) reuptake complexes.[1][2] The rigid, three-dimensional structure of the spirocyclic system offers a unique scaffold for exploring chemical space in drug discovery, leading to compounds with improved metabolic stability and solubility.[3]

I. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The most common starting material for the functionalization of the this compound scaffold is 1,4-dioxaspiro[4.5]decan-8-one. It is typically synthesized from 1,4-cyclohexanedione or its derivatives.

Protocol 1: Selective Deketalization

A high-yielding and rapid synthesis of 1,4-dioxaspiro[4.5]decan-8-one can be achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4]

Experimental Protocol:

  • Prepare a 5:1 (v/v) mixture of acetic acid and water.

  • Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a final concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C and maintain this temperature for 11 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the product, 1,4-dioxaspiro[4.5]decan-8-one, using standard aqueous workup and purification techniques such as extraction and column chromatography.

Quantitative Data for Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Starting MaterialReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic AcidWater6511 min80 (chromatographic)[4]
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene glycol, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), 1-ethylimidazolium tetrafluoroborateWater110-1325.5 h97.8[5]

II. Functionalization at the 8-Position of this compound

The ketone at the 8-position of 1,4-dioxaspiro[4.5]decan-8-one is the primary site for a variety of functionalization reactions, leading to the introduction of amine, nitrile, and other valuable functional groups.

A. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

The aminomethyl group at the 8-position is a crucial starting point for further derivatization in drug discovery.[6] This functional group can be introduced through several synthetic routes.

A robust two-step synthesis involves the conversion of the ketone to a nitrile using the Van Leusen reaction, followed by reduction of the nitrile to the primary amine.[6]

Van_Leusen_Nitrile_Reduction Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate This compound-8-carbonitrile Start->Intermediate  TosMIC, NaH  THF, 0 °C to rt Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Intermediate->Product  1. LiAlH₄, THF, 0 °C to reflux  2. H₂O, NaOH(aq)

Protocol 2: Van Leusen Reaction

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv) and wash with anhydrous hexane.

  • Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).

  • Quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound-8-carbonitrile as a white solid.[6]

Protocol 3: Nitrile Reduction with LiAlH₄

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (0.38 g, 10.0 mmol, 2.0 equiv) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound-8-carbonitrile (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether (3 x 20 mL).

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.[6]

Reductive amination is a direct and efficient one-pot method for converting the ketone to the primary amine.[3]

Reductive_Amination Start 1,4-Dioxaspiro[4.5]decan-8-one Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Start->Product  NH₃ source (e.g., NH₄OAc)  Reducing agent (e.g., NaBH(OAc)₃)  MeOH or DCM

Protocol 4: Reductive Amination

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol (B129727) or dichloromethane (B109758) (10 mL/mmol), add an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), in portions. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[3]

An alternative two-step method involves the formation of an oxime intermediate, which is then reduced to the primary amine. This can be advantageous if direct reductive amination proves to be low-yielding.[3]

Oxime_Reduction Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate 1,4-Dioxaspiro[4.5]decan-8-one oxime Start->Intermediate  NH₂OH·HCl, NaOAc  EtOH, H₂O, reflux Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Intermediate->Product  Reducing agent (e.g., LiAlH₄ or H₂/Raney Ni)

Protocol 5: Oxime Formation

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add hydroxylamine (B1172632) hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (B92270) (1.1-1.5 eq) to the solution.

  • Heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The product, 1,4-dioxaspiro[4.5]decan-8-one oxime, may precipitate. If not, extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.[3]

Protocol 6: Oxime Reduction

  • Using LiAlH₄:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF.

    • Dissolve the 1,4-dioxaspiro[4.5]decan-8-one oxime (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction mixture to 0 °C and quench carefully using a Fieser workup.

    • Filter the solid and wash thoroughly with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.[3]

  • Using Catalytic Hydrogenation:

    • Dissolve the crude oxime from the previous step in methanol.

    • Carefully add Raney nickel (approximately 10% by weight of the oxime) to the solution under an inert atmosphere.

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

    • Purify the product by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide.[7]

Quantitative Data for Functionalization at the 8-Position

ReactionStarting MaterialReagentsSolventConditionsYield (%)Reference
Van Leusen Reaction1,4-Dioxaspiro[4.5]decan-8-oneTosMIC, NaHTHF0 °C to rt, 12-16 h75-85[6]
Nitrile ReductionThis compound-8-carbonitrileLiAlH₄THF0 °C to reflux, 4-6 h80-90 (Typical)[6]
Reductive Amination1,4-Dioxaspiro[4.5]decan-8-oneNH₄OAc, NaBH(OAc)₃MeOH or DCMrt, 12-24 h60-90 (Typical)[3]
Oxime Formation1,4-Dioxaspiro[4.5]decan-8-oneNH₂OH·HCl, NaOAcEtOH/H₂OReflux, 1-4 hHigh (often used crude)[3]
Oxime Reduction (H₂)1,4-Dioxaspiro[4.5]decan-8-one oximeH₂, Raney NiMeOHrt, 50 psi, 12-18 hNot specified[7]

Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 101 MHz)MS (ESI)Reference
This compound-8-carbonitrileδ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H)δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂)-[6]
1,4-Dioxaspiro[4.5]decan-8-ylmethanamineδ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂)-m/z 172.1 [M+H]⁺[6]

III. Reactions Involving the Dioxolane Ring

While functionalization at the 8-position is most common, the dioxolane ring itself can undergo reactions, primarily acidic hydrolysis to deprotect the ketone.

Acid-Catalyzed Hydrolysis (Deprotection)

The ketal group of this compound is stable to basic and neutral conditions but can be cleaved under acidic conditions to regenerate the corresponding ketone. This reaction is fundamental in multi-step syntheses where the ketal acts as a protecting group.

Deprotection Start Substituted this compound Product Substituted Cyclohexanone Start->Product  H₃O⁺

A detailed, generalized protocol for this deprotection is highly substrate-dependent, but typically involves treatment with an aqueous acid (e.g., HCl, H₂SO₄, or acetic acid) in a co-solvent like THF or acetone (B3395972) at room temperature or with gentle heating.

IV. Applications in Drug Development

Derivatives of this compound have shown significant potential in medicinal chemistry.

  • 5-HT1A Receptor Agonists: The spirocyclic scaffold can orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the 5-HT1A receptor, a target for treating anxiety and depression.[3]

  • Cathepsin S Inhibitors: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in the synthesis of cathepsin S inhibitors, which are being investigated for inflammatory and autoimmune diseases.[3]

  • Sigma-1 (σ₁) Receptor Ligands: Radiolabeled derivatives have been developed as potent and selective σ₁ receptor ligands for tumor imaging.[7]

This collection of protocols and data provides a foundational resource for chemists working with this compound and its derivatives, enabling the efficient synthesis and exploration of this versatile chemical scaffold.

References

Application Notes and Protocols: Medicinal Chemistry Applications of the 1,4-Dioxaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel therapeutic agents, enabling the exploration of chemical space beyond traditional flat aromatic systems. This document provides an overview of its application in the development of selective therapeutic agents, including detailed experimental protocols and quantitative biological data.

Key Applications in Medicinal Chemistry

The this compound moiety is a valuable pharmacophore that can enhance metabolic stability and solubility of drug candidates. The core structure allows for specific spatial arrangements of pharmacophoric groups, leading to high-affinity interactions with biological targets. Key applications include the development of:

  • Serotonin 1A (5-HT1A) Receptor Agonists: The 5-HT1A receptor is a well-established target for treating anxiety, depression, and other central nervous system disorders. The spirocyclic core of this compound helps orient functional groups for potent and selective receptor binding.[1][2]

  • Cathepsin S Inhibitors: Cathepsin S is a cysteine protease implicated in inflammatory and autoimmune diseases. Incorporating the this compound scaffold into inhibitor structures can modulate potency, selectivity, and pharmacokinetic profiles.

  • Sigma-1 (σ1) Receptor Ligands for Tumor Imaging: The σ1 receptor is overexpressed in many tumor cells, making it a target for cancer diagnosis and therapy. Radiolabeled this compound derivatives have been developed as potent and selective ligands for positron emission tomography (PET) imaging of tumors.[3]

Quantitative Data on Bioactive Derivatives

The following tables summarize the biological activity of representative compounds incorporating the this compound scaffold.

Table 1: 5-HT1A Receptor Agonists

CompoundStructureReceptor Affinity (Ki, nM)Functional ActivityReference
Compound A 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazinePotentPartial Agonist (pD2 = 8.61)[1][4]
Compound B N-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-N-(2-pyridyl)-N'-(3-(1,4-dioxaspiro[4.5]decan-8-yl))cyclohexanecarboxamide2.7Presynaptic Agonist, Postsynaptic Antagonist[5]
Compound C N-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-N-(2-pyridyl)-N'-(3-chloro-4-(1,4-dioxaspiro[4.5]decan-8-yl))cyclohexanecarboxamide5.1Presynaptic & Postsynaptic Agonist[5]

Table 2: Cathepsin S Inhibitors

CompoundStructureInhibitory Potency (IC50, nM)SelectivityReference
VBY-825 (Structure not containing this compound)4.3 (Cathepsin B), 0.5 & 3.3 (Cathepsin L isoforms)High potency against B, L, S, V[6]
RO5444101 (Structure not containing this compound)189.3 (EC50)Selective for Cathepsin S[7]
Compound from Proline Analogs (Structure not containing this compound)156Specific for Cathepsin S[8]

Table 3: Sigma-1 (σ1) Receptor Ligands

CompoundStructureReceptor Affinity (Ki, nM)Selectivity (σ1 vs σ2)ApplicationReference
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-foldTumor Imaging[3]

Experimental Protocols

Synthesis of a Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

This compound is a crucial starting material for many bioactive derivatives.

Protocol: Selective Deketalization

  • Reaction Setup: In a round-bottom flask, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a 5:1 mixture of acetic acid and water to a concentration of 0.5 g/mL.

  • Reaction Conditions: Heat the reaction mixture to 65°C and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 11 minutes.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-one.[9]

Biological Assay Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the 5-HT1A receptor.

  • Membrane Preparation: Utilize membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand [3H]8-OH-DPAT (at a concentration near its Kd), and various concentrations of the test compound.

  • Incubation: Incubate the mixture at 25°C for 60 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cathepsin S Fluorometric Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of Cathepsin S.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 100 mM sodium acetate (B1210297) (pH 5.5), 5 mM DTT, and 5 mM EDTA.

    • Enzyme Solution: Dilute recombinant human Cathepsin S in the assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC) in the assay buffer.

    • Test Compound: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound dilutions.

    • Add the Cathepsin S enzyme solution to all wells except the blank.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the initial reaction rates. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 3: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the σ1 receptor.

  • Membrane Preparation: Use membrane homogenates from a suitable source, such as guinea pig brain or cells expressing the σ1 receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4).

  • Reaction Mixture: In a final volume of 200 µL, combine the membrane preparation (100-200 µg protein), the radioligand --INVALID-LINK---pentazocine (at a concentration near its Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 120 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the applications of the this compound scaffold.

5-HT1A_Receptor_Signaling_Pathway 5-HT 5-HT 5-HT1A_Receptor 5-HT1A Receptor 5-HT->5-HT1A_Receptor Gi_Protein Gi Protein (α, βγ) 5-HT1A_Receptor->Gi_Protein Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase αi inhibits GIRK_Channel GIRK Channel Gi_Protein->GIRK_Channel βγ activates MAPK_Pathway MAPK/ERK Pathway Gi_Protein->MAPK_Pathway βγ activates cAMP cAMP Adenylate_Cyclase->cAMP ↓ conversion ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA ↓ activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response K_efflux K+ Efflux (Hyperpolarization) GIRK_Channel->K_efflux K_efflux->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

Cathepsin_S_Antigen_Presentation cluster_APC Endocytic Pathway Antigen Exogenous Antigen Endosome Endosome/Lysosome Antigen->Endosome Peptide_Loading Antigenic Peptide Loading Antigen->Peptide_Loading Processed to peptides APC Antigen Presenting Cell (APC) Cathepsin_S Cathepsin S MHC_II_Ii MHC-II / Invariant Chain (Ii) Complex MHC_II_Ii->Endosome CLIP CLIP Fragment MHC_II_Ii->CLIP Cathepsin S cleaves Ii CLIP->Peptide_Loading HLA-DM removes CLIP HLA-DM HLA-DM MHC_II_Peptide MHC-II / Peptide Complex Peptide_Loading->MHC_II_Peptide T_Cell CD4+ T-Cell MHC_II_Peptide->T_Cell Presents to Immune_Response Immune Response T_Cell->Immune_Response

Caption: Role of Cathepsin S in Antigen Presentation.

Sigma-1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Ligand σ1 Receptor Ligand Sigma_1_Receptor Sigma-1 Receptor (σ1R) Ligand->Sigma_1_Receptor BiP Binding Immunoglobulin Protein (BiP) Sigma_1_Receptor->BiP Dissociates from Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma_1_Receptor->Ion_Channels Modulates Kinases Kinases (e.g., Akt, ERK) Sigma_1_Receptor->Kinases Modulates ER_MAM ER-Mitochondria Associated Membrane (MAM) Cell_Signaling Modulation of Intracellular Signaling Ion_Channels->Cell_Signaling Kinases->Cell_Signaling Neuroprotection Neuroprotection & Cell Survival Cell_Signaling->Neuroprotection

Caption: Sigma-1 Receptor Signaling Overview.

Experimental_Workflow_Radioligand_Binding_Assay start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Test Compound prep_reagents->serial_dilutions incubation Incubate Membranes, Radioligand, and Test Compound serial_dilutions->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Application Notes and Protocols: 1,4-Dioxaspiro[4.5]decane as a Versatile Building Block for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-dioxaspiro[4.5]decane as a foundational building block in the synthesis of complex spirocyclic compounds. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutic agents, moving beyond traditional flat aromatic systems.

Introduction

The this compound moiety is a valuable structural motif in medicinal chemistry. It serves as a protected form of cyclohexanone (B45756) and provides a stable anchor for the construction of diverse molecular architectures. This scaffold can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and solubility. The ability to functionalize the cyclohexane (B81311) ring at various positions allows for the synthesis of libraries of compounds for screening against various biological targets.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of therapeutic agents targeting the central nervous system and inflammatory diseases.

Serotonin 1A (5-HT1A) Receptor Agonists

The 5-HT1A receptor is a well-established target for the treatment of anxiety, depression, and other central nervous system disorders.[1] The spirocyclic core of this compound can orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the receptor.[1]

Cathepsin S Inhibitors

Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases.[2] The this compound scaffold can be incorporated into inhibitor structures to modulate potency, selectivity, and pharmacokinetic profiles.[1]

Synthetic Protocols and Quantitative Data

The following section details the synthesis of key this compound intermediates and a representative bioactive derivative.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one is a crucial intermediate for accessing a variety of functionalized spirocyclic compounds.

Method 1: Selective Deketalization

This method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[3]

ParameterValueReference
Starting Material1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane[3]
CatalystAcetic Acid (HAc)[3]
SolventHAc/H₂O (5:1 v/v)[3]
Reactant Concentration0.5 g/mL[3]
Temperature65°C[3]
Reaction Time11 minutes[3]
Yield80% (chromatographic)[3]

Method 2: From Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate

This route provides high purity 1,4-Dioxaspiro[4.5]decan-8-one.[4]

ParameterValueReference
Starting MaterialsDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol[4]
Reagents1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazole (B1293685) tetrafluoroborate, water[4]
Temperature110°C then 132°C[4]
Reaction Time5.5 hours[4]
Crude Yield99.92%[4]
Purity (crude)99.28% (GC)[4]
Final Yield (after crystallization)97.80%[4]
Purity (final)99.72% (GC)[4]
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This primary amine is a versatile intermediate for further chemical modifications.[1][5]

Method: Two-step synthesis from 1,4-Dioxaspiro[4.5]decan-8-one [5]

Step 1: Van Leusen Reaction to form this compound-8-carbonitrile

ParameterValueReference
Starting Material1,4-Dioxaspiro[4.5]decan-8-one[5]
Reagentp-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (NaH)[5]
SolventAnhydrous Tetrahydrofuran (THF)[5]
Temperature0°C to Room Temperature[5]
Reaction Time12-16 hours[5]

Step 2: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

ParameterValueReference
Starting MaterialThis compound-8-carbonitrile[5]
ReagentLithium aluminum hydride (LiAlH₄)[5]
SolventAnhydrous Tetrahydrofuran (THF)[5]
Temperature0°C to Reflux[5]
Reaction Time4-6 hours[5]
Characterization¹H NMR (CDCl₃, 400 MHz): δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂)[5]
MS (ESI): m/z 172.1 [M+H]⁺[5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization[2][3]
  • Prepare a 5:1 (v/v) mixture of acetic acid and water.

  • Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C and maintain for 11 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture.

  • Isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.

Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine[5]

Step A: this compound-8-carbonitrile

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (20 mL) in a flame-dried flask under an inert atmosphere and cool to 0°C.

  • Add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC, 2.15 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step B: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 0.38 g, 10.0 mmol, 2.0 equiv) in anhydrous THF (20 mL) in a flame-dried flask under an inert atmosphere and cool to 0°C.

  • Dissolve this compound-8-carbonitrile (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.

Signaling Pathways and Biological Evaluation

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The receptor primarily couples to inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] The Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[6][7] These events collectively lead to neuronal hyperpolarization and a reduction in neuronal firing rate.

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases conversion Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization K+ efflux Ca_channel->Hyperpolarization Reduces Ca2+ influx Agonist 5-HT1A Agonist (this compound derivative) Agonist->5HT1A_R Binds ATP ATP ATP->AC

5-HT1A Receptor Signaling Pathway

Protocol 3: In Vitro Evaluation of 5-HT1A Receptor Agonists

A common method to assess the functional activity of 5-HT1A receptor agonists is through a [³⁵S]GTPγS binding assay in rat hippocampal membranes.[8][9] This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

  • Prepare rat hippocampal membranes according to standard protocols.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.

Cathepsin S Signaling in Inflammation

Cathepsin S plays a crucial role in the inflammatory cascade.[10] Intracellularly, it is involved in the processing of the invariant chain associated with MHC class II molecules in antigen-presenting cells, a critical step for initiating adaptive immune responses.[10] Extracellularly, cathepsin S can activate Protease-Activated Receptors (PARs), such as PAR2, on the surface of various cells, including neurons and immune cells.[10][11] This activation can lead to neurogenic inflammation and pain.

CathepsinS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Neuron) MHCII MHC Class II InvariantChain Invariant Chain CatS_intra Intracellular Cathepsin S InvariantChain->CatS_intra Cleavage CatS_intra->MHCII Promotes Antigen Loading CatS_extra Secreted Cathepsin S PAR2 PAR2 CatS_extra->PAR2 Activates G_protein_q Gq Protein PAR2->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates Inflammation Inflammatory Signaling PLC->Inflammation CatS_inhibitor Cathepsin S Inhibitor (this compound derivative) CatS_inhibitor->CatS_intra Inhibits APC APC APC->CatS_extra Secretion Cathepsin_S_Inhibitor Cathepsin_S_Inhibitor Cathepsin_S_Inhibitor->CatS_extra Inhibits

Cathepsin S Signaling in Inflammation

Protocol 4: In Vitro Cathepsin S Inhibition Assay [12][13]

This protocol describes a fluorogenic assay to determine the inhibitory potency (IC₅₀) of test compounds against cathepsin S. The assay measures the cleavage of a fluorogenic substrate, resulting in an increase in fluorescence.

  • Prepare a 1x Assay Buffer.

  • Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create serial dilutions.

  • In a 96-well plate, add the assay buffer, the diluted test inhibitor, and the recombinant Cathepsin S enzyme solution.

  • Incubate the plate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The this compound scaffold is a valuable and versatile building block for the synthesis of spirocyclic compounds with significant potential in drug discovery. The synthetic routes are well-established, and the resulting derivatives have shown promising activity against important therapeutic targets. The protocols and data presented here provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and develop novel therapeutics.

References

Application Notes and Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dioxaspiro[4.5]decan-8-amine via the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. This protocol is designed to be a comprehensive guide for laboratory-scale synthesis, addressing common challenges and providing clear, actionable steps.

Introduction

1,4-Dioxaspiro[4.5]decan-8-one is a highly versatile bifunctional synthetic intermediate, widely utilized in the synthesis of pharmaceuticals, liquid crystals, and other organic chemicals.[1][2] Its unique spirocyclic structure, which combines a dioxane ring with a cyclohexanone (B45756) core, makes it a valuable building block for creating complex, three-dimensional molecules.[1][3]

A primary application of this ketone is its conversion to the corresponding primary amine, 1,4-dioxaspiro[4.5]decan-8-amine. This transformation is most efficiently achieved through reductive amination, a one-pot reaction involving the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ.[4] The resulting spirocyclic amine is a valuable scaffold in medicinal chemistry, serving as a key intermediate for therapeutic agents such as cathepsin S inhibitors and selective 5-HT1A receptor agonists.[5][6]

Note on Nomenclature: This protocol details the direct conversion of the ketone at the C8 position to a primary amine, yielding 1,4-dioxaspiro[4.5]decan-8-amine . This should not be confused with 1,4-dioxaspiro[4.5]decan-8-ylmethanamine , which contains an additional methylene (B1212753) (-CH2-) group. The synthesis of the latter compound requires a different multi-step pathway, such as the conversion of the ketone to a nitrile followed by reduction.[3]

Reaction Pathway and Data

The reductive amination of 1,4-dioxaspiro[4.5]decan-8-one is a robust and scalable method for amine synthesis.[4] The choice of reducing agent is critical, with milder, more selective agents being preferred to prevent the premature reduction of the starting ketone and minimize side reactions.[7] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective for this purpose as they selectively reduce the iminium ion intermediate over the carbonyl group.[7][8]

General Reaction Scheme:

  • Step 1 (Imine Formation): 1,4-Dioxaspiro[4.5]decan-8-one reacts with an ammonia source (e.g., ammonium (B1175870) acetate) to form a transient imine intermediate, with the elimination of water.

  • Step 2 (Reduction): The imine is immediately reduced by a hydride-based reducing agent to yield the final primary amine product.

Below is a summary of typical reaction parameters compiled from general procedures for this class of transformation.

ParameterCondition/ReagentMolar Eq.Notes
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one1.0A versatile chemical intermediate used in pharmaceutical synthesis.[1]
Ammonia Source Ammonium Acetate (B1210297) or Ammonia in Methanol (B129727)5 - 20A large excess favors primary amine formation and minimizes secondary amine byproducts.[5][7][9]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0Selective agent; sensitive to water, used in anhydrous solvents like DCM.[9][10]
Sodium Cyanoborohydride (NaBH₃CN)1.5 - 2.0Selective agent; not water-sensitive, often used in methanol. Highly toxic. [9][11]
Solvent Anhydrous Dichloromethane (B109758) (DCM) or Methanol~10 mL/mmolChoice depends on the reducing agent; anhydrous conditions are crucial for imine formation.[7][9]
Temperature 0 °C to Room Temperature-Initial cooling is required for the controlled addition of the reducing agent.[9]
Reaction Time 12 - 24 hours-Progress should be monitored by TLC or LC-MS.[9]
Typical Yield 60 - 90%-Yields are dependent on specific conditions and substrate purity.[9]

Visualized Logical and Experimental Workflow

The following diagrams illustrate the chemical pathway and the general laboratory workflow for the reductive amination process.

Reaction_Scheme Reductive Amination Reaction Pathway start 1,4-Dioxaspiro[4.5]decan-8-one start->dummy1 Condensation (-H2O) intermediate Imine Intermediate intermediate->dummy2 Reduction product 1,4-Dioxaspiro[4.5]decan-8-amine reagent1 + Ammonia Source reagent1->dummy1 reagent2 + Reducing Agent reagent2->dummy2 dummy1->intermediate dummy2->product

Reductive amination of the ketone to the primary amine.

Reductive_Amination_Workflow Experimental Workflow for Reductive Amination A 1. Imine Formation Dissolve Ketone in anhydrous solvent. Add excess ammonia source. Stir at room temperature for 1-2 hours. B 2. Reduction Cool reaction mixture to 0 °C. Slowly add reducing agent in portions. Allow to warm and stir at RT for 12-24 hours. A->B Proceed to reduction C 3. Work-up & Extraction Quench reaction (e.g., with water). Perform acid/base extraction to isolate the basic amine. B->C Monitor until completion (TLC/LC-MS) D 4. Purification Dry combined organic layers and concentrate. Purify crude product via column chromatography. C->D Obtain crude product E Final Product 1,4-Dioxaspiro[4.5]decan-8-amine D->E Purified product

Experimental workflow for reductive amination.

Detailed Experimental Protocols

Two common protocols are provided below, differing by the choice of reducing agent.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is preferred when water sensitivity is manageable and a non-toxic reducing agent is desired.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Ammonium acetate (5.0 - 10.0 eq)[9]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)[9]

  • Anhydrous Dichloromethane (DCM)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of ketone).

  • Add ammonium acetate (5-10 eq) to the solution. Stir the mixture vigorously at room temperature for 1-2 hours to facilitate imine formation.[9]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in small portions over 15-20 minutes, ensuring the internal temperature remains low.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.[9]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.[7]

Work-up and Purification:

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and extract with 1N HCl to protonate the amine product, moving it into the aqueous layer.[4][7]

  • Wash the acidic aqueous layer with DCM or ethyl acetate to remove any non-basic impurities.[4]

  • Cool the acidic aqueous layer to 0 °C and basify by the slow addition of 1N NaOH until the pH is >10.

  • Extract the liberated free amine from the basic aqueous layer with DCM or ethyl acetate (3x).[7]

  • Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by silica (B1680970) gel column chromatography, using a solvent system such as 5-10% methanol in dichloromethane with 0.5% triethylamine.[7]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is robust and effective but requires stringent safety measures due to the high toxicity of the reagent.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Ammonia in methanol (e.g., 7N solution, 10-20 eq) or Ammonium Acetate (5-10 eq)[5]

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)[9]

  • Anhydrous Methanol[9]

  • Acetic acid (optional, as catalyst)[4]

  • Work-up and purification materials as listed in Protocol 1.

Procedure:

  • SAFETY FIRST: Sodium cyanoborohydride is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with acids, which can liberate lethal hydrogen cyanide (HCN) gas.[9][11]

  • In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol.

  • Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 10-20 eq).[5] Stir the mixture at room temperature for 1-2 hours.

  • Optionally, the pH can be adjusted to a slightly acidic level (pH 5-6) with dropwise addition of glacial acetic acid to catalyze imine formation.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1. The quenching step should be performed with extreme caution in a fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete imine formation due to the presence of water.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).[7]
Reducing agent is not reactive enough or has degraded.Use a fresh bottle of the reducing agent.
Formation of Alcohol Byproduct The reducing agent is too reactive and reduces the ketone before imine formation.Use a more selective agent like NaBH₃CN or NaBH(OAc)₃. Add the reducing agent slowly at 0 °C.[7]
Formation of Secondary Amine Byproduct The primary amine product reacts with another molecule of the ketone.Use a large excess of the ammonia source (10-20 eq) to outcompete the product amine.[7]
Difficult Product Isolation The protonated amine salt may have some water solubility.During extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve partitioning into the organic layer. Perform multiple extractions.[7]
Ketal Group Hydrolysis Reaction or work-up conditions are too acidic.Maintain a mildly acidic to neutral pH during the reaction. Perform any acidic work-up steps at low temperatures and for a minimal amount of time.[7]

References

Application Notes and Protocols for Amide Bond Formation with 1,4-Dioxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds utilizing 1,4-Dioxaspiro[4.5]decane derivatives. The unique three-dimensional and rigid spirocyclic core of these derivatives makes them valuable building blocks in medicinal chemistry for creating novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties.[1][2]

The primary amine of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key functional group that readily participates in amide bond formation, a crucial reaction in the synthesis of a vast array of pharmaceuticals.[1] This scaffold has been incorporated into molecules targeting a range of biological systems, including selective 5-HT1A receptor agonists and cathepsin S inhibitors.[2]

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes typical reaction conditions for the coupling of a carboxylic acid with 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

ParameterConditionNotes
Carboxylic Acid 1.0 equivalentThe limiting reagent.
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1.0 equivalent
Coupling Reagent 1.1 equivalentse.g., HATU, HBTU, or EDCI/HOBt.[1]
Base 2.0 - 3.0 equivalentse.g., DIPEA or triethylamine.[1]
Solvent Anhydrous aprotice.g., DMF or DCM.[1]
Temperature Room Temperature
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis of the amine precursor and its subsequent use in amide bond formation.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination

This is a widely used one-pot reaction for converting the ketone to the amine.[3][4]

Materials:

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM.[3]

  • Add the ammonia source. An excess, such as 5-10 equivalents of ammonium acetate, is commonly used.[3]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[3]

  • Slowly add the reducing agent (1.5-2.0 eq) in portions.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1][3]

  • Quench the reaction by the slow addition of water.[1]

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Basify the aqueous residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude amine by column chromatography on silica (B1680970) gel if necessary.[1]

Protocol 2: Standard Amide Bond Formation

This protocol describes a general procedure for coupling a carboxylic acid with 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[1]

Materials:

  • Carboxylic acid of interest

  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)[1]

  • Non-nucleophilic base (e.g., DIPEA or triethylamine)[1]

  • Anhydrous aprotic solvent (e.g., DMF or DCM)[1]

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.[1]

  • Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).[1]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1]

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (1.0 eq) in the anhydrous solvent to the reaction mixture.[1]

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[1]

  • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude amide product by column chromatography or recrystallization.[1]

Protocol 3: Ugi Four-Component Reaction (Ugi-4CR) for Bis-Amide Synthesis

The Ugi reaction is a powerful multicomponent reaction for generating diverse, peptide-like structures in a single step.[5][6] It can be used to synthesize carfentanil amide analogues.[7]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (as the ketone component)

  • An amine (e.g., aniline)

  • A carboxylic acid (e.g., propionic acid)

  • An isocyanide

  • Methanol

Procedure:

  • To a solution of the amine (1.0 eq) in methanol, add the isocyanide (1.0 eq), 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq), and the carboxylic acid (1.0 eq).[7]

  • Stir the reaction mixture at 55 °C for 18 hours.[7]

  • Remove the solvent under reduced pressure.

  • Purify the reaction mixture by silica gel flash chromatography to isolate the desired bis-amide product.[7]

Visualizations

experimental_workflow_synthesis start 1,4-Dioxaspiro[4.5]decan-8-one reductive_amination Reductive Amination (Ammonia source, Reducing agent) start->reductive_amination product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine reductive_amination->product

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

experimental_workflow_amide_coupling cluster_reactants Reactants carboxylic_acid Carboxylic Acid activation Acid Activation (Coupling Reagent, Base) carboxylic_acid->activation amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine coupling Amide Coupling amine->coupling activation->coupling workup Workup & Purification coupling->workup product Amide Product workup->product

Caption: Workflow for standard amide bond formation.

logical_relationship_ugi_reaction ketone 1,4-Dioxaspiro[4.5]decan-8-one ugi_reaction Ugi Four-Component Reaction ketone->ugi_reaction amine Amine amine->ugi_reaction acid Carboxylic Acid acid->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction product Bis-Amide Product ugi_reaction->product

Caption: Logical relationship of components in the Ugi-4CR.

References

Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decane in the Synthesis of Serotonin and Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxaspiro[4.5]decane moiety is a valuable, rigid three-dimensional scaffold increasingly employed in medicinal chemistry to develop novel therapeutic agents. Its unique spirocyclic structure imparts favorable physicochemical properties, such as enhanced metabolic stability and solubility, making it an attractive building block for receptor agonists. This document provides detailed application notes and experimental protocols for the synthesis of serotonin (B10506) (5-HT₁ₐ) and dopamine (B1211576) receptor agonists utilizing this compound-derived intermediates.

Introduction: The Versatility of the this compound Scaffold

This compound and its derivatives serve as versatile building blocks in the synthesis of a variety of biologically active molecules.[1] The rigid conformation of the spirocyclic system allows for a precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.[2] This feature is particularly advantageous in the design of receptor agonists where specific conformational arrangements are crucial for receptor activation. The primary applications highlighted in this note focus on the synthesis of agonists for the serotonin 5-HT₁ₐ and dopamine D₂ receptors, both of which are significant targets in the treatment of central nervous system disorders.[1][2]

Synthesis of 5-HT₁ₐ Receptor Agonists

Derivatives of this compound have been successfully utilized in the synthesis of potent and selective 5-HT₁ₐ receptor agonists.[2] A common strategy involves the use of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine as a key intermediate, which provides a primary amine handle for the attachment of various arylpiperazine moieties known to interact with 5-HT₁ₐ receptors.[2][3]

General Synthetic Workflow

The synthesis of 5-HT₁ₐ receptor agonists from this compound typically follows a multi-step process, beginning with the functionalization of the spirocyclic core, followed by coupling with a suitable pharmacophore. The subsequent pharmacological evaluation confirms the activity of the synthesized compounds.

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation A 1,4-Dioxaspiro[4.5]decan-8-one B Intermediate Formation (e.g., Oxime/Nitrile) A->B C Reduction to Amine (1,4-Dioxaspiro[4.5]decan-8-ylmethanamine) B->C D Coupling with Arylpiperazine Moiety C->D E Final Agonist Compound D->E F Radioligand Binding Assay (Affinity - Ki) E->F Characterization G Functional Assay (e.g., GTPγS - EC50, Emax) E->G Characterization

Caption: General workflow for the synthesis and evaluation of this compound-based receptor agonists.

Experimental Protocol: Synthesis of a Representative 5-HT₁ₐ Agonist

This protocol details the synthesis of a potent 5-HT₁ₐ receptor agonist incorporating the this compound scaffold.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Oxime

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).[2]

  • Stir the reaction mixture at room temperature for 4-6 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.[2] The product can be used in the next step without further purification.[2]

Step 2: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • In a high-pressure reaction vessel, dissolve the crude oxime from Step 1 in ethanol.

  • Add Raney nickel catalyst (a catalytic amount) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-18 hours.[2]

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[2]

  • Purify the product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane/methanol/ammonium hydroxide (B78521) to afford the pure amine.[2]

Step 3: N-Alkylation with an Arylpiperazine Derivative

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (1.0 eq) and an appropriately substituted arylpiperazine (1.1 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add a coupling agent or an alkylating agent with a leaving group (e.g., a chloro- or bromo-substituted linker) to connect the two fragments.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the final 5-HT₁ₐ agonist.

Quantitative Data: 5-HT₁ₐ Receptor Affinity

The following table summarizes the binding affinities (Ki) of representative this compound-based arylpiperazine derivatives for the 5-HT₁ₐ receptor.

Compound IDArylpiperazine Moiety5-HT₁ₐ Ki (nM)
1 2-methoxyphenylpiperazine2.7
2 3-chlorophenylpiperazine5.1
3 Phenylpiperazine4.3

Data compiled from reference[4].

Signaling Pathway of the 5-HT₁ₐ Receptor

Activation of the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o).[4][5] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca²⁺ channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[4]

G cluster_membrane Cell Membrane Agonist 5-HT1A Agonist (this compound derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor upon agonist binding.

Synthesis of Dopamine Receptor Agonists

While less common than for serotonin receptors, spirocyclic scaffolds related to this compound have been explored for the synthesis of dopamine receptor agonists. For instance, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally analogous, have been synthesized and evaluated for dopamine agonist activity.[1]

Experimental Protocol: Synthesis of a 1,4-Dioxa-7-azaspiro[4.5]decane Analog

The following protocol outlines the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes.[1]

  • The synthesis starts with the key intermediate, ethyl 3-oxopiperidine-1-carboxylate.

  • Formation of the pyrrolidine (B122466) enamine of this intermediate is achieved by reacting it with pyrrolidine.

  • Alkylation of the enamine with a suitable electrophile (e.g., benzyl (B1604629) bromide, 3-indolylmethyl bromide, or 4-indolylmethyl bromide) introduces the desired substituent at the 6-position.[1]

  • Subsequent chemical transformations, including reduction and cyclization, yield the final 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives.

Quantitative Data: Dopamine Agonist Activity

The following table presents the in vivo dopamine agonist activity of a representative 1,4-dioxa-7-azaspiro[4.5]decane analog compared to the standard agonist apomorphine.

CompoundAssayID₅₀ (µmol/kg)
4-indolymethyl analogueCat cardioaccelerator nerve0.095
ApomorphineCat cardioaccelerator nerve0.0348

Data from reference[1].

Signaling Pathway of the Dopamine D₂ Receptor

The dopamine D₂ receptor, similar to the 5-HT₁ₐ receptor, is a Gi/o-coupled GPCR.[6] Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[7] D₂ receptor signaling also involves β-arrestin-dependent pathways, which can mediate distinct cellular responses.[6] Additionally, the Gβγ subunits can modulate the activity of ion channels, such as GIRK channels and voltage-gated Ca²⁺ channels.[6]

G cluster_membrane Cell Membrane Agonist Dopamine Agonist (Spirocyclic derivative) Receptor D2 Receptor Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DownstreamSignaling Downstream Signaling (e.g., ERK activation) BetaArrestin->DownstreamSignaling

Caption: Simplified signaling pathway of the Dopamine D₂ receptor upon agonist binding.

Detailed Protocols for Pharmacological Assays

Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol is for determining the binding affinity (Ki) of a test compound for the 5-HT₁ₐ receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT₁ₐ receptor.

  • Radioligand (e.g., [³H]8-OH-DPAT).

  • Non-specific binding agent (e.g., 10 µM serotonin).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding agent.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This assay measures the functional activation of G-proteins by an agonist.

Materials:

  • Membrane preparations from cells expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds at various concentrations.

  • Non-specific binding agent (e.g., unlabeled GTPγS).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, GDP, and the test compound at varying concentrations.

  • For basal binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add unlabeled GTPγS.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding of [³⁵S]GTPγS.

  • Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Conclusion

The this compound scaffold is a proven and effective structural motif for the design and synthesis of novel receptor agonists, particularly for the 5-HT₁ₐ receptor. The synthetic routes are generally robust, and the resulting compounds exhibit high affinity and agonist activity. The detailed protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate new chemical entities based on this versatile scaffold.

References

Development of Enzyme Inhibitors Based on the 1,4-Dioxaspiro[4.5]decane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors utilizing the 1,4-dioxaspiro[4.5]decane scaffold and its close bioisostere, the 1-oxa-8-azaspiro[4.5]decane moiety. These scaffolds have emerged as promising frameworks in medicinal chemistry for the design of potent and selective enzyme inhibitors, particularly targeting fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Introduction to this compound in Enzyme Inhibition

The this compound scaffold offers a rigid and three-dimensional structure that is advantageous for the spatial orientation of pharmacophoric groups, leading to high-affinity interactions with enzyme active sites. Its derivatives have been investigated as inhibitors of several enzymes, with a notable focus on fatty acid amide hydrolase (FAAH). Inhibition of FAAH increases the levels of endogenous cannabinoids like anandamide, which has therapeutic potential for pain, anxiety, and inflammatory disorders. This document will focus on the application of spiro[4.5]decane derivatives as FAAH inhibitors.

Data Presentation: Inhibitory Activity of Spirocyclic FAAH Inhibitors

The following table summarizes the inhibitory potency of representative FAAH inhibitors based on the 1-oxa-8-azaspiro[4.5]decane scaffold, a close analog of the this compound core. The data is presented as the second-order rate constant (kinact/Ki), which is a measure of the covalent modification efficiency for irreversible inhibitors.

Compound IDCore ScaffoldR Groupkinact/Ki (M-1s-1)
1 1-Oxa-8-azaspiro[4.5]decanePhenyl>1500
2 1-Oxa-8-azaspiro[4.5]decane4-Chlorophenyl>1500

Note: The data is based on the findings reported for novel spirocyclic inhibitors of FAAH, where these compounds distinguished themselves by their superior potency.[1][2]

Signaling Pathway and Experimental Workflow

The development of these inhibitors involves a multi-step process from initial design to in vivo testing. The signaling pathway of the target enzyme and the general experimental workflow are depicted below.

endocannabinoid_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces Inhibitor This compound Inhibitor Inhibitor->FAAH Inhibits

Endocannabinoid signaling pathway and the role of FAAH inhibitors.

experimental_workflow A Scaffold Selection (this compound) B Chemical Synthesis of Derivatives A->B C In Vitro Enzyme Inhibition Assay (FAAH) B->C D Determination of IC50 / kinact/Ki C->D E Cell-Based Assays D->E Active Compounds G Lead Optimization D->G F In Vivo Animal Models E->F G->B

General experimental workflow for the development of enzyme inhibitors.

Experimental Protocols

Synthesis of 1-Oxa-8-azaspiro[4.5]decane-based Urea (B33335) Inhibitors (General Protocol)

This protocol describes a general method for the synthesis of urea-based FAAH inhibitors with a 1-oxa-8-azaspiro[4.5]decane core.

Materials:

  • 1-Oxa-8-azaspiro[4.5]decane

  • Desired isocyanate (e.g., phenyl isocyanate)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a solution of 1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add the desired isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final urea inhibitor.

  • Characterize the purified compound by NMR and mass spectrometry.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to determine the inhibitory potency of the synthesized compounds against FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • FAAH substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Test compounds (dissolved in DMSO)

  • Black, opaque 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw the FAAH enzyme on ice and dilute it to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In the 96-well plate, add the assay buffer to each well.

    • Add a small volume of the diluted test compound solutions to the respective wells. Include a DMSO-only control (vehicle).

    • Add the diluted FAAH enzyme to all wells except for the background control wells.

  • Pre-incubation (for irreversible inhibitors):

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Subtract the background fluorescence from all readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. For irreversible inhibitors, kinact/Ki values are determined from the observed rate constants at different inhibitor concentrations.

Cell-Based FAAH Activity Assay

This protocol describes how to measure FAAH activity in a cellular context to evaluate the cell permeability and efficacy of the inhibitors.

Materials:

  • A mammalian cell line with detectable FAAH activity (e.g., C6 glioma cells) or a cell line overexpressing FAAH.

  • Cell culture medium and reagents.

  • Test compounds.

  • Lysis buffer.

  • The same reagents for the in vitro FAAH inhibition assay.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specific duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) for normalization.

  • FAAH Activity Measurement:

    • Perform the fluorometric FAAH inhibition assay as described in Protocol 2, using the cell lysates as the enzyme source.

  • Data Analysis:

    • Normalize the FAAH activity to the protein concentration of each lysate.

    • Calculate the percent inhibition for each treatment condition relative to the vehicle-treated cells to determine the cellular IC50 value.

sar_logic Scaffold 1-Oxa-8-azaspiro[4.5]decane Core Potency High FAAH Inhibitory Potency Scaffold->Potency Urea Urea Linker (Covalent Modification) Urea->Potency Aryl Aryl Group (R) (Hydrophobic Interaction) Aryl->Potency

Key structural features for potent FAAH inhibition.

Conclusion

The this compound scaffold and its analogs represent a valuable starting point for the design of novel enzyme inhibitors. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds, particularly as potent and selective FAAH inhibitors. Further exploration of the structure-activity relationships of this class of compounds holds significant promise for the development of new therapeutics.

References

Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1,4-Dioxaspiro[4.5]decane derivatives, which are valuable intermediates in the pharmaceutical industry. These compounds serve as crucial building blocks for various active pharmaceutical ingredients (APIs) due to their rigid spirocyclic core, which can impart favorable physicochemical properties to drug candidates.[1] This guide covers the synthesis of the core structure, subsequent derivatization, and purification strategies suitable for larger-scale production.

I. Synthesis of the this compound Core

The foundational step in producing these derivatives is the formation of the spiroketal core, typically through the ketalization of a cyclohexanone (B45756) derivative. A key intermediate is 1,4-Dioxaspiro[4.5]decan-8-one, synthesized from the corresponding cyclohexanedione.

A. Reaction Mechanism: Acid-Catalyzed Ketalization

The most common method for synthesizing the this compound core is the acid-catalyzed reaction of a cyclohexanone with a diol, such as ethylene (B1197577) glycol. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, and subsequent dehydration to form the stable spiroketal.

B. Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Scaling up the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one requires careful consideration of reaction conditions to maximize yield and purity while minimizing reaction time and environmental impact. Below is a comparison of different catalytic systems and their performance at various scales.

Catalyst SystemScaleKey Reaction ParametersYield (%)Purity (%)Reference
Acetic Acid (HAc)Lab-scale65°C, 11 min, HAc/H₂O (5:1)80Not specified[2]
Ionic Liquid¹Lab-scale110-132°C, 5.5 h97.899.72[3]
Dealuminated USY ZeoliteLab-scaleBenzene, 40 min>93.2Not specified[4]
Al₀.₅₀PWIL/B-SBA-16²Lab-scaleNot specified83.45Not specified[5]

¹1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazole (B1293685) tetrafluoroborate (B81430) ²Brønsted acidic ionic liquid supported on SBA-16

C. Experimental Protocols for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis

Protocol 1: Acetic Acid Catalyzed Synthesis (Optimized Lab-Scale) [2]

  • Reaction Setup: In a suitable reactor, combine 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane and a 5:1 (v/v) mixture of acetic acid and water to a concentration of 0.5 g/mL.

  • Reaction Execution: Heat the mixture to 65°C and maintain for 11 minutes.

  • Work-up and Purification: Cool the reaction mixture. The product can be isolated using standard extraction and purification techniques.

Protocol 2: Ionic Liquid Catalyzed Synthesis (High-Yield Lab-Scale) [3]

  • Reaction Setup: To a 500 mL three-necked bottle, add 0.4 mol of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol of ethylene glycol, 0.8 mol of water, 0.8 mol of 1-butyl-3-methylimidazolium hydrogen sulfate, and 0.2 mol of 1-ethylimidazole tetrafluoroborate.

  • Reaction Execution: Stir and heat the mixture. Low-boiling substances will be produced and should be distilled off. After heating to 110°C, maintain the reaction for 1.5 hours. Continue to heat the system to 132°C and maintain for 4 hours, continuously removing low-boiling byproducts.

  • Work-up: Cool the mixture to 55°C and add 200 mL of toluene (B28343). Stir for 40 minutes, then cool to 25°C and allow the layers to separate. Extract the ionic liquid layer again with 100 mL of toluene.

  • Purification: Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product. The crude product can be further purified by crystallization from hot heptane (B126788) after passing through a silica (B1680970) gel column to yield white crystals of 1,4-Dioxaspiro[4.5]decan-8-one with a purity of 99.72%.[3]

II. Derivatization of the this compound Core

A common and synthetically useful derivative is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which serves as a versatile building block in medicinal chemistry.[1][6] This primary amine can be synthesized from 1,4-Dioxaspiro[4.5]decan-8-one via two primary routes.

A. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Route 1: Reductive Amination

This one-pot reaction involves the formation of an imine from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the amine.[7]

Route 2: Via Oxime Intermediate

This two-step process involves the conversion of the ketone to its corresponding oxime, followed by reduction of the oxime to the primary amine.[7] This method is often employed if direct reductive amination results in low yields.[7]

G cluster_0 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one cluster_1 Derivatization to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Cyclohexanedione\nDerivative Cyclohexanedione Derivative 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanedione\nDerivative->1,4-Dioxaspiro[4.5]decan-8-one Ketalization (e.g., Ethylene Glycol, Acid Catalyst) Imine Intermediate Imine Intermediate 1,4-Dioxaspiro[4.5]decan-8-one->Imine Intermediate Ammonia Source Oxime Intermediate Oxime Intermediate 1,4-Dioxaspiro[4.5]decan-8-one->Oxime Intermediate Hydroxylamine (B1172632) 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Imine Intermediate->1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Reduction (e.g., NaBH(OAc)₃) Oxime Intermediate->1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Reduction (e.g., LiAlH₄)

Caption: Synthetic pathways to this compound derivatives.

B. Experimental Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Synthesis

Protocol 3: Reductive Amination [7]

  • Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol (B129727) or dichloromethane. Add an excess of an ammonia source, such as ammonium (B1175870) acetate (B1210297) (5-10 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add a reducing agent like sodium triacetoxyborohydride (B8407120) (1.5-2.0 eq) in portions.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Basify the aqueous residue and extract the product with an organic solvent. Dry the combined organic layers and concentrate to obtain the crude product.

Protocol 4: Synthesis via Oxime Intermediate and Reduction [7]

  • Oxime Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol (B145695) and water. Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate (1.1-1.5 eq). Heat the mixture to reflux for 1-4 hours. Cool the mixture and remove the ethanol under reduced pressure. The oxime may precipitate or can be extracted with an organic solvent.

  • Oxime Reduction: Suspend LiAlH₄ (2-3 eq) in anhydrous THF or diethyl ether under an inert atmosphere. Add a solution of the oxime (1.0 eq) in the same solvent dropwise at 0°C. After the addition, warm the mixture to room temperature and then heat to reflux for 4-8 hours.

  • Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms. Filter the solid and wash with the solvent. The combined organic filtrates are dried and concentrated to yield the crude amine.

III. Large-Scale Purification Strategies

On a large scale, traditional column chromatography can be inefficient and costly. Distillation and crystallization are the preferred methods for purifying intermediates in the pharmaceutical industry.[8][9]

A. Purification by Crystallization

Crystallization is a highly effective method for purifying solid compounds.[10] For 1,4-Dioxaspiro[4.5]decan-8-one, crystallization from a solvent like heptane can yield a product with very high purity.[3]

Protocol 5: Crystallization of 1,4-Dioxaspiro[4.5]decan-8-one [3]

  • Dissolution: Dissolve the crude 1,4-Dioxaspiro[4.5]decan-8-one in a minimal amount of hot heptane.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.

B. Purification by Distillation

Distillation is suitable for purifying liquid products or for removing volatile impurities from a solid product.[8][11] It is often used in pharmaceutical manufacturing for solvent swapping and concentrating solutions prior to crystallization.[9] For liquid this compound derivatives, vacuum distillation can be an effective purification method, especially for thermally sensitive compounds.

G cluster_0 General Scale-Up Workflow cluster_1 Purification Lab-Scale\nSynthesis Lab-Scale Synthesis Process\nOptimization Process Optimization Lab-Scale\nSynthesis->Process\nOptimization Identify Key Parameters Pilot-Scale\nSynthesis Pilot-Scale Synthesis Process\nOptimization->Pilot-Scale\nSynthesis Test Scalability Large-Scale\nProduction Large-Scale Production Pilot-Scale\nSynthesis->Large-Scale\nProduction Implement at Manufacturing Scale Crude Product Crude Product Large-Scale\nProduction->Crude Product Purified\nProduct Purified Product Crude Product->Purified\nProduct

References

Troubleshooting & Optimization

troubleshooting 1,4-Dioxaspiro[4.5]decane synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the acid-catalyzed reaction of cyclohexanone (B45756) with ethylene (B1197577) glycol.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Presence of Water: The ketalization reaction is an equilibrium process. The presence of water, either in the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.[1] 2. Inactive Catalyst: The acid catalyst may be old, impure, or used in an insufficient amount. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[2][3] 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Ensure Anhydrous Conditions: Use anhydrous reagents and solvents. Employ a Dean-Stark apparatus to continuously remove water as it is formed.[1][4] 2. Catalyst Check: Use a fresh, high-purity acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst). Optimize the catalyst loading; typically, a catalytic amount is sufficient.[3][5] 3. Optimize Temperature: Increase the reaction temperature to the reflux temperature of the solvent (e.g., toluene (B28343) or benzene) to increase the reaction rate and facilitate water removal.[6] 4. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
Presence of Starting Material (Cyclohexanone) in Product 1. Incomplete Reaction: Similar to "Low or No Product Formation," the reaction has not gone to completion. 2. Premature Work-up: The reaction was stopped before reaching equilibrium.1. Drive the Equilibrium: Use an excess of ethylene glycol (1.2-1.5 equivalents) and efficiently remove water. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress.
Presence of Hemiacetal Intermediate Incomplete Reaction: The reaction has been stopped at the intermediate stage before the second alcohol molecule has reacted and water has been eliminated.Promote Second Addition: Ensure efficient water removal and sufficient catalyst concentration to drive the reaction towards the full acetal.
Formation of a White Precipitate Polymerization of Ethylene Glycol: Under strong acidic conditions and high temperatures, ethylene glycol can undergo self-condensation to form poly(ethylene glycol).Control Acidity and Temperature: Use a milder acid catalyst or a lower concentration of a strong acid. Avoid excessively high temperatures.
Product Degradation During Work-up Hydrolysis of the Ketal: this compound is sensitive to aqueous acid and can hydrolyze back to cyclohexanone and ethylene glycol.Neutral or Basic Work-up: Quench the reaction with a base (e.g., sodium bicarbonate solution) before aqueous extraction. Ensure all subsequent washing steps are performed with neutral or slightly basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acid-catalyzed ketalization of cyclohexanone with ethylene glycol. This reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate the removal of water using a Dean-Stark apparatus.

Q2: What are the key parameters to control for a high yield of this compound?

A2: The key parameters are:

  • Anhydrous Conditions: The removal of water is crucial to drive the reaction equilibrium towards the product.

  • Catalyst Activity: An effective acid catalyst is necessary to promote the reaction.

  • Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate and efficient azeotropic removal of water.

  • Stoichiometry: A slight excess of ethylene glycol can help to drive the reaction to completion.

Q3: What are the potential side products in this synthesis?

A3: Besides unreacted starting materials and the hemiacetal intermediate, potential side products can include:

  • Poly(ethylene glycol): Formed from the self-condensation of ethylene glycol.

  • 1,4-Cyclohexanedione: This can arise if the starting material is contaminated or if side reactions occur under certain conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclohexanone spot. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique to monitor the formation of the product and the presence of any side products.

Q5: What is the best method for purifying the final product?

A5: After a neutral or basic work-up to remove the acid catalyst, the crude product can be purified by distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica (B1680970) gel can be employed.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone, ethylene glycol, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Conversion of Cyclohexanone to this compound

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)
H₂SO₄0.560272.0
Amberlyst 150.560262.2
[Hpy][HSO₄]0.1402~40
[Hpy][HSO₄]0.1602~70
[Hpy][HSO₄]0.1702~85

Data adapted from a kinetic study on the ketalization of cyclohexanone.[3] Conversion percentages are approximate and for illustrative purposes.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Hemiacetal Hemiacetal Intermediate Cyclohexanone->Hemiacetal + Ethylene Glycol + H+ EthyleneGlycol Ethylene Glycol EthyleneGlycol->Hemiacetal AcidCatalyst H+ AcidCatalyst->Hemiacetal Product This compound Hemiacetal->Product + H+ - H₂O Water H₂O

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Product Yield CheckWater Check for Water Contamination? Start->CheckWater CheckCatalyst Check Catalyst Activity/Amount? CheckWater->CheckCatalyst No Anhydrous Use Anhydrous Reagents & Dean-Stark Trap CheckWater->Anhydrous Yes CheckTemp Check Reaction Temperature? CheckCatalyst->CheckTemp No FreshCatalyst Use Fresh Catalyst & Optimize Loading CheckCatalyst->FreshCatalyst Yes IncreaseTemp Increase to Reflux Temperature CheckTemp->IncreaseTemp Yes Success Improved Yield Anhydrous->Success FreshCatalyst->Success IncreaseTemp->Success

Caption: Troubleshooting workflow for low product yield.

Side_Reactions MainReaction Cyclohexanone + Ethylene Glycol -> this compound IncompleteReaction Incomplete Reaction MainReaction->IncompleteReaction Polymerization Ethylene Glycol Polymerization MainReaction->Polymerization Hydrolysis Product Hydrolysis (Work-up) MainReaction->Hydrolysis StartingMaterials Unreacted Cyclohexanone & Ethylene Glycol IncompleteReaction->StartingMaterials Hemiacetal Hemiacetal Intermediate IncompleteReaction->Hemiacetal PEG Poly(ethylene glycol) Polymerization->PEG HydrolysisProducts Cyclohexanone + Ethylene Glycol Hydrolysis->HydrolysisProducts

Caption: Potential side reactions and byproducts.

References

Technical Support Center: Optimizing Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the primary amine from 1,4-Dioxaspiro[4.5]decan-8-one?

A1: The most prevalent and direct method is a one-pot reductive amination.[1][2] This reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[1][2]

Q2: Which reducing agents are recommended for this specific reductive amination?

A2: Milder, more selective reducing agents are preferred to prevent the reduction of the starting ketone and minimize side reactions.[3] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are the most effective and commonly used reagents for this transformation.[1][3][4] NaBH(OAc)₃ is often favored due to its comparable reactivity and the avoidance of toxic cyanide byproducts associated with NaBH₃CN.[5][6]

Q3: What are the typical ammonia sources used in this reaction?

A3: A large excess of an ammonia source is used to favor the formation of the primary amine and prevent the formation of secondary amine byproducts.[3] Common choices include a 7N solution of ammonia in methanol (B129727) or a 5-10 fold excess of ammonium (B1175870) acetate (B1210297).[1][4]

Q4: How can I monitor the progress of the reaction effectively?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] For TLC analysis, staining with ninhydrin (B49086) can be used to visualize the amine product.[3] GC-MS provides clear data on the consumption of the starting ketone and the appearance of the product.[3]

Q5: What is the most effective method for purifying the final amine product?

A5: Purification typically involves an acidic aqueous workup. The basic amine product is extracted into an acidic aqueous layer, which is then washed to remove non-basic impurities. The aqueous layer is subsequently basified to liberate the free amine, which can then be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[3][4] For achieving high purity, column chromatography on silica (B1680970) gel is recommended.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation
Low or No Conversion 1. Inactive or degraded reducing agent. 2. Incomplete imine formation due to excess water or insufficient reaction time. 3. Incorrect pH for imine formation.1. Use a fresh batch of the reducing agent. 2. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. Increase the imine formation time before adding the reductant. 3. Adjust the pH to a slightly acidic range (pH 5-7) with glacial acetic acid to catalyze imine formation.[2][3]
Formation of Alcohol Byproduct The reducing agent is too reactive and reduces the ketone starting material before imine formation.1. Switch to a milder, more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN. 2. Ensure imine formation is well underway before adding the reducing agent, possibly by stirring the ketone and amine source together for 1-2 hours first.[2][3]
Formation of Secondary/Tertiary Amines The primary amine product reacts with another molecule of the starting ketone.1. Use a large excess (10-20 equivalents) of the ammonia source to outcompete the product amine. 2. Add the ketone slowly to the reaction mixture containing the ammonia source and reducing agent.[2][3]
Difficult Product Isolation / Emulsion Formation The product amine may have some water solubility, leading to issues during aqueous workup.1. During the workup, add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic product and help break up emulsions. 2. Perform multiple extractions with the organic solvent.[2]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on general procedures for the reductive amination of ketones.[1]

  • Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or methanol (approx. 10 mL/mmol). Add a significant excess of an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) in portions, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion using TLC or LC-MS.[1]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative method, exercising caution due to the toxicity of the reagent.[4]

  • Imine Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq). Stir the mixture at room temperature for 1-2 hours.[4]

  • pH Adjustment: Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid. This step is crucial for promoting the formation of the iminium ion, which is more readily reduced.[4]

  • Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the remaining aqueous residue with NaOH and extract the product with an organic solvent (e.g., dichloromethane).[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine. Purify further by column chromatography if needed.[4]

Data Presentation

Table 1: Comparison of Common Reducing Agents

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical SolventsCitation
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABMild and selective for imines over ketones; Non-toxic byproducts.[5][6]Water-sensitive; Not compatible with methanol.[6][7][8]Dichloromethane (DCM), Dichloroethane (DCE), THF.[6][9][5][6][7][8][9]
Sodium CyanoborohydrideNaBH₃CNMild and selective, especially at controlled pH; Stable in protic solvents like methanol.[10]Highly toxic; Generates toxic HCN/NaCN waste upon workup.[10][11]Methanol, Ethanol.[4][5][4][5][10][11]
Sodium BorohydrideNaBH₄Inexpensive and readily available.Less selective; can reduce the starting ketone, leading to alcohol byproducts.[7][12]Methanol, Ethanol.[7][12]

Table 2: Typical Reaction Parameters

ParameterConditionRationaleCitation
Ketone : Amine Source Ratio 1 : 5-20 eqA large excess of the amine source drives the equilibrium towards imine formation and minimizes secondary amine byproduct formation.[1][3][4]
Ketone : Reducing Agent Ratio 1 : 1.5-2.0 eqAn excess of the reducing agent ensures complete reduction of the intermediate imine.[1]
pH 5 - 7Mildly acidic conditions catalyze the formation of the imine/iminium ion intermediate without deactivating the amine nucleophile.[2][12]
Temperature 0 °C to Room TemperatureInitial cooling during reductant addition controls potential exotherms. The reaction typically proceeds well at ambient temperature.[1]
Reaction Time 12 - 24 hoursAllows for the reaction to proceed to completion.[1][4]

Visualizations

G Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine_Formation Stir 1-2h at RT (Imine Formation) Ketone->Imine_Formation Solvent Anhydrous Solvent (DCM or MeOH) Solvent->Imine_Formation AmineSource Ammonia Source (NH4OAc or NH3/MeOH) AmineSource->Imine_Formation pH_Adjust pH Adjustment (pH 5-7) (Optional, for NaBH3CN) Imine_Formation->pH_Adjust Reduction Add Reducing Agent (0°C) Stir 12-24h at RT Imine_Formation->Reduction pH_Adjust->Reduction Quench Quench Reaction (aq. NaHCO3 or H2O) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Product: Primary Amine Purify->Product

Caption: General experimental workflow for reductive amination.

G Troubleshooting Logic Start Low Yield or Incomplete Reaction Check_Imine Check Imine Formation (TLC/NMR before reduction) Start->Check_Imine Check_Reductant Check Reducing Agent Start->Check_Reductant Check_Byproducts Analyze Byproducts (GC-MS) Start->Check_Byproducts Imine_No Imine Formation Failed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Reductant_Bad Agent Inactive? Check_Reductant->Reductant_Bad Byproduct_Alcohol Alcohol Byproduct Found? Check_Byproducts->Byproduct_Alcohol Byproduct_Secondary Secondary Amine Found? Check_Byproducts->Byproduct_Secondary Sol_Imine Use Anhydrous Solvents Add Molecular Sieves Increase Stir Time Adjust pH to 5-7 Imine_No->Sol_Imine Sol_Reductant Use Fresh Reducing Agent Reductant_Bad->Sol_Reductant Yes Reductant_OK Agent is Active Sol_Alcohol Use Milder Reductant (e.g., NaBH(OAc)3) Byproduct_Alcohol->Sol_Alcohol Yes Sol_Secondary Increase Excess of Ammonia Source Byproduct_Secondary->Sol_Secondary Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,4-Dioxaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives, particularly amine derivatives?

Common impurities include the unreacted starting ketone (e.g., 1,4-Dioxaspiro[4.5]decan-8-one), the corresponding alcohol byproduct from the reduction of the ketone, and potentially secondary and tertiary amine byproducts resulting from over-alkylation of the product.[1]

Q2: What are the primary stability concerns for this compound derivatives during purification and storage?

The two main functional groups of concern are the spiroketal and, if present, a primary amine. The spiroketal is susceptible to acid-catalyzed hydrolysis, which can open the dioxolane ring.[2][3] The primary amine group is prone to oxidation.[2][3] To ensure long-term stability, it is recommended to store these compounds in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[2]

Q3: How does pH affect the stability of the spiroketal group in this compound derivatives?

The spiroketal group is highly sensitive to acidic conditions. The rate of hydrolysis significantly increases as the pH decreases. In neutral to basic conditions (pH ≥ 7), the spiroketal is generally stable.[2]

Troubleshooting Guides

Issue 1: Low Recovery of the Desired Product After Purification

Symptoms:

  • Lower than expected yield after column chromatography or acidic workup.

  • High variability in reaction outcomes between batches.[3]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Ketal Group Hydrolysis: The reaction or workup conditions are too acidic, leading to the degradation of the spiroketal.[2][4]Maintain a mildly acidic to neutral pH during the reaction. Use a buffered system if necessary. Perform any acidic workup at low temperatures and for a minimal amount of time.[4] Consider using non-acidic purification methods if the compound is highly sensitive.
Product Adsorption on Silica (B1680970) Gel: Basic amine derivatives can strongly adhere to the acidic silica gel, leading to poor recovery.Add a basic modifier, such as 0.1-1% triethylamine (B128534) (TEA), to the eluent during column chromatography.[5] Alternatively, pre-treat the silica gel with a TEA solution before packing the column.[5]
Incomplete Elution from Reverse-Phase Column: The compound may have strong interactions with the C18 stationary phase.Optimize the gradient and mobile phase composition. Ensure the elution solvent is strong enough to desorb the compound.[6]
Emulsion Formation During Extraction: This can lead to loss of product in the aqueous layer or at the interface.To break emulsions, try adding brine or centrifuging the mixture.[6]
Issue 2: Poor Separation and Purity of the Final Product

Symptoms:

  • Co-elution of impurities with the desired product.

  • Streaking or tailing of peaks in column chromatography or HPLC.[5][7]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System in Column Chromatography: The polarity of the eluent may not be optimal for separating the product from impurities.Systematically screen different solvent systems with varying polarities. For basic amines, a mixture of a polar and a non-polar solvent (e.g., methanol/dichloromethane (B109758) or ethyl acetate/hexane) with a small amount of triethylamine is recommended.[1]
Poor Peak Shape in RP-HPLC: The basic amine group can interact with residual silanols on the silica-based stationary phase, causing tailing.[7]Use an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the amine and suppresses the ionization of silanol (B1196071) groups, improving peak shape.[3][7]
Column Overload: Injecting too much sample onto the column can lead to broad and asymmetric peaks.[6]Reduce the injection volume or the concentration of the sample.[6]
Presence of Closely Related Impurities: Structural analogs or isomers may be difficult to separate under standard conditions.Optimize the chromatographic method by using a shallower gradient, a different stationary phase, or a different chromatographic technique (e.g., switching from normal-phase to reverse-phase).[6]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound Amine Derivatives on Silica Gel

Solvent SystemModifierTypical Application
Dichloromethane / Methanol0.1 - 1% TriethylamineFor polar amine derivatives.
Ethyl Acetate / Hexane0.1 - 1% TriethylamineFor less polar amine derivatives.
Chloroform / Methanol / Ammonium HydroxideN/AFor highly polar and basic compounds.

Table 2: Typical Parameters for RP-HPLC Purification of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine [7]

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Column Temperature 30 °C30 °C
Detection 210 nm or ESI-MS210 nm or ESI-MS
Typical Purity >98%>98%
Typical Recovery N/A>85%

Experimental Protocols

Protocol 1: General Procedure for Acidic Workup of Basic this compound Derivatives
  • Acidic Extraction: After the reaction, quench the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate). Extract the organic layer with 1M HCl (aq). The basic amine product will move to the acidic aqueous layer, while non-basic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Basify the aqueous layer to a pH > 10 with a suitable base (e.g., NaOH or Na2CO3).

  • Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Silica Gel Column Chromatography for Basic this compound Derivatives
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/hexane with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin (B49086) for amines) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture workup Acidic Workup start->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Further Purification analysis Purity Analysis (TLC/HPLC) chromatography->analysis Fraction Monitoring end Pure Product (>95%) analysis->end Combine Pure Fractions

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Poor Purification Outcome low_yield Low Yield / Recovery start->low_yield low_purity Low Purity / Tailing Peaks start->low_purity hydrolysis Ketal Hydrolysis low_yield->hydrolysis adsorption Adsorption to Silica low_yield->adsorption bad_solvent Incorrect Eluent low_purity->bad_solvent silanol_interaction Silanol Interactions (HPLC) low_purity->silanol_interaction control_ph Control pH / Temp hydrolysis->control_ph add_tea Add TEA to Eluent adsorption->add_tea optimize_eluent Optimize Eluent System bad_solvent->optimize_eluent add_tfa Add TFA to Mobile Phase silanol_interaction->add_tfa

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Deprotection of 1,4-Dioxaspiro[4.5]decane Ketals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of 1,4-Dioxaspiro[4.5]decane ketals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound ketals?

A1: The most common methods involve acid-catalyzed hydrolysis. This is typically achieved using protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or acetic acid in the presence of water. Lewis acids can also be employed for milder deprotection. Additionally, transketalization with acetone (B3395972), often catalyzed by an acid, is a viable method. For sensitive substrates, neutral conditions using reagents like molecular iodine in acetone can be effective.

Q2: My deprotection reaction is not going to completion. What are the possible reasons?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the reaction.

  • Inadequate Water Content: For hydrolysis reactions, water is a necessary reagent. Ensure sufficient water is present in the reaction mixture.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Reagent Quality: The acid catalyst may have degraded over time.

Q3: I am observing side products in my deprotection reaction. What are they and how can I avoid them?

A3: Side reactions can occur, especially under harsh acidic conditions. Potential side products can arise from acid-catalyzed rearrangements or reactions with other functional groups present in the molecule. To minimize side products, consider using milder deprotection conditions, such as using a weaker acid, running the reaction at a lower temperature, or employing a non-acidic deprotection method if compatible with your substrate.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting ketal and the appearance of the product ketone.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to quantify the remaining starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for monitoring the reaction progress.

Q5: What are the best practices for purifying the ketone product after deprotection?

A5: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by techniques such as column chromatography on silica (B1680970) gel, distillation, or recrystallization, depending on the physical properties of the ketone.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Low or No Conversion 1. Inactive or insufficient acid catalyst.2. Insufficient water for hydrolysis.3. Reaction temperature is too low.4. Short reaction time.1. Use a fresh batch of acid or increase the catalyst loading.2. Add more water to the reaction mixture.3. Increase the reaction temperature.4. Extend the reaction time and monitor by TLC or GC.
Formation of Unidentified Byproducts 1. Substrate is sensitive to strong acid.2. Over-reaction or decomposition under harsh conditions.1. Use a milder acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid).2. Perform the reaction at a lower temperature.3. Consider non-acidic deprotection methods (e.g., I₂ in acetone).
Difficult Product Isolation 1. The product ketone is water-soluble.2. Emulsion formation during workup.1. Saturate the aqueous layer with NaCl before extraction.2. Use a different extraction solvent or break the emulsion by adding brine.
Ketal is Resistant to Deprotection 1. Steric hindrance around the ketal.2. The ketal is exceptionally stable.1. Use a stronger acid catalyst or higher reaction temperature.2. Increase the reaction time significantly.3. Consider using a different deprotection strategy.

Quantitative Data on Deprotection Methods

The following table summarizes various conditions for the deprotection of cyclic ketals, including those of cyclohexanone, which serves as a close model for this compound systems.

Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Substrate Example
Acetic Acid / Water (5:1 v/v)-6511 min801,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane
Silica Sulfuric Acid / wet SiO₂Toluene60-7060 minQuantitativeVarious acetals and ketals
Molecular Iodine (10 mol%)AcetoneRoom Temp.a few min>90Various acetals and ketals
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.-HighGeneral deprotection
p-Toluenesulfonic Acid (TsOH)Acetone/WaterReflux-HighGeneral deprotection
Amberlyst-15Acetone/WaterRoom Temp.10 minHighGeneral deprotection

Note: The yields and reaction times can vary depending on the specific substrate and scale of the reaction.

Experimental Protocols

Acid-Catalyzed Hydrolysis using Acetic Acid

This protocol is adapted from a procedure for the selective deketalization of a related spiroketal.

Materials:

  • This compound derivative

  • Acetic Acid

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Prepare a 5:1 (v/v) mixture of acetic acid and water.

  • Dissolve the this compound derivative in the acetic acid/water mixture.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically within 15-60 minutes).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1,4-Dioxaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the acid-catalyzed ketalization of cyclohexanone (B45756) with ethylene (B1197577) glycol. This reaction involves the formation of a five-membered ring spiroketal and the elimination of water.

Q2: What are the most common byproducts in this synthesis?

A2: The primary byproducts arise from the acid-catalyzed self-condensation of cyclohexanone. This can lead to the formation of dimers, such as 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone, as well as trimers and other oligomers.[1][2][3][4] Under certain conditions, oligomerization of ethylene glycol can also occur, though this is less common in this specific reaction.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to control the reaction conditions. Using a stoichiometric amount or a slight excess of ethylene glycol can favor the desired ketalization over the self-condensation of cyclohexanone. Additionally, efficient removal of water as it is formed, for example by using a Dean-Stark apparatus, will drive the equilibrium towards the product and reduce the likelihood of side reactions. The choice of acid catalyst and reaction temperature also plays a significant role.

Q4: What is the best way to purify this compound?

A4: Purification can typically be achieved through distillation. If significant amounts of cyclohexanone self-condensation products are present, column chromatography may be necessary. Washing the crude product with a basic solution (e.g., sodium bicarbonate) can help remove the acid catalyst and any acidic byproducts prior to distillation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient water removal.Use a Dean-Stark trap or other effective method to continuously remove water from the reaction mixture.
Reversible reaction equilibrium not driven to completion.Use a slight excess of ethylene glycol (1.1-1.2 equivalents).
Loss of product during workup.Ensure careful separation of layers during extraction and minimize volatile losses during solvent removal.
Presence of High-Boiling Point Impurities Self-condensation of cyclohexanone to form dimers and trimers.[1][2][3][4]Optimize reaction conditions to favor ketalization (lower temperature, controlled addition of catalyst). Purify by vacuum distillation or column chromatography.
Milky or Cloudy Organic Layer After Workup Presence of unreacted ethylene glycol or water.Wash the organic layer with brine to remove excess water and ethylene glycol. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent removal.
Reaction Stalls Before Completion Deactivation of the acid catalyst.Add a fresh portion of the acid catalyst. Ensure all reagents and glassware are dry to prevent catalyst deactivation by water.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclohexanone, ethylene glycol (1.2 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Reactant Ratio on Product Yield

Molar Ratio (Cyclohexanone:Ethylene Glycol)Yield of this compound (%)Percentage of Cyclohexanone Dimer Byproduct (%)
1:17515
1:1.2905
1:1.5923

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate Hemiketal Intermediate Cyclohexanone->Intermediate + Ethylene Glycol (Acid Catalyst) Byproduct Cyclohexanone Dimer/Trimer Cyclohexanone->Byproduct Self-condensation (Acid Catalyst) EthyleneGlycol Ethylene Glycol EthyleneGlycol->Intermediate Product This compound Intermediate->Product - H2O Water Water

Caption: Reaction pathway for the synthesis of this compound and the formation of self-condensation byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckWater Was water efficiently removed? Start->CheckWater CheckRatio Was the reactant ratio optimal? CheckWater->CheckRatio Yes Solution1 Use Dean-Stark trap and ensure azeotrope formation. CheckWater->Solution1 No HighBoiling High-boiling point impurities observed? CheckRatio->HighBoiling Yes Solution2 Use a slight excess of ethylene glycol. CheckRatio->Solution2 No CheckPurification Is the purification method adequate? Solution3 Consider vacuum distillation or column chromatography. CheckPurification->Solution3 No End Improved Synthesis CheckPurification->End Yes HighBoiling->CheckPurification No Solution4 Optimize reaction to minimize cyclohexanone self-condensation. HighBoiling->Solution4 Yes Solution1->CheckRatio Solution2->HighBoiling Solution3->End Solution4->CheckPurification

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Functionalization of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,4-Dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one is giving a low yield. What are the common causes?

A1: Low yields in this reaction are typically due to several factors:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine intermediate may not favor the imine. This can be caused by the presence of water.[1]

  • Ineffective Reducing Agent: The quality or choice of reducing agent is critical. Milder reducing agents are preferred to avoid side reactions.[1]

  • Side Reactions: The most common side reactions are the reduction of the starting ketone to an alcohol and the formation of secondary or tertiary amines.[1][2]

  • Ketal Group Hydrolysis: If the reaction or workup conditions are too acidic, the spiroketal can be hydrolyzed.[1][3]

Q2: What are the best reducing agents for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one?

A2: Milder and more selective reducing agents are highly recommended. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective choices because they are more selective for the protonated imine intermediate over the ketone starting material.[1][2][4]

Q3: I am observing an alcohol byproduct in my reductive amination. How can I prevent this?

A3: The formation of a 1,4-dioxaspiro[4.5]decan-8-ol byproduct occurs when the reducing agent reacts with the starting ketone before the imine is formed.[2] To minimize this:

  • Use a milder reducing agent like NaBH(OAc)₃.[2]

  • Ensure optimal pH (slightly acidic, pH 5-6) to favor imine formation.[2]

  • Consider adding a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium forward.[2]

  • Allow sufficient time for imine formation before adding the reducing agent.[1]

Q4: How can I avoid the formation of secondary and tertiary amine impurities?

A4: These byproducts form when the desired primary amine product reacts with another molecule of the starting ketone.[1][2] To suppress this:

Q5: My this compound derivative appears to be degrading upon storage. What are the likely causes?

A5: The this compound moiety can be sensitive to certain conditions. Degradation, often observed as unexpected peaks in HPLC analysis, can be due to:

  • Hydrolysis of the Spiroketal: Exposure to even trace amounts of acid can cause the ketal to hydrolyze back to the cyclohexanone.[3]

  • Oxidation of Functional Groups: If your derivative contains a sensitive group, like a primary amine, it can oxidize upon exposure to air.[3]

  • Solution Stability: Ensure that storage solutions are not acidic. For long-term storage in solution, consider purging the container with an inert gas.[3]

Troubleshooting Guides

Issue 1: Low Yield in Functionalization Reactions

This guide provides a systematic approach to troubleshooting low-yield reactions involving this compound derivatives.

Troubleshooting Low Reaction Yield

G start Low Reaction Yield Observed purity_check Assess Purity of Starting Material (e.g., NMR, HPLC) start->purity_check conditions_review Review Reaction Conditions purity_check->conditions_review Purity OK impure Purify Starting Material purity_check->impure Impure moisture_check Check for Moisture conditions_review->moisture_check Conditions Seem Appropriate incompatible Modify Conditions (e.g., milder reagents, different catalyst) conditions_review->incompatible Incompatible? (e.g., strong acid/base, high temp) success Improved Yield moisture_check->success Anhydrous Conditions Confirmed dry Dry Solvents/Reagents Thoroughly (e.g., molecular sieves, distillation) moisture_check->dry Moisture Present impure->purity_check Re-assess incompatible->conditions_review Re-evaluate dry->moisture_check Re-check

Caption: A decision tree for troubleshooting low yields.

Issue 2: Side Product Formation in Reductive Amination
Symptom / Side Product Possible Cause(s) Recommended Solution(s)
Alcohol Byproduct 1. Reducing agent is too reactive and reduces the ketone. 2. Slow imine formation.1. Use a milder reducing agent like NaBH(OAc)₃. 2. Ensure optimal pH (5-6) and consider using a dehydrating agent (e.g., molecular sieves).[2]
Secondary/Tertiary Amines Over-reaction of the product amine with the starting ketone.1. Use a large excess of the ammonia source. 2. Add the ketone slowly to the reaction mixture.[2]
Unreacted Ketone 1. Incomplete imine formation. 2. Ineffective reducing agent.1. Ensure anhydrous conditions and consider a catalyst (e.g., acetic acid). 2. Check the quality and age of the reducing agent.[1]
Hydrolyzed Ketal Reaction or workup conditions are too acidic.1. Maintain a mildly acidic to neutral pH during the reaction. 2. Perform any acidic workup at low temperatures and for a minimal duration.[1]

Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol describes a general procedure for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Reductive Amination Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous methanol B 2. Add ammonia source (e.g., 7N NH3 in MeOH, 10-20 eq) A->B C 3. Stir for 1-2h at RT (Imine Formation) B->C D 4. Add reducing agent portion-wise (e.g., NaBH3CN, 1.5 eq) C->D E 5. Adjust pH to 6-7 with acetic acid D->E F 6. Stir for 12-24h at RT (Reduction) E->F G 7. Quench reaction with water F->G H 8. Concentrate to remove methanol G->H I 9. Basify with NaOH and extract with organic solvent (e.g., DCM) H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via column chromatography (if necessary) J->K L L K->L Pure Product

Caption: General workflow for reductive amination.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol.[5]

  • Imine Formation: Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) to the ketone solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5]

  • Reduction: Carefully add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise to the reaction mixture. Adjust the pH to 6-7 by the dropwise addition of glacial acetic acid.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.[5]

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the remaining aqueous residue with a suitable base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[2][5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica (B1680970) gel.[2][5]

Protocol 2: Van Leusen Reaction for Nitrile Synthesis

This two-step protocol offers an alternative route to an aminomethyl derivative via a nitrile intermediate, which can be useful for further chemical elaboration.[1]

Step 1: Nitrile Formation

  • Reagent Preparation: In a flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C. In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC, 1.2 eq) in anhydrous THF.[1]

  • Reaction: Add the TosMIC solution dropwise to the NaH suspension at 0 °C and stir for 30 minutes. Then, add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise at 0 °C.[1]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Workup and Purification: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. An expected yield is typically in the range of 75-85%.[1]

Step 2: Nitrile Reduction

  • Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.[1]

  • Reduction: Add a solution of the this compound-8-carbonitrile (1.0 eq) from the previous step in anhydrous THF dropwise. After the addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours.[1]

  • Workup: Cool the reaction to 0 °C and carefully quench using a Fieser workup (sequential addition of water, 15% aqueous NaOH, and water). Filter the resulting solids and wash with THF. The combined filtrate is dried and concentrated to yield the primary amine.[1]

Data Summary

Table 1: Comparison of Yields for Functionalization Reactions
ReactionSubstrateReagentsProductReported YieldReference
Van Leusen Reaction1,4-Dioxaspiro[4.5]decan-8-oneTosMIC, NaHThis compound-8-carbonitrile75-85%[1]
Ketalization (Sonochemical)Cyclohexanone, Methyl 9,10-dihydroxyoctadecanoateMontmorillonite KSFMethyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate45.12%[6]
Selective Deketalization1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid/Water1,4-Dioxaspiro[4.5]decan-8-one80%[5]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The data presented is for comparative purposes based on literature reports.

References

avoiding alcohol byproduct in reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during reductive amination, with a specific focus on avoiding the formation of alcohol byproducts.

Troubleshooting Guide: Minimizing Alcohol Byproduct Formation

Issue: Significant formation of an alcohol byproduct corresponding to the reduction of the starting aldehyde or ketone is observed.

This guide provides a systematic approach to diagnose and resolve this common side reaction.

Diagram: Competing Reaction Pathways

G carbonyl Aldehyde / Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine alcohol Alcohol Byproduct carbonyl->alcohol + Reducing Agent (Direct Reduction) amine Amine (R''-NH2) imine Imine / Iminium Ion hemiaminal->imine - H2O desired_amine Desired Amine Product imine->desired_amine + Reducing Agent (Selective Reduction) reducing_agent Reducing Agent

Caption: Competing pathways in reductive amination.

Troubleshooting Workflow

G start Start: Alcohol Byproduct Detected q1 Step 1: Evaluate the Reducing Agent start->q1 a1_strong Using a strong, non-selective reducing agent (e.g., NaBH4)? q1->a1_strong Yes q2 Step 2: Check Reaction Conditions q1->q2 No s1_switch Action: Switch to a milder, more selective reagent like Sodium Triacetoxyborohydride (B8407120) (STAB) or Sodium Cyanoborohydride (NaBH3CN). a1_strong->s1_switch s1_switch->q2 a2_conditions Is the reaction pH neutral or basic? Is the reducing agent added simultaneously with the carbonyl and amine? q2->a2_conditions Yes q3 Step 3: Assess Substrate Reactivity q2->q3 No s2_adjust Action: Adjust pH to mildly acidic (4-5) to favor imine formation. Consider a stepwise approach: allow imine to form before adding the reducing agent. a2_conditions->s2_adjust s2_adjust->q3 a3_sterics Are you using a sterically hindered ketone or a less reactive aldehyde? q3->a3_sterics Yes end End: Alcohol Byproduct Minimized q3->end No s3_optimize Action: Increase reaction time for imine formation. Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. a3_sterics->s3_optimize s3_optimize->end

Caption: Troubleshooting workflow for alcohol byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?

A1: This is a common side reaction that occurs when the reducing agent reacts directly with the carbonyl group instead of the intended imine intermediate.[1] Here are several strategies to mitigate this:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Strong, less selective hydrides like sodium borohydride (B1222165) (NaBH₄) are capable of reducing both aldehydes/ketones and imines.[2][3] To favor the reduction of the imine, switch to a milder, more selective reducing agent.[1]

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice as it is less reactive towards carbonyls and selectively reduces the iminium ion.[4][5] It is particularly effective in a one-pot reaction.

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over carbonyls, especially at a mildly acidic pH (around 4-5).[6] However, it can release toxic cyanide byproducts, so proper handling and quenching procedures are necessary.[5]

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach.[1][3]

    • Imine Formation: Mix the aldehyde/ketone and the amine in a suitable solvent. Allow sufficient time for the imine to form. This equilibrium can be driven forward by removing the water byproduct, for instance, by using a dehydrating agent like molecular sieves or through azeotropic distillation.[1]

    • Reduction: Once imine formation is complete (which can be monitored by techniques like TLC, GC, or NMR), add the reducing agent.[1] This ensures that the concentration of the starting carbonyl is minimized when the reducing agent is introduced.

  • Control of pH: The rate of imine formation is generally optimal at a mildly acidic pH (4-5).[1] At this pH, the rate of direct carbonyl reduction by reagents like NaBH₃CN is also diminished.[5] Adding a catalytic amount of acetic acid can be beneficial.[4]

Q2: Which reducing agent is best for avoiding alcohol formation?

A2: For most applications, sodium triacetoxyborohydride (STAB) is the preferred reagent to avoid alcohol byproduct formation.[4][5] Its steric bulk and electronic properties make it significantly less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion). This high degree of selectivity allows it to be used in a one-pot procedure where the carbonyl, amine, and reducing agent are all present together.[5]

Data Presentation: Comparison of Reducing Agents
Reducing AgentSelectivity for Imine vs. CarbonylOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) LowNeutral/BasicInexpensive, readily availableReduces both carbonyls and imines, leading to alcohol byproduct.[2][6]
Sodium Cyanoborohydride (NaBH₃CN) HighMildly Acidic (4-6)Highly selective for imines at acidic pH.[5]Toxic cyanide byproduct potential, moisture sensitive.[5]
Sodium Triacetoxyborohydride (STAB) Very HighMildly Acidic (4-6)Excellent selectivity, mild, suitable for one-pot reactions with sensitive functional groups.[4][5]More expensive, moisture sensitive.[2]
Catalytic Hydrogenation (H₂/Pd, PtO₂) HighNeutral"Green" option with high selectivity, often gives very clean reactions.[5][7]Requires specialized equipment (hydrogenator), catalyst can be pyrophoric and may be sensitive to catalyst poisons.

Q3: Can the reaction solvent influence the formation of the alcohol byproduct?

A3: Yes, the solvent can play a role. For hydride reagents like STAB, aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used.[2][4] Using protic solvents like methanol (B129727) with a less selective reducing agent like NaBH₄ can sometimes increase the rate of carbonyl reduction, leading to more alcohol byproduct.[8] When using NaBH₄, it is crucial to allow for complete imine formation before adding the reducing agent, especially in protic solvents.[2]

Q4: I am still observing alcohol formation even after switching to STAB. What else can I do?

A4: If alcohol formation persists even with a selective reagent like STAB, consider the following:

  • Slow Imine Formation: Your aldehyde or ketone might be sterically hindered or electronically deactivated, leading to slow imine formation.[1] This results in a higher concentration of the unreacted carbonyl being exposed to the reducing agent for a longer period.

    • Solution: Pre-form the imine before adding STAB. Use a dehydrating agent (e.g., MgSO₄, molecular sieves) to shift the equilibrium towards the imine.[1] You can also gently heat the mixture of the carbonyl and amine (before adding the reducing agent) to accelerate imine formation.

  • Reagent Quality: Ensure your reducing agent has not decomposed due to improper storage. Hydride reagents are sensitive to moisture.

  • Reaction Stoichiometry: While not as common for this specific byproduct, ensure the stoichiometry of your amine and carbonyl is appropriate. An excess of the carbonyl compound will naturally be available for reduction if it doesn't form the imine.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized to minimize alcohol byproduct formation with unhindered aldehydes and ketones.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane or THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Acid Catalyst (Optional): Add acetic acid (1.1 equiv.) to the mixture. This is often beneficial for ketone substrates.[4]

  • Stir: Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv.). The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is designed for situations where the one-pot method yields significant alcohol byproduct, particularly with less selective reducing agents.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.1 equiv.) in a suitable solvent (e.g., methanol or ethanol).

  • Dehydration (Optional but Recommended): Add a dehydrating agent, such as anhydrous magnesium sulfate or 3Å molecular sieves.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, or until imine formation is deemed complete by a monitoring technique (e.g., TLC, NMR).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) in small portions. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Adjust the pH to be basic (pH > 9) with aqueous NaOH. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product as required.

References

preventing secondary amine formation in 1,4-Dioxaspiro[4.5]decane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the common challenge of secondary amine formation during reactions with 1,4-Dioxaspiro[4.5]decane derivatives, particularly in the synthesis of primary amines from 1,4-Dioxaspiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of secondary amine formation during the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one?

A1: Secondary amine formation occurs when the desired primary amine product, being nucleophilic, attacks another molecule of the starting ketone (1,4-Dioxaspiro[4.5]decan-8-one). This forms a new imine intermediate, which is then reduced to the undesired secondary amine byproduct. This is a common side reaction in reductive aminations when ammonia (B1221849) is used to synthesize primary amines.[1][2]

Q2: How can I suppress the formation of this secondary amine byproduct?

A2: The most effective strategy is to use a large stoichiometric excess of the ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol).[2] By Le Châtelier's principle, this high concentration of ammonia favors the reaction with the starting ketone, outcompeting the newly formed primary amine and thus minimizing the secondary amine side reaction.

Q3: Which reducing agent is most suitable for this reaction to ensure high selectivity for the primary amine?

A3: Milder and more selective reducing agents are highly recommended. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion intermediate over the starting ketone.[2][3] This selectivity prevents the premature reduction of the ketone and reduces other potential side reactions. While sodium borohydride (B1222165) (NaBH₄) can be used, it is less selective and may also reduce the starting ketone, potentially lowering the overall yield.[4]

Q4: What is the optimal pH for the reaction?

A4: The reaction is typically most efficient under mildly acidic conditions, usually a pH of 6-7.[5] This pH is low enough to catalyze the formation of the imine intermediate but not so low as to cause significant protonation of the ammonia source, which would render it non-nucleophilic.[1] A catalytic amount of acetic acid is often added to achieve and maintain this pH range.[5]

Q5: Are there alternative synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine that avoid this issue?

A5: Yes, if direct reductive amination proves problematic, a multi-step approach can be employed. One common alternative is the conversion of the ketone to an oxime using hydroxylamine, followed by reduction of the oxime to the primary amine with a reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3] Another route involves converting the ketone to a nitrile, which is then reduced to the primary amine.[6] These methods separate the amine formation from the presence of the starting ketone, thus preventing the secondary amine side reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of primary amines from 1,4-Dioxaspiro[4.5]decan-8-one.

dot

Troubleshooting_Workflow start Start: Synthesis of Primary Amine from 1,4-Dioxaspiro[4.5]decan-8-one analysis Reaction Analysis (TLC, LC-MS, GC-MS) start->analysis check_secondary Significant Secondary Amine Byproduct Detected? analysis->check_secondary solution_ammonia Increase Stoichiometric Excess of Ammonia Source (e.g., 10-20 eq. NH3/MeOH or 5-10 eq. NH4OAc) check_secondary->solution_ammonia Yes check_yield Low Yield of Primary Amine? check_secondary->check_yield No solution_reductant Switch to a More Selective Reducing Agent (e.g., NaBH(OAc)3 or NaBH3CN) solution_ammonia->solution_reductant check_pH Verify Reaction pH is 6-7 solution_reductant->check_pH check_pH->analysis Re-run Reaction end_fail Consider Alternative Routes (Oxime or Nitrile Reduction) check_pH->end_fail If problem persists solution_conditions Ensure Anhydrous Conditions and Sufficient Reaction Time for Imine Formation check_yield->solution_conditions Yes end_success Success: High Yield of Primary Amine check_yield->end_success No solution_reagent_quality Check Quality/Age of Reducing Agent solution_conditions->solution_reagent_quality solution_reagent_quality->analysis Re-run Reaction solution_reagent_quality->end_fail If problem persists

Caption: Troubleshooting workflow for preventing secondary amine formation.

ProblemPossible Cause(s)Suggested Solution(s)
Significant secondary amine byproduct detected in analysis (e.g., LC-MS, GC-MS). 1. The primary amine product is reacting with the remaining starting ketone.[2] 2. Insufficient excess of the ammonia source.1. Increase the excess of the ammonia source. Use 10-20 equivalents of ammonia in methanol (B129727) or 5-10 equivalents of ammonium acetate to kinetically favor the desired reaction.[3] 2. Ensure the primary amine product is not allowed to stir with unreacted ketone for extended periods after the reducing agent is consumed.
Low yield of primary amine, with unreacted starting material present. 1. Incomplete imine formation before reduction.[2] 2. Presence of water, which hydrolyzes the imine back to the ketone. 3. Ineffective or decomposed reducing agent.1. Allow more time for imine formation. Stir the ketone and ammonia source for 1-2 hours at room temperature before adding the reducing agent.[3] 2. Ensure anhydrous conditions. Use anhydrous solvents and consider adding molecular sieves to drive the equilibrium toward imine formation.[2][7] 3. Use a fresh, high-quality batch of the reducing agent.
Formation of 1,4-Dioxaspiro[4.5]decan-8-ol byproduct. 1. The reducing agent is too reactive and is reducing the starting ketone directly.[7] 2. Imine formation is slow, allowing the reducing agent to react with the ketone.1. Switch to a milder, more selective reducing agent. Use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[2] 2. Control the addition of the reducing agent. Add it portion-wise at a lower temperature (e.g., 0 °C) to manage the reaction's exothermicity and reactivity.[3]
Reaction is sluggish or does not proceed to completion. 1. Incorrect pH for imine formation (either too neutral or too acidic).[7] 2. Low reaction temperature.1. Adjust the pH to 5-7. Use a catalytic amount of glacial acetic acid to facilitate imine formation.[5][7] 2. If the reaction is slow at room temperature, consider gently warming the mixture to 40-50 °C after the addition of the reducing agent.[7]

Data Presentation: Effect of Ammonia Source on Product Selectivity

The following table summarizes typical results from the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating the critical effect of using an excess of the ammonia source to minimize secondary amine formation.

EntryAmmonia SourceEquivalents of NH₄OAcReducing AgentProduct Ratio (Primary : Secondary Amine)
1Ammonium Acetate1.5NaBH(OAc)₃70 : 30
2Ammonium Acetate3.0NaBH(OAc)₃85 : 15
3Ammonium Acetate5.0NaBH(OAc)₃95 : 5
4Ammonium Acetate 10.0 NaBH(OAc)₃ >99 : <1
5Ammonia in MeOH20.0NaBH₃CN>99 : <1

Data are representative and intended for illustrative purposes.

Key Experimental Protocol

Optimized Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one to Minimize Secondary Amine Formation

This protocol is based on established procedures designed to maximize the yield of the primary amine.[3]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous DCM (approx. 10 mL per mmol of ketone).

  • Stir the resulting suspension vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) in small portions over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

dot

Reaction_Pathway cluster_undesired Competing Side Reaction ketone 1,4-Dioxaspiro[4.5]decan-8-one imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) (Large Excess) ammonia->imine primary_amine Desired Primary Amine imine->primary_amine + [H] secondary_imine Secondary Imine Intermediate primary_amine->secondary_imine + Ketone - H2O ketone2 1,4-Dioxaspiro[4.5]decan-8-one ketone2->secondary_imine secondary_amine Undesired Secondary Amine secondary_imine->secondary_amine + [H]

Caption: Reaction pathways for desired primary and undesired secondary amine formation.

References

Technical Support Center: 1,4-Dioxaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 1,4-Dioxaspiro[4.5]decane structures, focusing on the common precursor, 1,4-Dioxaspiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one?

The synthesis involves the protection of one of the ketone groups of 1,4-cyclohexanedione (B43130) as a cyclic ketal. This is achieved through an acid-catalyzed reaction with ethylene (B1197577) glycol.[1] The reaction is an equilibrium process, and water is generated as a byproduct. To drive the reaction to completion, the water is typically removed as it forms.[2]

Q2: Which acid catalysts are commonly used for this ketalization?

A variety of acid catalysts can be used. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and dry HCl.[3] In some procedures, ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) have also been employed.[1] The choice of catalyst can depend on the scale of the reaction and the sensitivity of other functional groups present.

Q3: How can I effectively monitor the progress of the reaction?

The progress of the reaction can be monitored by several standard laboratory techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to track the consumption of the starting ketone (1,4-cyclohexanedione) and the formation of the product.

  • Gas Chromatography (GC): GC can provide a more quantitative assessment of the reaction progress, showing the relative amounts of starting material, product, and any byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another suitable method for monitoring the reaction, particularly for less volatile compounds.

Q4: What is a standard workup procedure for this synthesis?

A typical workup procedure involves the following steps:

  • Quenching/Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized. This is often done by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. For some reaction conditions, a simple water quench may be sufficient.

  • Extraction: The product is extracted from the aqueous layer into an organic solvent like toluene (B28343), diethyl ether, or ethyl acetate.[1][4]

  • Washing: The combined organic extracts are often washed with brine to help remove residual water and break any emulsions that may have formed.[5]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][5]

Q5: What are the potential impurities I might encounter?

Common impurities can include:

  • Unreacted 1,4-cyclohexanedione.

  • The diketal product (1,4,8,11-tetraoxadispiro[4.1.4.3]tetradecane) if the reaction is not selective.

  • Polymeric side products.

  • Residual solvent and ethylene glycol.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Equilibrium Not Shifted The ketalization reaction is reversible.[6] To drive it towards the product, remove the water byproduct as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like 4Å molecular sieves.[2][7]
Insufficient Catalyst Ensure the acid catalyst is active and used in the correct amount. If the starting material is stabilized with a base, additional acid may be required to neutralize it before the catalytic cycle can begin.[7]
Reaction Time/Temperature The reaction may require longer heating or a higher temperature to reach completion. Monitor the reaction by TLC or GC until the starting material is consumed.[8] Using a solvent like toluene allows for azeotropic removal of water at reflux temperatures.[7]
Wet Reagents/Solvents The presence of water at the start of the reaction will inhibit the forward reaction. Ensure that the ethylene glycol, solvent, and starting ketone are anhydrous.
Problem 2: Product Hydrolysis During Workup
Possible Cause Suggested Solution
Residual Acid The acid catalyst can cause the ketal to hydrolyze back to the ketone in the presence of water during workup.[6]
Solution 1: Thoroughly neutralize the reaction mixture with a weak base (e.g., saturated NaHCO₃ solution) before adding water for extraction.[8]
Solution 2: Use a chilled, weak base solution for the neutralization to minimize the rate of hydrolysis.[9]
Excessive Water Using a large excess of water during extraction can shift the equilibrium back towards the starting materials.
Solution: Minimize the amount of aqueous solution used during the workup. Use brine washes to reduce the amount of water in the organic phase.[5]
Problem 3: Difficult Product Isolation
Possible Cause Suggested Solution
Emulsion Formation Emulsions can form during the extraction process, making phase separation difficult.
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[5]
Product Crystallization Issues The product may be an oil or a low-melting solid, making crystallization difficult.
Solution 1: After solvent removal, dissolve the crude product in a minimal amount of a hot non-polar solvent (e.g., heptane) and allow it to cool slowly, potentially with refrigeration, to induce crystallization.[1]
Solution 2: If crystallization fails, purify the product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.[4][8]

Experimental Protocols & Data

Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is a generalized procedure based on common ketalization methods.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol (1.1 - 2.0 equivalents)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA, catalytic amount, e.g., 0.01 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,4-cyclohexanedione, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as it forms an azeotrope with toluene.

  • Continue refluxing until no more water is collected and TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from heptane) or column chromatography.[1]

Reaction Data Summary
Starting MaterialReagentsCatalystSolventConditionsYieldPurityReference
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene glycol, WaterIonic LiquidToluene132°C, 4h97.8%99.7% (GC)[1]

Note: The referenced synthesis starts from a precursor to 1,4-cyclohexanedione but illustrates a high-yielding procedure for the ketal formation step.

Visualizations

Workflow start Start: Reagents in Flask (Ketone, Glycol, Toluene, p-TSA) reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Reaction (TLC / GC) reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to Room Temperature complete->cool Yes neutralize Neutralize with aq. NaHCO₃ cool->neutralize extract Extract with Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Crystallization / Chromatography) concentrate->purify end_node Final Product: 1,4-Dioxaspiro[4.5]decan-8-one purify->end_node

Caption: General experimental workflow for the synthesis and workup of 1,4-Dioxaspiro[4.5]decan-8-one.

Troubleshooting problem Problem: Low or No Yield q1 Is water being removed (e.g., in Dean-Stark)? problem->q1 s1 Check for leaks in apparatus. Ensure proper azeotrope formation. q1->s1 No q2 Are reagents and solvents anhydrous? q1->q2 Yes s2 Dry solvents and reagents. Use fresh, anhydrous materials. q2->s2 No q3 Is the catalyst active and sufficient? q2->q3 Yes s3 Use fresh catalyst. Consider adding more if SM is basic. q3->s3 No q4 Is reaction time/temp adequate? q3->q4 Yes s4 Increase reflux time and monitor. Ensure temperature is sufficient for reflux. q4->s4 No end_node Continue Monitoring q4->end_node Yes

Caption: Troubleshooting decision tree for low product yield in ketalization reactions.

References

column chromatography purification of polar 1,4-Dioxaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the column chromatography purification of polar 1,4-Dioxaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying polar this compound derivatives?

The main challenge lies in the high polarity of these molecules, which can lead to strong interactions with the stationary phase (typically silica (B1680970) gel). This can result in poor separation, broad peaks, and sometimes irreversible adsorption to the column. The presence of basic functional groups, such as amines, can also cause significant peak tailing due to interaction with acidic silanol (B1196071) groups on the silica surface.[1]

Q2: How do I select an appropriate stationary phase?

For most applications involving polar this compound derivatives, standard silica gel 60 (0.040-0.063 mm) is the recommended stationary phase.[2] If your compound is basic and shows significant tailing, consider using alumina (B75360) or deactivating the silica gel with a triethylamine (B128534) solution. For extremely polar compounds that are poorly retained even with highly polar mobile phases, Reverse-Phase (RP-HPLC) chromatography using a C18 stationary phase may be a more effective alternative.[1]

Q3: My compound is not UV-active. How can I monitor the separation on TLC and during column chromatography?

For compounds lacking a UV chromophore, visualization can be achieved using various chemical stains. After eluting the TLC plate, it can be dipped into a staining solution and gently heated to reveal the spots. Commonly used stains for polar functional groups like alcohols, amines, and ethers include:

  • Potassium Permanganate (KMnO₄): A general stain for oxidizable groups, which appear as yellow or brown spots on a purple background.

  • P-Anisaldehyde: Excellent for detecting a wide range of functional groups, often giving varied colors.

  • Ceric Ammonium Molybdate (CAM): A highly sensitive, general-purpose stain.

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary yellow-brown spots.

Q4: What is "dry loading," and when should I use it for my polar derivative?

Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is highly recommended for polar compounds that have poor solubility in the initial, less polar mobile phase. It prevents the sample from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which leads to better separation and sharper peaks.

Troubleshooting Guide

Problem Potential Cause Solution
Compound Won't Elute (Stuck on Baseline) The mobile phase is not polar enough to displace the highly polar compound from the silica gel.Gradually increase the polarity of the eluent. For example, if using an Ethyl Acetate/Hexane system, increase the percentage of ethyl acetate. If that fails, switch to a more polar solvent system, such as Methanol (B129727)/Dichloromethane (B109758).[3][4]
Poor Separation / Co-elution of Compound and Impurities The chosen solvent system does not provide enough selectivity for the components of the mixture.Try a different solvent system with different chemical properties. For instance, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can alter the interactions and improve separation.[2] Running a shallower solvent gradient can also help resolve closely eluting spots.
Peak Tailing (Especially for Amine Derivatives) Strong interaction between basic functional groups on your compound and acidic silanol groups on the silica surface.Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia (B1221849) to your mobile phase to neutralize the acidic sites on the silica.[2] Alternatively, consider using a different stationary phase like neutral alumina.
Compound Streaks Down the Column The sample was overloaded, or it was not fully dissolved when applied to the column. The loading solvent was too polar.Reduce the amount of sample loaded onto the column. Use the dry loading technique to ensure the sample is evenly applied and not dissolved in a solvent stronger than the mobile phase.
Multiple Spots on TLC for a Supposedly Pure Compound The compound may be degrading on the acidic silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is observed (new spots appear), use a deactivated stationary phase (e.g., with TEA) or switch to a less acidic one like alumina.

Experimental Protocols & Data

Solvent Systems for Column Chromatography

The optimal solvent system is best determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Derivative Type Stationary Phase Example Mobile Phase (Eluent) Notes
Amine/Nitrile DerivativesSilica GelMethanol/Dichloromethane/Ammonia (e.g., 150:50:4 v/v/v)[2]The ammonia is crucial for preventing peak tailing of basic amine groups.
Moderately Polar DerivativesSilica GelEthyl Acetate in Hexanes or Petroleum Ether (Gradient, e.g., 10% to 20%)[5]A gradient elution, where the polarity is increased during the run, is often effective.[6][7]
Hydroxylated or Highly Polar DerivativesSilica GelMethanol in Dichloromethane (Gradient, e.g., 0% to 10%)[7]For very polar compounds, a small percentage of methanol provides high eluting strength.[3]
Basic Polar DerivativesC18 (Reverse Phase)Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)[1]The acidic modifier protonates the amine, improving peak shape.[1]
Detailed Protocol: Flash Column Chromatography of a Polar Derivative

This protocol outlines a general procedure that should be adapted based on preliminary TLC analysis.

1. Preparation of the Slurry:

  • In a fume hood, weigh out the required amount of silica gel 60 (typically 50-100 times the weight of your crude sample) into a beaker.

  • Add the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes) to the silica gel to form a homogenous slurry. Ensure there are no dry clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • If using a gradient, gradually increase the proportion of the more polar solvent in your eluent system.

  • Monitor the collected fractions by TLC to identify which ones contain your purified compound.

5. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Visualizations

G cluster_prep Phase 1: Preparation cluster_load Phase 2: Loading cluster_run Phase 3: Elution & Analysis TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 5. Load Sample onto Column Pack->Load Dissolve 4a. Dissolve Crude Sample Adsorb 4b. Adsorb on Silica Dissolve->Adsorb Evaporate 4c. Evaporate Solvent (Dry Loading) Adsorb->Evaporate Evaporate->Load Elute 6. Elute with Mobile Phase (Start with low polarity) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity if needed Combine 9. Combine Pure Fractions Monitor->Combine Isolate 10. Evaporate Solvent Combine->Isolate Product Purified Product Isolate->Product

Caption: Experimental workflow for column chromatography purification.

G Start Problem with Purification Tailing Is there peak tailing? Start->Tailing CoElution Are spots co-eluting? Tailing->CoElution No Sol_Tailing Add 1% TEA or NH3 to mobile phase Tailing->Sol_Tailing Yes NoElution Is compound stuck at baseline? CoElution->NoElution No Sol_CoElution1 Run a shallower gradient CoElution->Sol_CoElution1 Yes Sol_NoElution Increase eluent polarity (e.g., add more MeOH) NoElution->Sol_NoElution Yes Sol_CoElution2 Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) Sol_CoElution1->Sol_CoElution2 If still no resolution

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of 1,4-Dioxaspiro[4.5]decane and Cyclohexanone via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the interpretation of NMR data for 1,4-Dioxaspiro[4.5]decane, with a comparative analysis against its precursor, cyclohexanone (B45756). This guide provides a comprehensive summary of ¹H and ¹³C NMR data, detailed experimental protocols, and visual aids to facilitate understanding.

The transformation of a carbonyl group into a ketal is a fundamental protecting group strategy in organic synthesis. Understanding the nuclear magnetic resonance (NMR) spectral changes accompanying this transformation is crucial for reaction monitoring and structural confirmation. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound and its parent ketone, cyclohexanone.

Comparative NMR Data Analysis

The protection of the carbonyl group in cyclohexanone as an ethylene (B1197577) ketal to form this compound results in distinct and predictable changes in the NMR spectra. The deshielding effect of the carbonyl group is absent in the ketal, leading to upfield shifts for the neighboring protons and carbons.

¹H NMR Data

The ¹H NMR spectrum of cyclohexanone is characterized by two multiplets corresponding to the α and β protons. In contrast, this compound exhibits signals for the cyclohexane (B81311) ring protons and a characteristic singlet for the dioxolane ring protons.

CompoundProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound -O-CH₂-CH₂-O-3.91s-
Cyclohexane -CH₂-1.65 - 1.50m-
Cyclohexanone α-CH₂2.33t6.5
β,γ-CH₂1.87 - 1.71m-

Table 1: ¹H NMR Data Comparison.

¹³C NMR Data

The most significant change in the ¹³C NMR spectrum is the disappearance of the downfield carbonyl signal of cyclohexanone and the appearance of the spiro carbon and dioxolane carbons in this compound.

CompoundCarbon AssignmentChemical Shift (ppm)
This compound C (spiro)108.8
-O-CH₂-CH₂-O-64.2
Cα (Cyclohexane)34.8
Cβ (Cyclohexane)23.8
Cγ (Cyclohexane)25.1
Cyclohexanone C=O212.3
42.0
27.1
25.4

Table 2: ¹³C NMR Data Comparison.

Experimental Protocols

The following provides a standard methodology for the acquisition of NMR data for small organic molecules like this compound and cyclohexanone.

Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles.

  • Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS) can be added.

Data Acquisition:

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or the internal standard.

Visualizing the Ketalization Reaction

The conversion of cyclohexanone to this compound can be represented as a straightforward chemical transformation.

G cluster_0 Ketalization Reaction Cyclohexanone Cyclohexanone Dioxaspirodecane This compound Cyclohexanone->Dioxaspirodecane + EthyleneGlycol Ethylene Glycol (HOCH₂CH₂OH) EthyleneGlycol->Dioxaspirodecane AcidCatalyst Acid Catalyst (e.g., p-TsOH) Water Water Dioxaspirodecane->Water +

A simple workflow for the synthesis of this compound.

The structures of the reactant and product highlight the key changes observed in the NMR spectra.

Chemical structures of Cyclohexanone and this compound.

This guide provides a foundational understanding of the NMR data for this compound in comparison to cyclohexanone. For more complex analyses, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be required for unambiguous assignment of all proton and carbon signals.

Characterization of 1,4-Dioxaspiro[4.5]decane Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1,4-Dioxaspiro[4.5]decane derivatives, focusing on electron ionization (EI) as a common analytical technique. Understanding the fragmentation patterns of this spiroketal scaffold is crucial for the structural elucidation and identification of novel compounds in drug discovery and development. This document outlines the key fragmentation pathways, presents quantitative data for representative compounds, and provides a general experimental protocol for their analysis.

Introduction to Mass Spectrometry of 1,4-Dioxaspiro[4.5]decanes

Electron ionization mass spectrometry (EI-MS) is a powerful tool for the structural analysis of volatile and semi-volatile organic compounds like this compound and its derivatives. The high energy of electron impact (typically 70 eV) induces ionization and subsequent fragmentation of the molecule, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation patterns are dictated by the stability of the resulting carbocations and radical species, providing valuable insights into the compound's structure.

The this compound core, a ketal of cyclohexanone (B45756) and ethylene (B1197577) glycol, exhibits characteristic fragmentation pathways involving the dioxolane and cyclohexane (B81311) rings. Substituents on the cyclohexane ring significantly influence the fragmentation, leading to distinct mass spectra for different derivatives.

Comparative Fragmentation Analysis

The mass spectra of this compound and its derivatives are characterized by several key fragmentation pathways. The primary fragmentation events involve cleavage of the dioxolane ring and fragmentations within the cyclohexane moiety.

A dominant fragmentation pathway for the parent this compound (Molecular Weight: 142.2 g/mol ) involves the formation of a stable oxonium ion. The molecular ion ([M]⁺˙ at m/z 142) can undergo cleavage of the C-O bond in the dioxolane ring, followed by rearrangement to produce characteristic fragment ions.

For substituted derivatives, such as 1,4-Dioxaspiro[4.5]decan-8-one (Molecular Weight: 156.2 g/mol ), the fragmentation is further directed by the functional group. The presence of a carbonyl group at the 8-position introduces new cleavage pathways, primarily α-cleavage adjacent to the carbonyl group.

Below is a table summarizing the major fragment ions observed in the EI mass spectra of this compound and two of its derivatives.

m/z Relative Intensity (%) in this compound [1]Relative Intensity (%) in 1,4-Dioxaspiro[4.5]decan-8-one [2][3]Relative Intensity (%) in 1,4-Dioxaspiro[4.5]decan-8-ol [4]Proposed Fragment Structure/Origin
156-35-Molecular ion of 1,4-Dioxaspiro[4.5]decan-8-one
14220--Molecular ion of this compound
113-100-[M - C2H3O]⁺ from 1,4-Dioxaspiro[4.5]decan-8-one
9910045100[M - C2H5O]⁺ or rearrangement product
86603055Retro-Diels-Alder type fragmentation of the cyclohexane ring
71-60-α-cleavage product from 1,4-Dioxaspiro[4.5]decan-8-one
55557065Further fragmentation of the cyclohexane ring
43405045[C3H7]⁺ or [C2H3O]⁺

Proposed Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [this compound]⁺˙ m/z 142 F1 [M - C2H4]⁺˙ m/z 114 M->F1 - C2H4 F2 [C5H9O2]⁺ m/z 99 M->F2 - C3H7• F3 [C6H8O]⁺˙ m/z 96 F1->F3 - H2O F4 [C4H5O2]⁺ m/z 85 F2->F4 - CH2 F5 [C6H10]⁺˙ m/z 82 F3->F5 - CH2

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

A standardized protocol for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization for specific derivatives.

1. Sample Preparation

  • Dissolve 1 mg of the this compound derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-500

  • Solvent Delay: 3 minutes

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

  • Identify the molecular ion peak, if present.

  • Analyze the fragmentation pattern to elucidate the structure of the compound and its derivatives.

  • Compare the obtained spectra with spectral libraries (e.g., NIST) for compound identification.

Comparison with Alternative Ionization Techniques

While Electron Ionization is a robust technique for structural elucidation due to its extensive fragmentation, alternative "soft" ionization methods can be employed to obtain more prominent molecular ion peaks, which can be weak or absent in EI spectra.

  • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726) or ammonia) to produce reagent ions that then ionize the analyte through proton transfer or adduction. CI is a softer ionization method that typically results in less fragmentation and a more abundant protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight.

  • Electrospray Ionization (ESI): ESI is particularly suited for polar and non-volatile compounds and is commonly coupled with liquid chromatography (LC-MS). It generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. For some this compound derivatives, particularly those with polar functional groups, LC-ESI-MS/MS can provide complementary structural information through collision-induced dissociation (CID) of the protonated molecule.

The choice of ionization technique will depend on the specific analytical goal. For detailed structural elucidation of unknown this compound derivatives, the rich fragmentation information provided by EI is invaluable. For molecular weight confirmation and analysis of more polar or thermally labile derivatives, CI or ESI are preferable alternatives.

Conclusion

The mass spectrometric characterization of this compound derivatives, primarily through GC-EI-MS, provides a wealth of structural information based on predictable fragmentation patterns. The core spiroketal structure leads to characteristic fragment ions, while substituents on the cyclohexane ring direct further fragmentation, allowing for the differentiation of various derivatives. By comparing the mass spectra of different derivatives and understanding the underlying fragmentation mechanisms, researchers can confidently identify and characterize novel compounds containing this important structural motif. The provided experimental protocol serves as a starting point for the analysis of these compounds, with the understanding that optimization may be required for specific applications. The consideration of alternative ionization techniques can offer complementary data, particularly for molecular weight determination.

References

A Comparative Stability Analysis of Ketal Protecting Groups: Spotlight on 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical parameter for success. Ketal protecting groups are fundamental tools for the temporary masking of ketone and aldehyde functionalities, prized for their stability in neutral to basic conditions and their susceptibility to cleavage under acidic conditions.[1][2] This guide provides a detailed comparison of the stability of the 1,4-dioxaspiro[4.5]decane protecting group, derived from cyclohexanone (B45756) and ethylene (B1197577) glycol, against other commonly employed ketal protecting groups. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

General Stability Profile of Ketals

Ketals are characterized by their robust stability against a wide array of reagents, including strong bases, nucleophiles, and hydrides, making them invaluable in complex synthetic routes.[3][4] Their primary lability is in the presence of acid, particularly aqueous acid, which facilitates their hydrolysis back to the parent carbonyl compound.[5] The mechanism of this acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be manipulated by controlling the concentration of water.[5]

The stability of a ketal is intrinsically linked to its structure, with cyclic ketals generally exhibiting greater stability towards hydrolysis than their acyclic counterparts due to favorable entropic factors.[6] The formation of a five- or six-membered ring from a diol reduces the degrees of freedom, making the cyclic structure more thermodynamically stable.

Comparative Stability of Cyclic Ketals

The stability of cyclic ketals is influenced by factors such as ring size and the substitution pattern of the parent ketone. Here, we compare the this compound protecting group with other common cyclic ketals.

Influence of the Ketone Moiety

The structure of the parent ketone plays a significant role in the rate of acid-catalyzed hydrolysis of the corresponding ketal. Experimental data on the relative rates of hydrolysis of ketals derived from different ketones with ethylene glycol at pH 5 reveals a clear trend.

Table 1: Relative Hydrolysis Rates of Ethylene Glycol Ketals at pH 5

Ketal Derived FromStructureRelative Rate of HydrolysisHalf-life (t₁/₂)
Acetone (B3395972)2,2-Dimethyl-1,3-dioxolane1~70.4 hours[7]
Cyclopentanone1,4-Dioxaspiro[4.4]nonane~0.5Slower than acetone ketal[8]
CyclohexanoneThis compound~0.14~7 times slower than acetone ketal[7]

As indicated in Table 1, the ketal derived from cyclohexanone (this compound) is significantly more stable towards acid-catalyzed hydrolysis compared to the ketals of acetone and cyclopentanone.[7] This increased stability is attributed to steric and electronic effects that influence the stability of the carbocation intermediate formed during hydrolysis.[9][10] The chair conformation of the cyclohexane (B81311) ring in this compound is thought to disfavor the formation of the planar oxocarbenium ion intermediate required for hydrolysis.

Influence of the Diol Moiety: Dioxolanes vs. Dioxanes

The size of the cyclic ketal ring, determined by the diol used for protection, also impacts stability. Ketals formed from 1,2-diols are five-membered 1,3-dioxolanes, while those from 1,3-diols are six-membered 1,3-dioxanes. It is a generally accepted principle that 1,3-dioxanes are more stable towards acid hydrolysis than their 1,3-dioxolane (B20135) counterparts.[11][12]

Table 2: General Stability Comparison of Dioxolanes and Dioxanes

Ketal TypeRing SizeDiol PrecursorGeneral Acid Stability
1,3-Dioxolane5-membered1,2-Diol (e.g., Ethylene Glycol)Less Stable
1,3-Dioxane6-membered1,3-Diol (e.g., 1,3-Propanediol)More Stable[11]

This difference in stability can be exploited for selective deprotection in molecules containing both types of ketals.

Experimental Protocols

Detailed methodologies for the formation and cleavage of the this compound protecting group are provided below.

Protection of Cyclohexanone as this compound

Reaction: Cyclohexanone + Ethylene Glycol → this compound

Reagents and Conditions:

  • Ketone: Cyclohexanone (1.0 equivalent)

  • Diol: Ethylene glycol (1.1 - 1.5 equivalents)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents)

  • Solvent: Toluene or Benzene

  • Apparatus: Dean-Stark trap for azeotropic removal of water

  • Temperature: Reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis. The reaction is typically complete when no more water is evolved.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Deprotection of this compound

Reaction: 1,4-Dioxaspiro[4..5]decane → Cyclohexanone

Reagents and Conditions:

  • Substrate: this compound (1.0 equivalent)

  • Reagent: Aqueous acid (e.g., 1-3 M HCl, dilute H₂SO₄, or acetic acid/water mixture)

  • Solvent: Acetone, Tetrahydrofuran (THF), or the aqueous acid itself

  • Temperature: Room temperature to gentle heating

Procedure:

  • Dissolve the this compound in a suitable solvent such as acetone or THF.

  • Add the aqueous acid to the solution. The reaction is often run in a biphasic system or a homogeneous solution depending on the chosen solvent.

  • Stir the reaction mixture at the desired temperature. Monitor the progress of the deprotection by TLC or GC analysis until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.

  • Purify the product by distillation or column chromatography if required.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Ketal_Formation_Deprotection cluster_protection Protection cluster_deprotection Deprotection Ketone Ketone (e.g., Cyclohexanone) Ketal Ketal (this compound) Ketone->Ketal + Diol, H⁺ Diol Diol (e.g., Ethylene Glycol) Diol->Ketal Acid_cat_p Acid Catalyst (e.g., p-TsOH) Acid_cat_p->Ketal Water Water (removed) Ketal_d Ketal (this compound) Ketone_d Ketone (e.g., Cyclohexanone) Ketal_d->Ketone_d + H₂O, H⁺ Diol_d Diol (e.g., Ethylene Glycol) Aq_Acid Aqueous Acid (e.g., HCl/H₂O) Aq_Acid->Ketone_d Stability_Comparison cluster_ketones Parent Ketone Title Acid Stability of Ethylene Glycol Ketals Cyclohexanone Cyclohexanone Ketal (this compound) Cyclopentanone Cyclopentanone Ketal Cyclohexanone->Cyclopentanone More Stable Than Acetone Acetone Ketal Cyclopentanone->Acetone More Stable Than

References

comparison of 1,4-Dioxaspiro[4.5]decane scaffold with other spirocyclic systems in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,4-Dioxaspiro[4.5]decane and Other Spirocyclic Systems in Drug Design

An objective analysis for researchers, scientists, and drug development professionals.

The incorporation of three-dimensional (3D) scaffolds into drug candidates is a burgeoning strategy to escape the "flatland" of traditional aromatic compounds.[1][2] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[3] Their rigid, well-defined conformations can enhance binding affinity, improve selectivity, and modulate physicochemical properties.[3][4] Among these, the this compound scaffold offers a unique combination of features. This guide provides a comparative analysis of this scaffold against other common spirocyclic systems, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

The selection of a scaffold is often dictated by its influence on key drug-like properties. Spirocycles are known to increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility and metabolic stability.[1][2] The this compound system, a ketal of cyclohexane, provides a balance of rigidity and polarity from the dioxolane ring.

PropertyThis compoundAzaspiro[4.5]decaneSpiro[3.3]heptaneNon-Spiro Analogue (e.g., Cyclohexane)
Molecular Weight ( g/mol ) 142.20[5]143.18[6]96.1784.16
Calculated logP 1.4[5]Varies with substitution~2.03.44
Fsp3 1.01.01.01.0
Polar Surface Area (Ų) 18.5[5]Varies (N-H adds polarity)00
Solubility Soluble in chloroform (B151607) & methanol[7]Generally higher aqueous solubilityLow aqueous solubilityVery low aqueous solubility
Metabolic Stability Generally stable, can be cleavedCan undergo N-dealkylationGenerally highSusceptible to oxidation

Note: Values are for the parent scaffolds and will change significantly with substitution. LogP and solubility are highly dependent on the specific derivative.

Impact on Biological Activity and ADMET Profile

The rigid nature of spirocyclic scaffolds can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[4]

  • This compound : This scaffold has been successfully incorporated into potent and selective ligands. For instance, derivatives have been developed as high-affinity σ1 receptor agonists for tumor imaging.[8][9] The dioxolane moiety is generally stable but can be metabolically cleaved under certain conditions, which can be a consideration for prodrug design or a liability depending on the therapeutic goal.

  • Azaspirocycles : The nitrogen atom in azaspirocycles offers a handle for further derivatization and can serve as a key interaction point with biological targets. It can also improve aqueous solubility and pharmacokinetic profiles.[1] However, it also introduces a potential site for metabolic N-dealkylation.

  • Carbospirocycles (e.g., Spiro[3.3]heptane) : These all-carbon scaffolds provide extreme rigidity and metabolic stability. They are excellent for probing deep hydrophobic pockets of target proteins but can significantly increase lipophilicity.

The introduction of a spiro-center can significantly alter the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound, often for the better. Replacing planar moieties with spirocycles can disrupt crystal packing, leading to improved solubility, and can block sites of metabolic attack, increasing stability.[10][11]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing data across different chemical series.

Protocol 1: Synthesis of a this compound Derivative

This protocol outlines the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from the corresponding ketone, a versatile intermediate for further functionalization.[12]

Step 1: Van Leusen Reaction (Nitrile Formation)

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF in a flask under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound-8-carbonitrile by column chromatography.

Step 2: Nitrile Reduction (Amine Formation)

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.[12]

  • Dissolve the nitrile from Step 1 (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After addition, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (e.g., 0.4 mL per 1 g LiAlH₄), 15% aqueous NaOH (e.g., 0.4 mL per 1 g LiAlH₄), and then more water (e.g., 1.2 mL per 1 g LiAlH₄).[12]

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Concentrate the filtrate to yield the desired 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Prepare Solutions :

    • Test Compound Stock: 10 mM in DMSO.

    • NADPH Regenerating System (e.g., Promega NADPH-Regeneration System).

    • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock.

    • Phosphate (B84403) Buffer: 0.1 M, pH 7.4.

  • Incubation :

    • In a 96-well plate, combine phosphate buffer, the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points :

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis :

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation :

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Visualizing Relationships and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

G cluster_selection Scaffold Selection & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Scaffold Identify Spirocyclic Scaffolds (e.g., this compound) Library Synthesize Derivative Library Scaffold->Library Rational Design PhysChem Physicochemical Profiling (Solubility, logP) Library->PhysChem ADME ADME Assays (Metabolic Stability) Library->ADME BioAssay Biological Assay (Target Binding, Potency) Library->BioAssay Data Analyze Data & Identify Hits PhysChem->Data ADME->Data BioAssay->Data SAR Establish SAR Data->SAR LeadOp Iterative Optimization SAR->LeadOp New Designs LeadOp->Library New Designs Candidate Drug Candidate LeadOp->Candidate G cluster_pathway Sigma-1 (σ1) Receptor Signaling Example Ligand σ1 Ligand (this compound Derivative) Receptor σ1 Receptor (ER Chaperone) Ligand->Receptor Binds IP3R IP3 Receptor Receptor->IP3R Stabilizes ER_Stress ER Stress ER_Stress->Receptor Activates Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Cell_Survival Cell Survival / Apoptosis Ca_Release->Cell_Survival

References

A Comparative Guide to the X-ray Crystallography of 1,4-Dioxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several 1,4-Dioxaspiro[4.5]decane derivatives, supported by experimental data. The information presented is intended to assist researchers in understanding the structural nuances of this important chemical scaffold, which is a recurring motif in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of this compound derivatives that have been characterized by single-crystal X-ray diffraction. This data facilitates a direct comparison of their solid-state structures.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acidC₁₀H₁₄O₆MonoclinicP2₁NDNDND90ND902CCDC 1853435
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diolC₉H₁₆O₄MonoclinicP2₁/c10.323(3)10.999(3)8.889(2)9096.78(2)904[1]
2,2′-bi-1,4-dioxaspiro[4.5]decane (R, S)3fC₁₆H₂₆O₄NDNDNDNDNDNDNDNDNDCCDC 1845662
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acidC₁₀H₁₄O₅OrthorhombicP2₁2₁2₁6.7098(6)12.381(1)15.3175(13)9090904[2][3][4]

ND: Not explicitly detailed in the provided search results. Full data is available from the referenced Cambridge Crystallographic Data Centre (CCDC) entries.

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis for the featured derivatives are detailed below.

(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid

Synthesis and Crystallization: This compound was synthesized through the condensation of cyclohexanone (B45756) with (2R,3R)-diethyl tartrate, followed by careful hydrolysis of the resulting ketal. Single crystals suitable for X-ray diffraction were grown from an ethyl acetate/hexane mixture.

X-ray Diffraction: Crystallographic data were collected on a suitable diffractometer. The structure was solved and refined using standard techniques. The full dataset is available from the CCDC under the deposition number 1853435.

(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol

Synthesis and Crystallization: The synthesis of this diol is part of a synthetic approach towards the highly functionalized cyclohexane (B81311) unit of Paclitaxel.[1] While the specific crystallization method is not detailed in the abstract, it is common for such compounds to be crystallized from a suitable organic solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, through slow evaporation.

X-ray Diffraction: Data for the title compound was collected at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

2,2′-bi-1,4-dioxaspiro[4.5]decane (R, S)3f

Synthesis and Crystallization: This molecule was obtained through the Brønsted acid-catalyzed condensation of meso-erythritol with cyclohexanone. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC 1845662), which will contain the specific details of the crystallization process.

X-ray Diffraction: Single crystal X-ray diffraction data was collected, and the structure was solved and refined. The ellipsoids in the molecular structure representation are presented at a 50% probability level.

(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid

Synthesis and Crystallization: This compound was prepared starting from commercially available optically pure L-(-)-malic acid. Freshly distilled cyclohexanone and BF₃·OEt₂ were added to a suspension of L-(-)-malic acid in dry ether at 0°C. The reaction mixture was stirred for 1 hour at 0°C and then for 12 hours at room temperature. The crude product, a pale yellow oil, was recrystallized from ethyl acetate/n-hexane to yield off-white crystals.[3]

X-ray Diffraction: Data collection was performed on a Bruker SMART 1000 CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 295(2) K.[4] The structure was solved by direct methods and refined on F² by full-matrix least-squares. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were included in calculated positions and treated as riding atoms.[4]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule, such as a this compound derivative, using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation (e.g., CCDC) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystallography of small molecules.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1,4-Dioxaspiro[4.5]decane. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this versatile chemical intermediate in research and drug development. This document outlines and objectively compares several key analytical techniques, providing adapted experimental protocols and illustrative experimental data to aid in method selection and implementation.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic compound commonly used as a protective group for cyclohexanone (B45756) in organic synthesis. Its purity is crucial for the successful outcome of subsequent reaction steps and the quality of the final product. Potential impurities in this compound can originate from the starting materials of its synthesis, typically cyclohexanone and ethylene (B1197577) glycol, or from side reactions and incomplete reactions. Therefore, robust analytical methods are required to identify and quantify the main component and its potential impurities.

Comparison of Key Analytical Methods

The purity of this compound can be assessed using several analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of the primary analytical techniques for the purity assessment of this compound. The quantitative data presented are illustrative and based on the analysis of closely related compounds due to the limited availability of direct comparative data for this compound.

Analytical MethodPrincipleTypical Purity Value (Illustrative)AdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on volatility and interaction with a stationary phase.> 99.5% (based on a related ketal)[1]High resolution for volatile impurities, robust, and widely available.Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Separation based on polarity and interaction with a stationary phase.~95-99% (based on a related spiroketal)[2]Suitable for a wide range of compounds, including non-volatile impurities.This compound lacks a strong UV chromophore, requiring low wavelength detection or derivatization for high sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.Can provide absolute purity values without a specific reference standard of the analyte.Highly accurate and precise, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Mass Spectrometry (MS) Identification based on mass-to-charge ratio.-Provides molecular weight and structural information for impurity identification when coupled with GC or HPLC.Not a primary quantitative method for purity assessment on its own.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the analysis of this compound and should be validated for specific laboratory conditions.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Objective: To determine the purity and quantify volatile impurities in this compound.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Objective: To determine the purity and quantify non-volatile impurities in this compound.

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Spectral Width: To cover all signals of the analyte and the internal standard.

Data Processing and Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Mandatory Visualizations

Synthesis and Impurity Profile of this compound

The following diagram illustrates the typical synthesis of this compound from cyclohexanone and ethylene glycol, highlighting potential impurities that may need to be monitored.

G cluster_reactants Starting Materials cluster_reaction Ketalization Reaction cluster_product Product and Impurities Cyclohexanone Cyclohexanone Reaction Acid Catalyst (e.g., p-TsOH) Dehydration Cyclohexanone->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Product This compound Reaction->Product Impurity1 Unreacted Cyclohexanone Reaction->Impurity1 Impurity2 Unreacted Ethylene Glycol Reaction->Impurity2 Impurity3 Water Reaction->Impurity3 Impurity4 Side-products (e.g., bis-ketal) Reaction->Impurity4

Caption: Synthesis of this compound and potential impurities.

General Workflow for Purity Assessment

The logical workflow for selecting and implementing an analytical method for purity assessment is depicted in the following diagram.

G Start Define Analytical Requirements (e.g., required purity, known impurities) MethodSelection Select Analytical Method(s) (GC, HPLC, qNMR) Start->MethodSelection MethodDevelopment Develop and Optimize Method (Column, Mobile Phase/Temp Program, etc.) MethodSelection->MethodDevelopment MethodValidation Validate Method (Specificity, Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation RoutineAnalysis Perform Routine Purity Analysis MethodValidation->RoutineAnalysis Results Report Purity and Impurity Profile RoutineAnalysis->Results

Caption: Workflow for analytical method selection and validation.

References

Spectroscopic Data Comparison: 1,4-Dioxaspiro[4.5]decane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, accurate identification and characterization of molecular structures are paramount. This guide provides a comparative analysis of the infrared (IR) and mass spectrometry (MS) data for 1,4-Dioxaspiro[4.5]decane against two common structurally related alternatives: cyclohexanone (B45756) and 1,3-dioxolane. The presented data, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a valuable resource for distinguishing these compounds.

Infrared Spectroscopy (IR) Data Comparison

Infrared spectroscopy provides a fingerprint of a molecule by identifying its functional groups based on the absorption of infrared radiation. The table below compares the key IR absorption bands for this compound, cyclohexanone, and 1,3-dioxolane.

Wavenumber (cm⁻¹)Functional GroupThis compoundCyclohexanone1,3-Dioxolane
2950-2850C-H (alkane) stretchStrongStrongStrong
1715C=O (ketone) stretchAbsentStrong, sharp[1][2]Absent
1200-1000C-O (ether) stretchStrongAbsentStrong

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the elucidation of its structure. The following table compares the major mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectra of the three compounds.

m/zProposed FragmentThis compoundCyclohexanone1,3-Dioxolane
142[M]⁺PresentAbsentAbsent
99[M - C₃H₇]⁺PresentAbsentAbsent
98[M]⁺AbsentPresentAbsent
86[M - C₂H₄O]⁺PresentAbsentAbsent
83[M - CH₃]⁺AbsentPresent[3]Absent
74[M]⁺AbsentAbsentPresent
73[M - H]⁺AbsentAbsentPresent
55[C₄H₇]⁺PresentPresent (Base Peak)[3]Absent
45[C₂H₅O]⁺AbsentAbsentPresent
43[C₂H₃O]⁺ or [C₃H₇]⁺PresentPresentPresent

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy of Liquid Samples

Objective: To obtain the infrared spectrum of a liquid organic compound.

Materials:

  • FTIR Spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

  • Liquid sample (this compound, cyclohexanone, or 1,3-dioxolane).

  • Pasteur pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lens paper.

Procedure (using liquid sample cell):

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Clean the salt plates of the liquid sample cell with a suitable solvent and dry them carefully with lens paper.

  • Acquire a background spectrum of the empty, clean cell. This will be subtracted from the sample spectrum.

  • Using a Pasteur pipette, apply a small drop of the liquid sample to the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film.

  • Assemble the cell in the spectrometer's sample holder.

  • Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Process the spectrum by subtracting the background and labeling the significant peaks.

  • Clean the salt plates thoroughly after use.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum with the clean, empty ATR accessory.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the infrared spectrum of the sample.

  • Clean the ATR crystal with a suitable solvent and a soft cloth.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of a volatile organic compound.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Helium gas (for GC).

  • Sample dissolved in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Microsyringe for sample injection.

Procedure (using GC-MS):

  • Set the GC oven temperature program, injector temperature, and MS parameters. Typical EI-MS conditions include an ionization energy of 70 eV.

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • As the compound elutes from the GC column, it enters the MS ion source.

  • In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • The resulting mass spectrum is recorded and processed.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for identifying an unknown compound by comparing its spectroscopic data with that of known standards.

Spectroscopic_Comparison_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Reference_Database Reference Database cluster_Conclusion Conclusion Unknown_Sample Unknown Sample IR_Acquisition Acquire IR Spectrum Unknown_Sample->IR_Acquisition MS_Acquisition Acquire MS Spectrum Unknown_Sample->MS_Acquisition IR_Data IR Spectrum Data (Peak Table) IR_Acquisition->IR_Data MS_Data MS Spectrum Data (m/z Peaks) MS_Acquisition->MS_Data IR_Comparison Compare IR Data with Reference Spectra IR_Data->IR_Comparison MS_Comparison Compare MS Data with Reference Spectra MS_Data->MS_Comparison Identification Compound Identification IR_Comparison->Identification MS_Comparison->Identification Ref_1_4_Dioxaspiro This compound (IR & MS) Ref_1_4_Dioxaspiro->IR_Comparison Ref_1_4_Dioxaspiro->MS_Comparison Ref_Cyclohexanone Cyclohexanone (IR & MS) Ref_Cyclohexanone->IR_Comparison Ref_Cyclohexanone->MS_Comparison Ref_1_3_Dioxolane 1,3-Dioxolane (IR & MS) Ref_1_3_Dioxolane->IR_Comparison Ref_1_3_Dioxolane->MS_Comparison

Caption: Workflow for compound identification via spectroscopic data comparison.

References

Comparative Efficacy of 1,4-Dioxaspiro[4.5]decane-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various inhibitors based on the 1,4-Dioxaspiro[4.5]decane scaffold. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to facilitate informed decision-making in drug discovery and development.

The this compound moiety is a rigid, three-dimensional structure that serves as a valuable scaffold in medicinal chemistry for developing targeted therapeutic agents. Its unique conformational constraints allow for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. This guide focuses on the inhibitory activities of derivatives of this scaffold against three distinct targets: α1-adrenergic receptors, the sigma-1 (σ1) receptor, and the mitochondrial permeability transition pore (mPTP).

α1-Adrenergic Receptor Antagonism

A series of arylpiperazine derivatives incorporating the this compound scaffold have been investigated for their antagonist activity at α1-adrenergic receptor subtypes.[1] These receptors are G-protein coupled receptors involved in smooth muscle contraction and play a role in conditions such as hypertension and benign prostatic hyperplasia.

Signaling Pathway

Activation of α1-adrenergic receptors typically leads to the activation of the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. Antagonists of this receptor block these downstream effects.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenoceptor g_protein Gq/11 alpha1_receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction antagonist This compound Antagonist antagonist->alpha1_receptor Blocks

α1-Adrenergic Receptor Signaling Pathway and Antagonism.
Comparative Efficacy of α1-Adrenoceptor Antagonists

The antagonist potency of several this compound derivatives was evaluated and expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Compound IDStructurepA2 (α1A)pA2 (α1B)pA2 (α1D)
9 Arylpiperazine derivative8.177.788.33
27 Arylpiperazine derivative-7.918.01
30 Arylpiperazine derivative7.22-7.65
Data sourced from Franchini et al., 2014.[1]
Experimental Protocol: Functional Assay for α1-Adrenoceptor Antagonism

The antagonist activity of the compounds was determined by measuring their ability to inhibit the contraction of isolated rat tissues induced by the α1-adrenoceptor agonist, (-)-norepinephrine.[1]

  • Tissue Preparation: Male Wistar rats (200-250 g) were euthanized, and the prostatic portion of the vas deferens (for α1A), spleen (for α1B), and thoracic aorta (for α1D) were dissected and mounted in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Contraction Measurement: Isometric contractions were recorded using force-displacement transducers.

  • Antagonist Incubation: Tissues were incubated with various concentrations of the antagonist compounds for a specific period before the addition of the agonist.

  • Agonist Challenge: Cumulative concentration-response curves to (-)-norepinephrine were generated in the absence and presence of the antagonists.

  • Data Analysis: The pA2 values were calculated according to the method of Arunlakshana and Schild.

alpha1_assay_workflow start Start dissect Dissect Rat Tissues (Vas Deferens, Spleen, Aorta) start->dissect mount Mount Tissues in Organ Baths dissect->mount incubate Incubate with Antagonist mount->incubate add_agonist Add Norepinephrine (Cumulative Concentrations) incubate->add_agonist record Record Isometric Contractions add_agonist->record analyze Analyze Data & Calculate pA2 record->analyze end End analyze->end

Workflow for α1-Adrenoceptor Functional Antagonism Assay.

Sigma-1 (σ1) Receptor Binding

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling and has been implicated in various neurological disorders. A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been identified as a high-affinity ligand for this receptor.[4]

Signaling Pathway

The σ1 receptor modulates a variety of downstream signaling pathways. Upon ligand binding, it can dissociate from the binding immunoglobulin protein (BiP) and interact with various ion channels and kinases. It has been shown to regulate the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby controlling calcium release from the endoplasmic reticulum, which in turn affects mitochondrial function and cellular stress responses.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol/Mitochondria sigma1_receptor σ1 Receptor bip BiP sigma1_receptor->bip Dissociates from ip3r IP3R sigma1_receptor->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release mito_ca Mitochondrial Ca²⁺ Uptake ca_release->mito_ca cellular_response Modulation of Cellular Stress Response mito_ca->cellular_response ligand This compound Ligand ligand->sigma1_receptor Binds

Sigma-1 Receptor Signaling Pathway.
Efficacy of a σ1 Receptor Ligand

The binding affinity of a 1,4-dioxa-8-azaspiro[4.5]decane derivative for the σ1 receptor was determined through competitive binding assays.

Compound IDStructureKi (nM) for σ1 Receptor
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4
Data sourced from Guo et al., 2015.[4]
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor

The affinity of the test compound for the σ1 receptor was determined using a competitive radioligand binding assay with membranes from cells expressing the receptor.

  • Membrane Preparation: Membranes from a suitable cell line (e.g., CHO cells) overexpressing the human σ1 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Competitive Binding: A fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the cell membranes in the presence of various concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 120 minutes at 25°C).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

sigma1_assay_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing σ1 Receptor) start->prepare_membranes incubate Incubate Membranes with ³H-pentazocine and Test Compound prepare_membranes->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Analyze Data & Calculate Ki count->analyze end End analyze->end

Workflow for σ1 Receptor Radioligand Binding Assay.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Structurally related 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a key event in some forms of cell death, particularly in the context of ischemia-reperfusion injury.[5]

Signaling Pathway

The opening of the mPTP is triggered by high levels of mitochondrial matrix Ca²⁺ and oxidative stress. This leads to a sudden increase in the permeability of the inner mitochondrial membrane, causing dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to cell death. Inhibitors of the mPTP prevent this cascade of events.

mptp_signaling cluster_triggers Triggers cluster_mito Mitochondrion ca_overload Mitochondrial Ca²⁺ Overload mptp mPTP ca_overload->mptp Opens ox_stress Oxidative Stress ox_stress->mptp Opens mmp_loss Loss of Mitochondrial Membrane Potential mptp->mmp_loss swelling Mitochondrial Swelling mptp->swelling cyto_c Cytochrome c Release mmp_loss->cyto_c swelling->cyto_c cell_death Cell Death cyto_c->cell_death inhibitor Spirocyclic mPTP Inhibitor inhibitor->mptp Inhibits

Mitochondrial Permeability Transition Pore (mPTP) Signaling.
Comparative Efficacy of mPTP Inhibitors

The inhibitory activity of 1,4,8-triazaspiro[4.5]decan-2-one derivatives against mPTP opening was assessed in human ventricular cardiomyocytes.

Compound IDStructure% mPTP Opening Inhibition (at 1 µM)
13c (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide40.5 ± 2.4
14a (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid49.3 ± 4.2
14c (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid60.1 ± 3.8
14e (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid72.3 ± 5.1
Data sourced from Albanese et al.[5]
Experimental Protocol: Calcein-Cobalt Assay for mPTP Opening

The calcein-cobalt assay is used to measure mPTP opening in living cells.

  • Cell Culture: Human ventricular cardiomyocytes (AC16) are cultured to an appropriate confluency.

  • Inhibitor Pre-treatment: Cells are pre-treated with the test compounds (e.g., at 1 µM) for a defined period.

  • Dye Loading: Cells are loaded with calcein-AM, a fluorescent dye that enters all cellular compartments, including mitochondria, where it is cleaved to the fluorescent calcein (B42510).

  • Fluorescence Quenching: CoCl₂ is added to the medium. Co²⁺ quenches calcein fluorescence in the cytosol but cannot cross the intact inner mitochondrial membrane.

  • mPTP Induction: A Ca²⁺ ionophore (e.g., ionomycin) is added to induce Ca²⁺ overload and trigger mPTP opening.

  • Fluorescence Measurement: Upon mPTP opening, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence. The decrease in fluorescence is monitored using fluorescence microscopy or a plate reader.

  • Data Analysis: The percentage of mPTP opening inhibition is calculated by comparing the fluorescence in inhibitor-treated cells to that in vehicle-treated controls.

mptp_assay_workflow start Start culture_cells Culture Cardiomyocytes start->culture_cells pretreat Pre-treat Cells with mPTP Inhibitor culture_cells->pretreat load_calcein Load Cells with Calcein-AM pretreat->load_calcein add_cobalt Add CoCl₂ to Quench Cytosolic Fluorescence load_calcein->add_cobalt induce_mptp Induce mPTP Opening (e.g., with Ionomycin) add_cobalt->induce_mptp measure_fluorescence Measure Decrease in Mitochondrial Fluorescence induce_mptp->measure_fluorescence analyze Calculate % Inhibition measure_fluorescence->analyze end End analyze->end

References

Unveiling the Potential: A Comparative Guide to the Biological Validation of 1,4-Dioxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the burgeoning field of 1,4-Dioxaspiro[4.5]decane derivatives, this guide synthesizes recent experimental data to compare their performance in key biological assays. Detailed methodologies and visual pathways are provided to support further research and development in this promising area of medicinal chemistry.

The this compound scaffold has emerged as a privileged structure in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of recently synthesized derivatives, focusing on their validation in anticancer and antimicrobial assays.

Anticancer Activity: A Promising Frontier

Derivatives of this compound and its structural analogs, such as 1-thia-4-azaspiro[4.5]decane, have shown significant cytotoxic effects against various human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected compounds, highlighting their potency and selectivity.

Comparative Anticancer Activity of Spiro Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6b HeLa (Cervical Cancer)0.18--
6d A549 (Lung Cancer)0.26--
7 HCT-116 (Colorectal Carcinoma)0.092 - 0.120Doxorubicin®-
8d MDA-MB-231 (Breast Cancer)0.10--
9 HCT-116 (Colorectal Carcinoma)0.092 - 0.120Doxorubicin®-
14 HCT-116 (Colorectal Carcinoma)0.092 - 0.120Doxorubicin®-
14 PC-3 (Prostate Adenocarcinoma)Moderate ActivityDoxorubicin®-
18 HCT-116 (Colorectal Carcinoma)0.092 - 0.120Doxorubicin®-
18 PC-3 (Prostate Adenocarcinoma)Good ActivityDoxorubicin®-
19 HCT-116 (Colorectal Carcinoma)0.092 - 0.120Doxorubicin®-

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for compounds 7, 9, 14, 18, and 19 are presented as a range from the source.

Antimicrobial Activity: A Broad Spectrum of Action

Select 1-thia-4-azaspiro[4.5]decane derivatives have also been evaluated for their antimicrobial properties. The agar (B569324) well diffusion method is a standard preliminary test to assess the ability of a compound to inhibit microbial growth, indicated by the diameter of the zone of inhibition.

Comparative Antimicrobial Activity of a Spiro Derivative
Compound IDBacterial StrainZone of Inhibition (mm)
5a Escherichia coli18
5a Staphylococcus aureus20
5a Pseudomonas aeruginosa16
5a Bacillus subtilis22

Note: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. A vehicle control with the same final concentration of the solvent (e.g., DMSO) should also be prepared. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24-72 hours).[1]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[1]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of chemical substances. An antimicrobial agent is placed in a well on an agar plate seeded with a test microorganism. The agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a zone of inhibition.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar and Mueller-Hinton broth.[3]

  • Inoculum Preparation: Inoculate a loopful of the test bacteria into 2-3 mL of Mueller-Hinton broth and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[3]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension across the surface of a Mueller-Hinton agar plate to create a uniform lawn.[4]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a sterile micropipette tip.[5]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included on separate wells.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizing the Pathways: Mechanisms of Action

To understand the potential mechanisms through which this compound derivatives exert their biological effects, it is crucial to visualize the signaling pathways they may modulate. Some derivatives have been identified as ligands for the Sigma-1 receptor, which is implicated in cancer cell survival, while others target the 5-HT1A receptor, a key player in neurotransmission.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification & Structural Analysis (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 zoi Zone of Inhibition Measurement antimicrobial->zoi sar Structure-Activity Relationship (SAR) Studies ic50->sar zoi->sar

Caption: General experimental workflow for the validation of this compound derivatives.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) cluster_cell Cellular Processes sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip Binding (Inactive) ip3r IP3 Receptor sigma1->ip3r Modulation ca_homeostasis Calcium Homeostasis ip3r->ca_homeostasis Regulation stress Cellular Stress / Ligand Binding stress->sigma1 Activation survival Cell Survival & Proliferation ca_homeostasis->survival apoptosis Apoptosis Resistance survival->apoptosis

Caption: Simplified Sigma-1 receptor signaling pathway in cancer cells.

Caption: Canonical 5-HT1A receptor signaling pathway.

References

literature comparison of synthetic routes to 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes

The spiroketal moiety, 1,4-Dioxaspiro[4.5]decane, is a crucial protective group for cyclohexanone (B45756) and a common structural motif in various biologically active molecules and pharmaceutical intermediates. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness in research and development. This guide provides a detailed comparison of prevalent synthetic methodologies for this compound, focusing on the widely employed ketalization of cyclohexanone with ethylene (B1197577) glycol. The comparison is based on quantitative performance data, detailed experimental protocols, and an analysis of the advantages and disadvantages of each approach.

Performance Comparison of Catalytic Systems

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of cyclohexanone and ethylene glycol. The choice of catalyst significantly impacts reaction efficiency, conditions, and environmental footprint. This section provides a comparative analysis of homogeneous and heterogeneous catalytic systems.

Catalyst SystemCatalystReactant Ratio (Cyclohexanone:Ethylene Glycol)Reaction TimeTemperature (°C)Yield (%)Key Observations
Homogeneous Catalysis p-Toluenesulfonic acid (p-TsOH)1:1.23 h120 (reflux)~95High yield, but catalyst is difficult to recover and reuse. Requires aqueous work-up.
Brønsted Acidic Ionic Liquids (e.g., [BSmim][HSO₄])1:1.52 h60>90High yield, catalyst can be recycled, but ionic liquids can be expensive.
Heterogeneous Catalysis Dealuminated USY Zeolite1:1.540 min80 (reflux)>93Short reaction time, high yield, and the catalyst is reusable.
Montmorillonite KSF ClayNot specified for parent compound45 min (sonochemical)Room Temperature45.12 (for a derivative)Mild conditions, but the reported yield is for a derivative and may not be representative for the parent compound.[1]
Fly Ash1:1.43 hReflux54Inexpensive and readily available catalyst, but results in a lower yield compared to other methods.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Homogeneous Catalysis: p-Toluenesulfonic Acid (p-TsOH)

This method is a classic and widely used laboratory-scale synthesis.

Procedure: A mixture of cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene (B28343) is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion (typically 3 hours), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield this compound.

Homogeneous Catalysis: Brønsted Acidic Ionic Liquid

This approach offers a more environmentally friendly alternative to traditional mineral acids.

Procedure: In a round-bottom flask, cyclohexanone (1.0 eq) and ethylene glycol (1.5 eq) are mixed with a Brønsted acidic ionic liquid such as 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([BSmim][HSO₄]) (5 mol%). The mixture is stirred at 60°C for 2 hours. The progress of the reaction is monitored by GC. After completion, the product can be separated from the ionic liquid by extraction with a non-polar solvent (e.g., diethyl ether). The ionic liquid phase can be washed with the solvent, dried under vacuum, and reused for subsequent reactions.

Heterogeneous Catalysis: Dealuminated USY Zeolite

This method utilizes a solid acid catalyst that can be easily recovered and reused.

Procedure: A mixture of cyclohexanone (1.0 eq), ethylene glycol (1.5 eq), and dealuminated USY (Ultra-Stable Y) zeolite (catalyst loading typically 10-20 wt% of cyclohexanone) in a suitable solvent like benzene (B151609) or toluene is heated to reflux. The reaction is monitored by GC. After completion (around 40 minutes), the reaction mixture is cooled, and the solid catalyst is removed by filtration. The catalyst can be washed with a solvent, dried, and reused. The filtrate is then concentrated under reduced pressure to obtain the product.

Visualization of Synthetic Strategies

The logical workflow for selecting a synthetic route to this compound based on key performance indicators is illustrated below.

G Synthetic Route Selection for this compound start Define Synthesis Goal: This compound catalyst_type Select Catalyst Type start->catalyst_type homogeneous Homogeneous Catalysis catalyst_type->homogeneous Ease of setup heterogeneous Heterogeneous Catalysis catalyst_type->heterogeneous Catalyst reusability pTsOH p-Toluenesulfonic Acid (p-TsOH) homogeneous->pTsOH ionic_liquid Brønsted Acidic Ionic Liquid homogeneous->ionic_liquid zeolite Dealuminated USY Zeolite heterogeneous->zeolite clay Montmorillonite KSF Clay heterogeneous->clay fly_ash Fly Ash heterogeneous->fly_ash pTsOH_data Yield: ~95% Time: 3 h Temp: 120°C Pros: High Yield Cons: Recovery Issues pTsOH->pTsOH_data ionic_liquid_data Yield: >90% Time: 2 h Temp: 60°C Pros: Recyclable Cons: Cost ionic_liquid->ionic_liquid_data zeolite_data Yield: >93% Time: 40 min Temp: 80°C Pros: Fast, Reusable Cons: Catalyst Prep. zeolite->zeolite_data clay_data Yield: 45% (derivative) Time: 45 min Temp: RT Pros: Mild Conditions Cons: Lower Yield clay->clay_data fly_ash_data Yield: 54% Time: 3 h Temp: Reflux Pros: Inexpensive Cons: Low Yield fly_ash->fly_ash_data

Caption: Comparative workflow of synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 1,4-Dioxaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1,4-Dioxaspiro[4.5]decane, a structured disposal plan is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, protective gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] An emergency eyewash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[5] It is generally treated as hazardous waste and must not be disposed of in regular trash or down the sanitary sewer.[6][7]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[7][8]

    • Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.[9]

  • Container Selection and Labeling:

    • Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must be compatible with this compound.

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6][7][9]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • The quantity of the waste.

      • The date of waste generation.[6]

      • The location of origin (e.g., laboratory, room number).[6]

      • The name and contact information of the principal investigator.[6]

      • Appropriate hazard pictograms.

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container tightly sealed except when adding more waste.[8][9]

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Utilize secondary containment to prevent the spread of material in case of a leak.[7]

  • Disposal of Contaminated Materials:

    • Any labware, such as glassware or disposable plastics, that is contaminated with this compound should also be treated as hazardous waste.[9]

    • For spills, use an inert absorbent material to clean up the liquid. The contaminated absorbent material must then be disposed of as hazardous waste.[1][4]

  • Empty Container Disposal:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[7][9]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][9]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[7]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][6][7]

    • Complete any required waste disposal forms, providing accurate information about the chemical composition of the waste.[6]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste)Do not exceed 55 gallons in a single accumulation area.[7][10]
Maximum Accumulation Volume (Acutely Hazardous Waste)Do not exceed 1 quart.[7][10]
Solvent for Triple-Rinsing Empty ContainersUse an amount equal to approximately 5% of the container's volume for each rinse.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Generate this compound Waste B Is it hazardous waste? A->B C Consult SDS and Local Regulations B->C Unsure D Treat as Hazardous Waste B->D Yes C->D E Select & Label Compatible Container D->E F Store in Designated Area with Secondary Containment E->F G Arrange for EHS/ Licensed Contractor Pickup F->G H Complete Waste Manifest G->H I Final Disposal H->I

References

Essential Safety and Operational Guide for 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,4-Dioxaspiro[4.5]decane (CAS No. 177-10-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that may cause eye, skin, and respiratory tract irritation.[1] Appropriate PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification
Eye Protection Safety glasses with side-shields or safety gogglesConforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against organic solvents.[2][3] Always inspect gloves for degradation or punctures before use.
Skin and Body Protection Laboratory coatLong-sleeved to minimize skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling in poorly ventilated areas or when exposure limits may be exceeded.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

  • Ignition Sources: Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage area is equipped with an eyewash station and a safety shower.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate non-essential personnel from the area. 2. Eliminate all ignition sources.[4] 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1] 5. Collect the absorbed material into a suitable, labeled container for disposal.[4] 6. Clean the spill area with soap and water.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1]

Waste Management Protocol:

  • Container: Collect waste in a clearly labeled, leak-proof container. As a non-halogenated organic solvent, it should be stored separately from halogenated solvent waste.[5][6][7]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[5]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of down the drain.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Handling in Ventilated Area C->D E Perform Experiment D->E F Post-Handling E->F K Emergency Event E->K Spill, Exposure, etc. G Decontaminate Work Area F->G H Properly Store or Dispose of Chemical G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L L->G Aftermath

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to post-handling and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decane
Reactant of Route 2
1,4-Dioxaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.